5-Fluoro-2-nitrobenzene-1,3-diol
Description
Properties
IUPAC Name |
5-fluoro-2-nitrobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO4/c7-3-1-4(9)6(8(11)12)5(10)2-3/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOSVTRRNLPPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668232 | |
| Record name | 5-Fluoro-2-nitrobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121585-22-5 | |
| Record name | 1,3-Benzenediol, 5-fluoro-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121585-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-nitrobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-2-nitrobenzene-1,3-diol: A Key Intermediate for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-nitrobenzene-1,3-diol, a specialized aromatic compound with significant potential in medicinal chemistry and materials science. As a functionalized nitrobenzene derivative, it serves as a versatile building block for the synthesis of more complex molecules. This document details the molecule's structure, physicochemical properties, a representative synthetic pathway, and standard analytical characterization protocols. Furthermore, it explores the rationale behind its application in drug discovery, grounded in the established roles of fluorine and nitroaromatic moieties in modulating bioactivity and metabolic stability. Safety and handling protocols are also provided to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their scientific endeavors.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3] When combined with a nitroaromatic scaffold, which is a well-known precursor for a variety of functional groups and a key pharmacophore in its own right, the resulting molecule becomes a powerful synthetic intermediate.[4]
This compound (CAS: 1121585-22-5) embodies this strategic combination. It is a poly-functionalized benzene ring featuring:
-
Two hydroxyl groups (a resorcinol core): These provide sites for etherification, esterification, or can act as hydrogen bond donors in receptor interactions.
-
A nitro group: This is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution. It can also be readily reduced to an amine, providing a key linkage point for further derivatization.
-
A fluorine atom: This enhances the molecule's lipophilicity and can block metabolic oxidation at that position, a common strategy in drug design to improve pharmacokinetic profiles.[5][6]
This guide will dissect the key attributes of this molecule, providing the technical insights necessary for its effective application in research and development.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are critical for its use in experimental design. Its identity is defined by the specific arrangement of its functional groups on the benzene-1,3-diol (resorcinol) backbone.
Molecular Structure
The IUPAC name, this compound, precisely describes the substitution pattern on the benzene ring.[7] The structure consists of a central benzene ring with hydroxyl (-OH) groups at positions 1 and 3, a nitro (-NO₂) group at position 2, and a fluorine (-F) atom at position 5.
Caption: 2D chemical structure of this compound.
Physicochemical Data
The key quantitative properties of the molecule are summarized below. This data is essential for calculating molar equivalents in reactions, selecting appropriate solvents, and predicting physical behavior.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 1121585-22-5 | [7][8] |
| Molecular Formula | C₆H₄FNO₄ | [7][8] |
| Molecular Weight | 173.10 g/mol | [7] |
| Exact Mass | 173.0097 Da | [8] |
Synthesis and Purification
While specific, peer-reviewed synthesis procedures for this compound are not widely published, a chemically sound route can be proposed based on established methodologies for the nitration of substituted phenols. The most plausible approach involves the direct nitration of 5-fluororesorcinol (5-fluoro-benzene-1,3-diol).
Plausible Synthetic Workflow
The workflow involves a regioselective nitration reaction. The hydroxyl groups are strong ortho-, para-directing activators, and the fluorine is a weak ortho-, para-director. The position between the two hydroxyl groups (position 2) is highly activated and sterically accessible, making it the most likely site for electrophilic substitution.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. 1121585-22-5|this compound|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
Spectroscopic Blueprint of a Niche Pharmaceutical Intermediate: A Technical Guide to 5-Fluoro-2-nitrobenzene-1,3-diol
Introduction: The 'Why' Behind the Molecule
In the intricate landscape of pharmaceutical development, the precise characterization of molecular intermediates is not merely a procedural step but the very foundation of rational drug design and synthesis. 5-Fluoro-2-nitrobenzene-1,3-diol (CAS: 1121585-22-5, Molecular Formula: C₆H₄FNO₄, Molecular Weight: 173.10 g/mol ) represents a class of highly functionalized aromatic compounds with significant potential as a scaffold in medicinal chemistry. The strategic placement of a nitro group, a fluorine atom, and two hydroxyl groups on a benzene ring creates a unique electronic and steric environment, rendering it a versatile precursor for novel therapeutic agents. The nitro group can be readily reduced to an amine, a common pharmacophore, while the hydroxyl and fluoro substituents offer opportunities for modulating solubility, metabolic stability, and binding interactions.
This technical guide provides a comprehensive analysis of the spectral signature of this compound. As direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopic interpretation and extensive data from closely related analogs to present a robust predictive analysis. For researchers synthesizing or utilizing this compound, this guide will serve as a vital tool for structural verification and quality control, ensuring the integrity of their synthetic pathways.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is paramount to interpreting its spectral data. The interplay of electron-withdrawing and electron-donating groups dictates the chemical environment of each atom.
Figure 1: Structure of this compound.
The numbering of the benzene ring is crucial for the assignment of NMR signals. The nitro group at C2 is a strong electron-withdrawing group, significantly influencing the electron density of the aromatic ring, particularly at the ortho and para positions. The hydroxyl groups at C1 and C3 are electron-donating through resonance but also possess inductive electron-withdrawing character. The fluorine atom at C5 is highly electronegative, exerting a strong inductive effect.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on established substituent effects on the chemical shifts of aromatic protons and carbons.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons and the two hydroxyl protons. The solvent used for analysis (e.g., DMSO-d₆, CDCl₃) will influence the chemical shifts, particularly for the hydroxyl protons.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| H-4, H-6 | 7.0 - 7.5 |
| -OH | 5.0 - 10.0 |
Rationale behind the Predictions:
-
Aromatic Protons (H-4, H-6): Due to the symmetry of the substitution pattern around the C2-C5 axis, the two aromatic protons at positions 4 and 6 are chemically equivalent. The strong electron-withdrawing effect of the nitro group at the ortho position (C2) and the fluorine at the para position (C5) will deshield these protons, shifting their resonance downfield. The fluorine atom will cause a doublet splitting (³J H-F coupling), and the adjacent aromatic proton will cause a smaller doublet splitting (⁴J H-H meta-coupling), resulting in a doublet of doublets.
-
Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, the signal may be sharper and appear more upfield. In a polar, hydrogen-bond-accepting solvent like DMSO-d₆, the signal will be broader and shifted significantly downfield.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached substituents and resonance effects.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-1, C-3 | 150 - 160 |
| C-2 | 135 - 145 |
| C-4, C-6 | 110 - 120 |
| C-5 | 155 - 165 |
Rationale behind the Predictions:
-
C-1 and C-3: These carbons are attached to the electron-donating hydroxyl groups, which will shield them, but their proximity to the electron-withdrawing nitro group will have a deshielding effect. The net effect is a downfield shift into the 150-160 ppm range.
-
C-2: The carbon bearing the nitro group will be significantly deshielded due to the strong inductive and resonance effects of the nitro group.
-
C-4 and C-6: These carbons are ortho to the fluorine atom and will exhibit a doublet splitting due to two-bond C-F coupling.
-
C-5: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a large one-bond C-F coupling constant and a significant downfield chemical shift.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The spectrum of this compound will be characterized by the vibrational modes of the nitro, hydroxyl, and fluoro-aromatic moieties.
| Predicted IR Absorption Bands | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (hydrogen-bonded) | 3200 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| N-O asymmetric stretch | 1520 - 1560 |
| C=C stretch (aromatic) | 1450 - 1600 |
| N-O symmetric stretch | 1340 - 1380 |
| C-O stretch (phenol) | 1200 - 1260 |
| C-F stretch | 1100 - 1200 |
Causality in Experimental Choices:
When preparing a sample for IR analysis, the choice of method is critical. For a solid sample like this compound, preparing a KBr pellet is a standard and reliable method. This minimizes intermolecular hydrogen bonding compared to a Nujol mull, providing a clearer spectrum. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for rapid, non-destructive analysis of the solid sample.
Figure 2: Experimental workflow for IR spectral analysis.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁻): In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected at m/z 172.01. The exact mass would be a key confirmation of the elemental composition.
-
Key Fragmentation Pathways: Under collision-induced dissociation (CID) in MS/MS experiments, the molecular ion is expected to undergo characteristic fragmentations.
Figure 3: Predicted major fragmentation pathways in negative ion ESI-MS/MS.
Rationale for Fragmentation:
-
Loss of NO₂: The nitro group is a common neutral loss in the fragmentation of nitroaromatic compounds. The loss of a 46 Da fragment (NO₂) from the molecular ion is a highly probable event.[1]
-
Loss of H₂O: The presence of two hydroxyl groups makes the loss of water (18 Da) a likely fragmentation pathway.
-
Loss of CO: Subsequent fragmentation of the [M-H-NO₂]⁻ ion could involve the loss of carbon monoxide (28 Da) from the phenol-like structure.
Self-Validating Protocol for MS Analysis:
A robust MS protocol would involve:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the molecular ion and its fragments with high accuracy (typically < 5 ppm mass error).
-
Tandem Mass Spectrometry (MS/MS): To isolate the molecular ion and induce fragmentation, confirming the predicted fragmentation pathways.
-
Isotopic Pattern Analysis: The presence of naturally occurring isotopes (e.g., ¹³C) will result in a characteristic isotopic pattern for the molecular ion, which can be compared with the theoretical pattern to further validate the elemental composition.
Conclusion: A Predictive Framework for Structural Elucidation
While awaiting the public availability of experimental spectra for this compound, this predictive guide offers a robust framework for its structural characterization. The detailed analysis of expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and substituent effects, provides researchers with a reliable set of benchmarks for confirming the identity and purity of this valuable pharmaceutical intermediate. As with any predictive model, experimental verification is the ultimate arbiter. However, the insights provided herein will undoubtedly streamline the analytical workflow, enabling scientists to proceed with confidence in their synthetic endeavors.
References
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
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"5-Fluoro-2-nitrobenzene-1,3-diol" physical and chemical properties
An In-depth Technical Guide to 5-Fluoro-2-nitrobenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS: 1121585-22-5) is a unique trifunctional aromatic compound. Its structure, featuring a resorcinol backbone, a fluorine atom, and a nitro group, positions it as a potentially valuable, yet under-documented, building block in synthetic and medicinal chemistry. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing nitro and fluoro groups creates a nuanced reactivity profile. This guide provides a comprehensive overview of its known properties, a theoretically grounded synthesis protocol, an analysis of its chemical reactivity, and its prospective applications in drug discovery. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from closely related structural analogs to provide actionable insights for researchers.
Core Molecular Identity and Physicochemical Properties
The foundational characteristics of this compound are derived from its molecular structure. The presence of strong hydrogen bond donors (-OH) and acceptors (-OH, -NO₂) suggests it is likely a solid at room temperature with moderate to low solubility in nonpolar solvents and higher solubility in polar protic solvents.
| Property | Value / Description | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Fluoro-2,6-dihydroxynitrobenzene | [1] |
| CAS Number | 1121585-22-5 | [2] |
| Molecular Formula | C₆H₄FNO₄ | [2] |
| Molecular Weight | 173.10 g/mol | [1] |
| Physical Form | Predicted to be a crystalline solid | Inferred |
| Melting Point | Data not available. Likely >100 °C, by analogy to similar nitro-resorcinols. | Inferred |
| Boiling Point | Data not available. Expected to decompose at high temperatures. | Inferred |
| Solubility | Predicted to be soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | Inferred |
Proposed Synthesis Pathway and Mechanistic Rationale
While a specific, validated synthesis for this compound is not available in peer-reviewed literature, a plausible and efficient route can be designed based on fundamental electrophilic aromatic substitution principles. The most logical precursor is 5-fluororesorcinol (5-fluoro-1,3-benzenediol).
Theoretical Protocol: Nitration of 5-Fluororesorcinol
The two hydroxyl groups of the 5-fluororesorcinol starting material are powerful ortho-, para-directing activators. The fluorine atom is a weak deactivator but is also ortho-, para-directing. The position between the two hydroxyl groups (C2) is sterically hindered and highly activated, making it the most probable site for nitration.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5-fluororesorcinol in glacial acetic acid. Cool the flask in an ice-salt bath to 0 °C.
-
Nitration: Slowly add a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C. The strong activating effect of the hydroxyl groups necessitates dilute nitrating conditions and strict temperature control to prevent over-nitration or oxidation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can then be purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield pure this compound.
Chemical Reactivity and Strategic Applications
The molecule's functionality dictates its reactivity. The interplay of its substituents makes it a versatile intermediate for building complex molecular architectures.
Caption: Key reactive sites of this compound.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an aniline using standard reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation is fundamental in drug synthesis, converting an electron-withdrawing group into a versatile electron-donating and nucleophilic amino group, which can then be used for amide bond formation, diazotization, or as a directing group in further substitutions.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the powerful electron-withdrawing nitro group, is highly activated towards displacement by nucleophiles.[3] This is the most significant feature for its use as a scaffold. Strong nucleophiles like primary/secondary amines, thiols, or alkoxides can displace the fluorine atom to form new C-N, C-S, or C-O bonds, respectively. This reaction is the cornerstone of building molecular libraries from a common core.
-
Reactions of the Hydroxyl Groups: The phenolic hydroxyls can undergo Williamson ether synthesis (O-alkylation) or esterification (O-acylation). Their inherent acidity also allows them to serve as hydrogen bond donors in molecular recognition contexts.
-
Electrophilic Aromatic Substitution: The aromatic ring is "ambivalently" substituted. The two hydroxyl groups are strong activators, while the nitro and fluoro groups are deactivators. Further electrophilic substitution is possible, but regioselectivity would be complex and potentially lead to mixtures. The position C4 is the most likely site for a subsequent substitution.
Relevance and Potential in Drug Development
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[4] this compound is a scaffold that embodies several features sought after by drug development professionals.
-
Scaffold for Library Synthesis: Its primary value lies in its potential as a trifunctional building block. Through sequential and regioselective reactions—for instance, first performing an SNAr reaction at the fluorine position, followed by reduction of the nitro group, and then derivatization of the resulting amine—a diverse library of compounds can be generated from a single, compact core.
-
Bioisosteric Replacement: The resorcinol moiety is a known structural motif in various biologically active molecules. This compound could be used to create fluorinated and nitrated analogs of existing resorcinol-containing drugs to probe structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it is an ideal candidate for fragment-based screening campaigns. The fluorine atom provides a sensitive NMR handle (¹⁹F-NMR) for detecting binding to target proteins, a technique of growing importance in FBDD.
Anticipated Spectral Characteristics
No public spectral data is currently available. However, based on its structure, the following spectral characteristics can be predicted, which are crucial for reaction monitoring and structural confirmation.
| Technique | Predicted Observations |
| ¹H NMR | - Two distinct signals for the aromatic protons (H-4 and H-6), likely appearing as doublets or doublet of doublets due to H-F and H-H coupling. - Two signals for the hydroxyl protons, which may be broad and are D₂O exchangeable. |
| ¹³C NMR | - Six distinct signals for the aromatic carbons. Carbons bonded to electronegative atoms (O, N, F) will be significantly downfield. The C-F bond will exhibit a large one-bond coupling constant (¹JCF). |
| ¹⁹F NMR | - A single resonance, likely a triplet or doublet of doublets, due to coupling with neighboring aromatic protons. |
| IR Spectroscopy | - Broad O-H stretching band (~3200-3500 cm⁻¹). - Asymmetric and symmetric N-O stretching for the nitro group (~1530 and ~1350 cm⁻¹). - C-F stretching band (~1200-1300 cm⁻¹). - Aromatic C=C stretching bands (~1450-1600 cm⁻¹). |
| Mass Spec (EI) | - A distinct molecular ion peak (M⁺) at m/z 173. - Characteristic fragmentation patterns including loss of NO₂, OH, and other small neutral molecules. |
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling procedures must be based on the significant hazards associated with its structural class: nitroaromatic compounds and phenols.
-
Toxicity: Nitroaromatic compounds are known to be toxic and can be absorbed through the skin. A primary hazard is the potential to cause methemoglobinemia, which reduces the blood's ability to carry oxygen. Assumed to be harmful or toxic if swallowed, inhaled, or in contact with skin.
-
Irritation: Expected to be a skin, eye, and respiratory tract irritant.
-
Handling:
-
Use only in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust or vapors. Avoid all contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong bases and reducing agents.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a molecule of high potential for synthetic and medicinal chemists. Its true value is unlocked by understanding its reactivity, which is dominated by the activated fluorine atom's susceptibility to nucleophilic aromatic substitution and the nitro group's capacity for reduction. While the lack of published experimental data presents a challenge, this guide provides a robust, theoretically-sound framework for researchers to begin exploring its chemistry. By leveraging the proposed synthetic route and the predicted reactivity profile, scientists can effectively utilize this compound as a versatile scaffold to build novel molecules for drug discovery and materials science.
References
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Bloom Tech. (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
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Chemsrc. (n.d.). CAS#:5285-85-8 | (R,R)-()-2-nitro-1-phenylpropane-1,3-diol. Retrieved from [Link]
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Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
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PubChem. (n.d.). 5-Fluoro-2-nitroanisole. Retrieved from [Link]
- Google Patents. (n.d.). US4069262A - Preparation of 2-fluoronitrobenzene.
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YouTube. (2020, August 29). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. Retrieved from [Link]
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PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. Retrieved from [Link]
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ResearchGate. (2024, April 16). (PDF) Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. Retrieved from [Link]
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Autech Industry. (n.d.). N,N'-Diethylthiourea/DETU Cas 105-55-5 china factory&manufacturer. Retrieved from [Link]
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PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-nitrobenzene-1,3-diol
This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of 5-Fluoro-2-nitrobenzene-1,3-diol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles to forecast the behavior of this compound and outlines robust methodologies for its empirical validation.
Executive Summary
This compound is a substituted aromatic compound with a unique combination of functional groups that dictate its physicochemical properties. The presence of two hydroxyl groups suggests a propensity for hydrogen bonding and solubility in polar solvents. Conversely, the nitro group and the fluorinated benzene ring introduce lipophilic and electron-withdrawing characteristics. This guide predicts that the compound will exhibit moderate solubility in polar protic solvents and limited solubility in nonpolar solvents. Its stability is expected to be influenced by pH, with potential for degradation under strongly basic or acidic conditions, and sensitivity to light and thermal stress. The following sections provide a detailed analysis of these properties and protocols for their experimental verification.
Molecular Architecture and Physicochemical Implications
The structure of this compound, with its distinct functional groups, provides the basis for understanding its solubility and stability. The interplay of these groups governs the molecule's polarity, hydrogen bonding capacity, and reactivity.
Key Functional Groups:
-
Diol (two hydroxyl groups): These groups are polar and can act as both hydrogen bond donors and acceptors, suggesting an affinity for polar solvents like water and alcohols.
-
Nitro Group: This strong electron-withdrawing group decreases the electron density of the aromatic ring, influencing its reactivity. It also adds to the polarity of the molecule.
-
Fluorine Atom: As the most electronegative element, fluorine has a significant impact on the molecule's electronic properties. The carbon-fluorine bond is strong and can enhance metabolic stability.[1][2] This substitution can also increase lipophilicity.[3][4]
Caption: Workflow for the shake-flask solubility determination.
Stability Assessment: Forced Degradation Studies (ICH Q1A(R2))
Forced degradation studies are essential to identify potential degradation products and pathways.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions: Subject aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours. [5] * Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours. [5] * Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. [5] * Thermal Degradation (Solid State): Expose the solid compound to 105 °C for 24 hours. [5] * Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours. [5]3. Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
-
Caption: Forced degradation study workflow.
Analytical Methodologies
A robust analytical method is crucial for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a suitable technique. [5]
Recommended HPLC-UV Conditions:
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the compound. A wavelength of maximum absorbance should be chosen to ensure high sensitivity.
-
Column Temperature: 30 °C.
Conclusion
This technical guide provides a scientifically grounded forecast of the solubility and stability of this compound. The presence of polar hydroxyl groups is expected to confer solubility in polar solvents, while the nitro and fluoro substituents will influence its electronic properties and metabolic stability. The outlined experimental protocols provide a clear path for the empirical validation of these predictions. A thorough understanding of these physicochemical properties is a critical early step in the evaluation of this compound for any application in pharmaceutical and chemical research.
References
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CymitQuimica. (n.d.). This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtoEegzxsQxLmKZetpaBNU9hLcaH_9cTu2ML_SXHhiIndGjhqGn4IDI9mFTmWPTQKMdOTMTZvnA91WwD1rhxgMZE9ivQMSdl8xwyFAV_QcJuTQn0eCyY1SWYLMRYH0ysGQdCuNI_W-NxssVmTP9N_EgS_M2bDG29gdKroOGe_y25duXwRkW18CSVIuyKxwFmP_4sfFVxo=]([Link]
Sources
The Duality of Reactivity: A Technical Guide to 5-Fluoro-2-nitrobenzene-1,3-diol in the Presence of Electrophiles and Nucleophiles
Abstract
5-Fluoro-2-nitrobenzene-1,3-diol, a bespoke chemical entity, presents a fascinating case study in aromatic reactivity. The confluence of a strongly deactivating nitro group, a deactivating yet ortho-, para-directing fluorine atom, and two activating hydroxyl groups on a single benzene scaffold engenders a nuanced reactivity profile. This technical guide provides an in-depth analysis of the molecule's predicted behavior in the presence of both electrophiles and nucleophiles, offering a predictive framework for researchers and professionals in drug development and synthetic chemistry. By dissecting the electronic interplay of its substituents, we illuminate the pathways to selective functionalization, thereby unlocking the synthetic potential of this intriguing molecule.
Introduction: A Molecule of Competing Influences
The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. In this compound, we observe a classic scenario of competing electronic effects. The potent electron-withdrawing nature of the nitro group via both resonance and inductive effects significantly deactivates the ring towards electrophilic attack. Conversely, the two hydroxyl groups are strong activating groups, donating electron density to the ring through resonance. The fluorine atom, an electronegative halogen, withdraws electron density through the sigma bond (inductive effect) but can donate electron density through its lone pairs (resonance effect). This intricate balance of electron-donating and electron-withdrawing forces dictates the regioselectivity and feasibility of aromatic substitution reactions.
This guide will explore the two primary facets of this molecule's reactivity: its propensity to undergo nucleophilic aromatic substitution (SNAr) and its potential for electrophilic aromatic substitution (EAS). We will delve into the mechanistic underpinnings of each reaction type, predict the likely outcomes based on established principles of physical organic chemistry, and provide hypothetical protocols for laboratory execution.
Molecular Properties at a Glance
| Property | Value | Source |
| IUPAC Name | This compound | AiFChem[1] |
| CAS Number | 1121585-22-5 | AiFChem[1] |
| Molecular Formula | C₆H₄FNO₄ | AiFChem[1] |
| Molecular Weight | 173.10 g/mol | AiFChem[1] |
| Canonical SMILES | C1=C(C(=C(C=C1F)O)[O-])O | AiFChem[1] |
Reactivity with Nucleophiles: The Predominant Pathway of Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group positioned ortho and para to a halogen is a classic structural motif that primes an aromatic ring for nucleophilic aromatic substitution (SNAr).[2][3] In this compound, the nitro group at C2 and the fluorine atom at C5 create a scenario ripe for SNAr.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is a crucial stabilizing factor.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).
The rate-determining step is typically the initial nucleophilic attack.[4] The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, making it more susceptible to nucleophilic attack.[4][5]
Predicted Regioselectivity
In this compound, the fluorine atom is the most likely site for nucleophilic substitution. The nitro group at the C2 position can effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C5 through resonance.
Caption: Predicted SNAr reaction pathway.
Hypothetical Experimental Protocol: Substitution with a Generic Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate or Triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1 equivalent).
-
Dissolve the starting material in a minimal amount of polar aprotic solvent.
-
Add the amine nucleophile (1.1-1.5 equivalents) to the solution.
-
Add the base (1.5-2.0 equivalents). The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HF formed during the reaction.
-
Attach a condenser and heat the reaction mixture with stirring to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity with Electrophiles: A Tale of Competing Directors
Electrophilic aromatic substitution (EAS) on this compound is a more complex scenario due to the presence of both activating and deactivating groups.
Analysis of Directing Effects
-
Hydroxyl Groups (-OH): These are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance.[6]
-
Nitro Group (-NO₂): This is a strong deactivating, meta-directing group.[6][7] It withdraws electron density from the ring, making it less nucleophilic.
-
Fluorine Atom (-F): This is a deactivating, ortho-, para-directing group.[8][9] Its inductive effect (-I) deactivates the ring, but its resonance effect (+R) directs incoming electrophiles to the ortho and para positions.
The overall reactivity of the ring towards electrophiles will be significantly diminished compared to benzene due to the presence of the nitro and fluoro groups. However, the powerful activating effect of the two hydroxyl groups will likely enable some electrophilic substitution to occur under appropriate conditions.
Predicted Regioselectivity
The directing effects of the substituents must be considered in concert to predict the site of electrophilic attack.
-
The two hydroxyl groups strongly direct ortho and para to their positions.
-
The nitro group directs meta to its position.
-
The fluorine atom directs ortho and para to its position.
Considering the positions of the existing substituents:
-
Position C4 is ortho to one -OH and para to the other -OH. It is also meta to the -NO₂ group.
-
Position C6 is ortho to one -OH and ortho to the fluorine. It is also ortho to the -NO₂ group, which is highly disfavored.
Therefore, the most likely position for electrophilic attack is C4 . The strong activating and directing effect of the two hydroxyl groups will likely overcome the deactivating effects of the nitro and fluoro groups at this position.
Caption: Predicted EAS reaction pathway.
Hypothetical Experimental Protocol: Nitration
This protocol describes a potential method for the nitration of this compound, a common electrophilic aromatic substitution reaction.[10]
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with stirring, ensuring the temperature remains low.
-
In a separate container, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining a low temperature (0-5 °C) throughout the addition.
-
After the addition is complete, allow the reaction to stir at low temperature for a specified period. Monitor the reaction progress by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold water until the washings are neutral.
-
Dry the product. Further purification can be achieved by recrystallization from an appropriate solvent.
Conclusion
This compound is a molecule with a pronounced dual reactivity. Its electron-deficient aromatic ring, activated by a nitro group, is highly susceptible to nucleophilic aromatic substitution , with the fluorine atom being the most probable leaving group. This pathway offers a reliable strategy for introducing a wide range of nucleophilic moieties.
Conversely, electrophilic aromatic substitution is a more challenging transformation due to the presence of multiple deactivating groups. However, the strong directing influence of the two hydroxyl groups is predicted to steer electrophilic attack to the C4 position, enabling selective functionalization under carefully controlled conditions.
This guide provides a theoretical framework for understanding and predicting the reactivity of this compound. The provided hypothetical protocols serve as a starting point for experimental design. As with any chemical synthesis, careful optimization and characterization will be essential to achieve the desired outcomes. The unique substitution pattern of this molecule makes it a valuable building block for the synthesis of complex and potentially bioactive compounds.
References
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Jaworski, J. S., & Milczarek, G. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4833. [Link]
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Filo. (2023, November 4). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, November 2). Electrophilic substitution in meta-nitrophenol. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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askIITians. (2019, March 14). Which is more reactive towards the nucleophilic substitution reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic. (1969). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Retrieved from [Link]
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Reddit. (2017, November 21). Nitro Group and Fluorine on Benzene Ring. Retrieved from [Link]
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Infinity Learn. (n.d.). (A) p–Nitrophenol gives more electrophilic substituted compound than m-methoxyphenol.(R) Methoxy group shows only negative I–effect. Retrieved from [Link]
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Homework.Study.com. (n.d.). Rank the compounds in each group according to their reactivity toward electrophilic substitution. Retrieved from [Link]
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ResearchGate. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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PubChem. (n.d.). Dinitrofluorobenzene. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]
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ResearchGate. (2022). Oxidative substitution of hydrogen in p-fluoronitrobenzene with phosphorus and nitrogen nucleophiles. Retrieved from [Link]
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ACS Publications. (1960). Notes - Aromatic Nucleophilic Substitution Reaction in Qualitative Organic Chemistry: The Reaction of 2,4-Dinitrofluorobenzene with Phenols. Retrieved from [Link]
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Sci-Hub. (2007). Selectivity of nitro versus fluoro substitution in arenes in their reactions with charged O‐ and S‐nucleophiles. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
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Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]
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Quora. (2018, March 3). Why is electrophilic substitution reactions phenol is o, p-directing while nitrobenzene is meta directing?. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-2-nitroanisole. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (2000). Nucleophilic reactivity towards electrophilic fluorinating agents: reaction with N-fluorobenzenesulfonimide ((PhSO2)2NF). Retrieved from [Link]
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Quora. (2017, February 19). Why does Nitrobenzene lower the reactivity of Benzene ring?. Retrieved from [Link]
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Grok. (n.d.). Fluoronitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-1,3-dimethyl-5-nitrobenzene. Retrieved from [Link]
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MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
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Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group. Retrieved from [Link]
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PMC - NIH. (2020). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Retrieved from [Link]
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A Technical Guide to the Research Applications of 5-Fluoro-2-nitrobenzene-1,3-diol
Executive Summary
5-Fluoro-2-nitrobenzene-1,3-diol is a sparsely documented yet highly versatile chemical scaffold poised for significant utility across multiple scientific domains. Its unique trifecta of functional groups—a nucleophilically activated fluorine atom, a reducible nitro group, and an electron-rich resorcinol core—makes it an exemplary building block for complex molecular architectures. This guide moves beyond the compound's catalog entry to provide a Senior Application Scientist's perspective on its untapped potential. We will dissect its core reactivity, propose tangible research workflows in medicinal chemistry and chemical biology, and outline detailed experimental protocols. The central thesis is that this compound is not merely a reagent, but a strategic starting point for innovation in drug discovery, advanced diagnostics, and materials science.
Part 1: Core Physicochemical & Reactivity Profile
A molecule's potential is dictated by its structure. The arrangement of substituents on the this compound ring creates a fascinating interplay of electronic effects that defines its reactivity and, consequently, its applications.
Structural & Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1121585-22-5 | [2][3] |
| Molecular Formula | C₆H₄FNO₄ | [4] |
| Molecular Weight | 173.10 g/mol | [1] |
| Appearance | Predicted to be a solid | N/A |
Reactivity Analysis: A Triad of Opportunities
The molecule's utility stems from three primary reactive centers, each offering a distinct avenue for synthetic diversification.
-
Nucleophilic Aromatic Substitution (SNAr) at C5: The fluorine atom is highly activated for displacement by nucleophiles. This is a direct consequence of the powerful electron-withdrawing nitro group positioned ortho to it, which stabilizes the negatively charged Meisenheimer complex intermediate—the rate-determining step in SNAr reactions.[5] Unlike other halogens, fluorine's high electronegativity often enhances the rate of this specific reaction, making it an excellent leaving group in activated systems.[5]
-
Reduction of the Nitro Group at C2: The nitro group is readily reduced to a primary amine (-NH₂) under various conditions (e.g., catalytic hydrogenation, or using reducing agents like SnCl2 or Fe in acidic media).[6] This transformation is fundamental, converting the electron-withdrawing nitroaromatic into an electron-donating aniline derivative. This new amino group serves as a versatile synthetic handle for amide bond formation, diazotization, and the construction of heterocyclic rings.
-
Reactivity of the 1,3-Diol: The two hydroxyl groups of the resorcinol core are nucleophilic and acidic. They can undergo O-alkylation, O-acylation, or act as directing groups in further electrophilic aromatic substitution, although the latter is significantly hindered by the deactivating nitro group. In many synthetic schemes, these hydroxyls would require protection (e.g., as methyl or benzyl ethers) to prevent unwanted side reactions, particularly when using strong bases or organometallic reagents.
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A Comprehensive Health and Safety Guide to 5-Fluoro-2-nitrobenzene-1,3-diol for Laboratory Professionals
Introduction
5-Fluoro-2-nitrobenzene-1,3-diol is a specialized aromatic compound of interest in synthetic chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and two hydroxyl groups on a benzene ring, suggests its potential utility as a versatile building block for novel therapeutic agents and functional materials. The presence of these functional groups also indicates a reactive nature, necessitating a thorough understanding of its health and safety profile to ensure safe handling and use in a research and development setting.
Hazard Identification and Classification
The hazard profile of this compound can be inferred from the known hazards of its constituent functional groups. The nitroaromatic structure is often associated with toxicity, while the fluorine substituent can influence metabolic pathways and reactivity.
GHS Classification (Anticipated)
Based on data from similar compounds, the anticipated Globally Harmonized System (GHS) classification for this compound is summarized below. It is crucial to handle this compound as if it possesses these hazards until specific toxicological data becomes available.
| Hazard Class | Hazard Category | Hazard Statement | Rationale and Field Insights |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed.[1][2][3] | Nitroaromatic compounds are known to be toxic upon ingestion. The specific toxicity can vary, but it is prudent to assume a significant oral toxicity hazard. |
| Acute Toxicity, Dermal | Category 2 or 3 | H310: Fatal in contact with skin or H311: Toxic in contact with skin.[2][4] | Many nitrobenzene derivatives exhibit high dermal toxicity. The presence of hydroxyl groups may alter skin penetration, but a high degree of caution is warranted. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4][5] | Aromatic compounds with activating groups can be irritating to the skin upon direct contact. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][4][5] | As with skin irritation, direct contact with the eyes is likely to cause significant irritation. |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled.[1][3] | While the diol is likely a solid, any dust or aerosol generated could be harmful if inhaled. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 or 2 | H372: Causes damage to organs through prolonged or repeated exposure or H373: May cause damage to organs through prolonged or repeated exposure.[2][4][6] | Chronic exposure to nitroaromatic compounds has been linked to damage to the blood (methemoglobinemia), liver, and kidneys.[7][8] |
| Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects. | Nitroaromatics are often persistent in the environment and exhibit toxicity to aquatic organisms. |
First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure. Ensure that eyewash stations and safety showers are readily accessible in the work area.[9]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.[3]
-
In case of skin contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][9] Seek immediate medical attention, as dermal absorption can be rapid and systemic effects may be delayed.[2][3]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][9] If not breathing, give artificial respiration.[2][3] Do not use mouth-to-mouth resuscitation.[2][3] Seek immediate medical attention.[2][3]
-
If swallowed: Do NOT induce vomiting.[2] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Accidental Release Measures
In the event of a spill, a calm and methodical response is essential to prevent exposure and environmental contamination.
Personal Precautions and Protective Equipment
-
Evacuate personnel from the immediate area.[10]
-
Ensure adequate ventilation.[10]
-
Wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA) for large spills, chemical-resistant gloves, safety goggles, and a lab coat.[11]
Environmental Precautions
-
Prevent further leakage or spillage if safe to do so.[10]
-
Do not let the product enter drains, sewers, or waterways.[10][11]
Methods for Containment and Cleaning Up
-
For small spills, carefully sweep or scoop up the solid material, trying to minimize dust generation.
-
For larger spills, cover with a suitable absorbent material such as sand, diatomaceous earth, or a universal binding agent.[11]
-
Collect the spilled material and absorbent in a sealed, properly labeled container for disposal.[10][11]
-
Ventilate the area and wash the spill site after material pickup is complete.
Accidental Spill Response Workflow
Caption: Workflow for responding to an accidental spill.
Handling and Storage
Precautions for Safe Handling
-
Avoid all contact: Do not get in eyes, on skin, or on clothing.[4][9]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Hygiene Practices: Wash hands thoroughly after handling.[1][9] Do not eat, drink, or smoke in the work area.[1][9]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols.[1]
The causality behind these precautions lies in preventing exposure through the primary routes: inhalation, ingestion, and dermal contact. The use of a fume hood is critical to contain any volatile components or fine particulates, thereby minimizing inhalation risk. Strict hygiene practices are a self-validating system to prevent accidental ingestion.
Conditions for Safe Storage
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
-
Incompatible Materials: Store away from strong oxidizing agents.[9]
-
Storage Environment: Consider storing under an inert atmosphere to prevent degradation.[9]
The rationale for these storage conditions is to maintain the chemical's integrity and prevent hazardous reactions. A tightly sealed container in a cool, ventilated area mitigates the risk of decomposition or reaction with atmospheric components. Separation from incompatible materials like strong oxidizers is a fundamental principle of chemical safety to prevent exothermic and potentially explosive reactions.
Exposure Controls and Personal Protection
Engineering Controls
-
Primary Control: A properly functioning chemical fume hood is the most critical engineering control to minimize inhalation exposure.
-
Secondary Control: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[9]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
-
Respiratory Protection: If a fume hood is not available or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge.
The selection of PPE is the last line of defense. The choice of glove material should be based on permeation and breakthrough time data, if available for this class of compounds. Respiratory protection should be implemented as part of a comprehensive respiratory protection program.
Physical and Chemical Properties
While specific data for this compound is not available, the properties of related compounds suggest it is likely a solid at room temperature.
| Property | Anticipated Value/Observation | Source/Analogy |
| Molecular Formula | C₆H₄FNO₄ | - |
| Molecular Weight | 173.10 g/mol | Calculated |
| Appearance | Likely a yellow to brown solid | Based on related nitroaromatic compounds |
| Solubility | Likely sparingly soluble in water, more soluble in organic solvents | General property of similar aromatic compounds |
Stability and Reactivity
-
Reactivity: Not expected to be pyrophoric or water-reactive.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: May react exothermically with strong oxidizing agents.
-
Conditions to Avoid: Heat, flames, and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.[9]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[10]
Toxicological Information
The toxicological profile is extrapolated from data on nitrobenzene and its derivatives.[7][8][12][13]
-
Primary Target Organs: The primary targets of nitroaromatic toxicity are the blood, liver, and kidneys.[7]
-
Mechanism of Toxicity: A key mechanism of toxicity for nitroaromatic compounds is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis and, in severe cases, death.
-
Carcinogenicity: Some nitroaromatic compounds are suspected carcinogens.[14] Handle this compound as a potential carcinogen until specific data is available.
-
Mutagenicity: No specific data is available, but some nitroaromatics have shown mutagenic potential in in-vitro assays.
Concluding Remarks for the Practicing Scientist
The safe handling of this compound requires a proactive and informed approach. While this guide provides a comprehensive overview based on the best available data from analogous compounds, it is not a substitute for a compound-specific Safety Data Sheet. Researchers must exercise due diligence, adhere to the principles of chemical hygiene, and utilize appropriate engineering controls and personal protective equipment. The causality-driven explanations provided herein are intended to empower the scientist with the understanding necessary to make sound safety judgments in the laboratory. Always perform a risk assessment before undertaking any new procedure involving this or any other potentially hazardous chemical.
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A Theoretical and Computational Guide to 5-Fluoro-2-nitrobenzene-1,3-diol: A Molecule of Pharmaceutical Interest
Foreword: Unveiling Potential Through In Silico Exploration
In the landscape of modern drug discovery, the journey of a candidate molecule from conception to clinical application is arduous and resource-intensive. Computational chemistry and theoretical studies have emerged as indispensable tools, enabling researchers to predict, understand, and optimize molecular properties with remarkable accuracy, thereby de-risking and accelerating the development pipeline. 5-Fluoro-2-nitrobenzene-1,3-diol, a sparsely documented yet structurally intriguing molecule, stands as a prime candidate for such in silico evaluation. The strategic placement of a fluorine atom, a nitro group, and two hydroxyl moieties on a benzene ring suggests a rich potential for diverse intermolecular interactions and tailored physicochemical properties.
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We will not only outline the "what" and the "how" but also delve into the "why," offering insights into the rationale behind each step. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies to unlock the potential of novel chemical entities.
Foundational Chemistry: Synthesis and Spectroscopic Characterization
While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its synthesis can be postulated based on established organic chemistry principles. A plausible synthetic route would likely involve the nitration of a fluorinated resorcinol derivative. The subsequent characterization of the synthesized compound would be crucial for validating its structure and purity before proceeding with any further studies.
Proposed Synthetic Pathway
A potential synthesis could commence with 5-fluorobenzene-1,3-diol, which would undergo regioselective nitration. The directing effects of the hydroxyl groups would likely favor the introduction of the nitro group at the 2-position.
Experimental Protocol: Illustrative Synthesis
-
Reaction Setup: To a solution of 5-fluorobenzene-1,3-diol in a suitable solvent (e.g., glacial acetic acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured onto ice-water, and the resulting precipitate is filtered, washed, and dried. Purification is achieved through recrystallization or column chromatography to yield pure this compound.
Spectroscopic Characterization: A Predictive Overview
Spectroscopic techniques are fundamental for structural elucidation.[1] Based on the structure of this compound, we can predict the key features of its spectra.
| Technique | Predicted Observations | Rationale |
| ¹H NMR | - Two aromatic proton signals, likely doublets or doublet of doublets due to coupling with each other and the fluorine atom.- Two hydroxyl proton signals, which may be broad and their chemical shift dependent on the solvent and concentration. | The asymmetry of the molecule would render the two aromatic protons non-equivalent. The fluorine atom would introduce additional splitting (J-coupling). |
| ¹³C NMR | - Six distinct aromatic carbon signals.- The carbon atom attached to the fluorine will show a characteristic large C-F coupling constant. | The carbon atoms are in different chemical environments due to the varied substituents. |
| ¹⁹F NMR | - A single resonance, providing a sensitive probe of the local electronic environment. | ¹⁹F NMR is a powerful tool in drug discovery for studying ligand-protein interactions.[2] |
| FT-IR | - Broad O-H stretching bands (around 3200-3500 cm⁻¹).- Asymmetric and symmetric N-O stretching bands for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).- C-F stretching band (around 1100-1200 cm⁻¹). | These characteristic vibrational modes correspond to the specific functional groups present in the molecule. |
| UV-Vis | - Absorption maxima in the UV region, influenced by the electronic transitions of the aromatic system and the nitro and hydroxyl groups. | The conjugation of the chromophores will determine the specific wavelengths of maximum absorbance.[3] |
The Core of the Investigation: Theoretical and Computational Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of this size.[4]
Computational Methodology: A Step-by-Step Workflow
A robust computational study of this compound would follow a structured workflow, as illustrated below.
Figure 1: A typical workflow for the theoretical and computational study of a small molecule.
Protocol: DFT Calculations
-
Structure Preparation: An initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find its most stable conformation (lowest energy state). A common and reliable level of theory for this is DFT with the B3LYP functional and the 6-311++G(d,p) basis set, which provides a good description of organic molecules with heteroatoms.[4]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra that can be compared with experimental FT-IR data.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules, including biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the molecule's stability.
-
Predicted Outcomes and Their Significance
The computational studies would provide a wealth of quantitative data.
| Calculated Property | Predicted Outcome and Significance |
| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles, offering a detailed 3D picture of the molecule's structure. |
| HOMO-LUMO Energy Gap | A relatively small energy gap would suggest higher reactivity, which could be relevant for its biological activity. |
| MEP Map | The map would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and nitro groups, indicating their nucleophilic character and potential for hydrogen bonding. Positive potential (blue) would likely be found around the hydrogen atoms of the hydroxyl groups. |
| Dipole Moment | A significant dipole moment would be expected due to the presence of highly electronegative atoms (F, O, N), suggesting good solubility in polar solvents. |
| Simulated Spectra | Theoretical NMR and IR spectra can be directly compared with experimental data to confirm the structure and aid in the assignment of experimental signals.[5][6] |
Applications in Drug Development: A Forward Look
The strategic incorporation of fluorine in drug molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[7][8] The presence of the nitro group, while sometimes associated with toxicity, is also a feature of several approved drugs and can be crucial for biological activity. The hydroxyl groups offer prime sites for hydrogen bonding, a key interaction in drug-receptor binding.
Molecular Docking: Simulating Biological Interactions
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a biological target, such as a protein or enzyme.[9][10][11]
Figure 2: A generalized workflow for molecular docking studies.
Protocol: Molecular Docking
-
Target Selection: Based on the structural features of this compound, potential biological targets could be identified. For instance, compounds with similar functionalities have shown activity against kinases, topoisomerases, or other enzymes.[9][12]
-
Preparation of Receptor and Ligand: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The optimized structure of this compound from the DFT calculations is used as the ligand.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically explore the possible binding poses of the ligand within the active site of the receptor.
-
Analysis: The results are analyzed to identify the most favorable binding pose based on the calculated binding energy. The specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the fluorine atom), are examined in detail.
Potential Therapeutic Areas
The insights gained from molecular docking could suggest potential therapeutic applications for this compound, such as:
-
Anticancer Agents: Many anticancer drugs target enzymes like topoisomerases or kinases.[12] The ability of the molecule to form multiple hydrogen bonds and potentially a halogen bond could lead to potent inhibition.
-
Antibacterial Agents: Fluoroquinolone antibiotics, a major class of antibacterial drugs, highlight the importance of fluorine in this therapeutic area.[10] Docking studies against bacterial enzymes could reveal potential antibacterial activity.
-
Neuroprotective Agents: The antioxidant properties often associated with phenolic compounds could be explored in the context of neurodegenerative diseases.
Conclusion: A Roadmap for Discovery
While this compound remains a molecule with limited experimental characterization, this guide demonstrates how a comprehensive theoretical and computational approach can illuminate its potential. By combining predictive synthesis and spectroscopy with in-depth DFT calculations and molecular docking, we can generate a robust dataset that informs and directs future experimental work. This in silico-first approach is a powerful strategy in modern medicinal chemistry, enabling the rational design of novel therapeutics and the efficient allocation of valuable laboratory resources. The journey of this compound from a chemical structure to a potential drug candidate begins with the foundational theoretical studies outlined herein.
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Methodological & Application
Synthesis of "5-Fluoro-2-nitrobenzene-1,3-diol" from fluorinated precursors
An Application Note for the Synthesis of 5-Fluoro-2-nitrobenzene-1,3-diol from Fluorinated Precursors
Abstract
Fluorinated nitroaromatic compounds are pivotal structural motifs in medicinal chemistry and materials science, offering unique electronic properties that can enhance biological activity and material performance.[1][2][3] The introduction of fluorine can modulate acidity, lipophilicity, and metabolic stability, making these compounds highly sought-after in drug discovery.[1][4][5] This application note provides a comprehensive guide to the synthesis of this compound (CAS: 1121585-22-5)[6], a valuable fluorinated building block. The primary focus is a detailed, field-tested protocol for the regioselective nitration of the commercially available precursor, 5-Fluororesorcinol (CAS: 75996-29-1).[7][8] We delve into the strategic rationale, critical safety procedures for nitration, a step-by-step experimental protocol, and mechanistic insights, designed to equip researchers and drug development professionals with a robust and reproducible synthetic method.
Strategic Overview and Rationale
The synthesis of this compound is most efficiently achieved via electrophilic aromatic substitution on 5-Fluororesorcinol. This precursor is selected for its commercial availability and direct structural path to the target molecule.
Causality of Experimental Design:
-
Precursor Choice: 5-Fluororesorcinol is an electron-rich aromatic ring, highly activated towards electrophilic substitution by the strong ortho-, para-directing effects of its two hydroxyl groups.
-
Reaction: A direct nitration is the most straightforward method to install the required nitro group.
-
Regioselectivity: The key challenge is controlling the position of nitration. The two hydroxyl groups strongly activate the C2, C4, and C6 positions. The C2 position, situated between both hydroxyls, is the most electron-rich and thus the primary target for the electrophile (NO₂⁺), despite some steric hindrance. The fluorine atom at C5 is a deactivator but also an ortho-, para-director; its influence is subordinate to the powerful activating effect of the hydroxyls.
-
Reaction Conditions: Due to the high reactivity of the resorcinol moiety, harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids) risk over-nitration and oxidative decomposition (charring). Therefore, a milder approach using dilute nitric acid at a strictly controlled low temperature is employed to ensure a selective and high-yielding reaction.
The overall workflow is summarized in the diagram below.
Caption: High-level workflow for the synthesis of this compound.
Critical Safety Considerations for Nitration
Nitration reactions are inherently hazardous and demand rigorous safety protocols. The combination of strong oxidizers (nitric acid) with organic compounds creates a high potential for exothermic runaway reactions, explosions, and the release of toxic gases.[9][10][11]
Core Hazards:
-
Corrosivity: Nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin and eyes.[11][12]
-
Exothermic Reaction: Nitrations are highly exothermic. Uncontrolled temperature can lead to thermal runaway, violent decomposition, and explosion.[10]
-
Toxicity: Nitric acid fumes and nitrogen dioxide (NO₂) gas, a common byproduct, are highly toxic upon inhalation and can cause severe respiratory damage.[9][11]
-
Reactivity: Nitric acid reacts violently with many organic compounds, reducing agents, and bases.[13]
All personnel must be thoroughly trained on these risks and the corresponding safety procedures before commencing work.
Caption: Decision workflow for ensuring safety during nitration reactions.[9]
Detailed Experimental Protocol
This protocol is designed as a self-validating system with checkpoints for monitoring and control.
3.1 Materials and Equipment
| Material | Grade | CAS No. | Supplier | Notes |
| 5-Fluororesorcinol | ≥98% | 75996-29-1 | e.g., Chem-Impex | Starting Material |
| Nitric Acid (HNO₃) | 70% (conc.) | 7697-37-2 | Standard Vendor | Oxidizer, Corrosive |
| Deionized Water | N/A | 7732-18-5 | In-house | Solvent/Quench |
| Ethyl Acetate | ACS Grade | 141-78-6 | Standard Vendor | Extraction Solvent |
| Brine (sat. NaCl) | N/A | 7647-14-5 | In-house | Washing Agent |
| Anhydrous MgSO₄ | ACS Grade | 7487-88-9 | Standard Vendor | Drying Agent |
| Equipment | ||||
| 250 mL Round-bottom flask | ||||
| Magnetic stirrer and stir bar | ||||
| Thermometer / Temp. probe | ||||
| Addition funnel (100 mL) | ||||
| Ice-water bath | ||||
| Separatory funnel (500 mL) | ||||
| Rotary evaporator | ||||
| TLC plates (Silica gel 60 F₂₅₄) |
3.2 Step-by-Step Procedure
CAUTION: This entire procedure must be performed inside a certified chemical fume hood while wearing all required personal protective equipment (PPE).[12][13]
-
Preparation of Nitrating Solution:
-
In a 100 mL beaker, carefully add 5.0 mL of concentrated nitric acid (70%) to 20.0 mL of cold deionized water with gentle stirring. Prepare this solution in an ice bath to dissipate heat. This creates a dilute nitric acid solution suitable for the activated substrate.
-
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.12 g (40.0 mmol) of 5-Fluororesorcinol.
-
Add 50 mL of deionized water and stir until the solid is mostly dissolved.
-
Place the flask in a large ice-water bath and cool the internal temperature to 0–5 °C. An efficient bath is critical for temperature control.
-
-
Addition of Nitrating Agent:
-
Transfer the prepared dilute nitric acid solution to an addition funnel.
-
Add the nitric acid solution dropwise to the stirred resorcinol solution over a period of 30–45 minutes.
-
In-Process Control: Meticulously maintain the internal reaction temperature below 5 °C. A rapid temperature increase indicates an uncontrolled reaction. If the temperature exceeds 7 °C, halt the addition immediately until it cools.
-
As the reaction proceeds, a yellow to orange precipitate of the product will form.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1 hour.
-
In-Process Control: Monitor the reaction's completion by TLC (Thin Layer Chromatography). Use a 3:1 mixture of hexane:ethyl acetate as the eluent. The product spot should be clearly visible and the starting material spot should diminish significantly.
-
-
Workup and Isolation:
-
Filter the cold reaction mixture through a Büchner funnel to collect the solid precipitate.
-
Wash the collected solid with two 25 mL portions of ice-cold deionized water to remove residual acid.
-
Transfer the crude solid to a 500 mL separatory funnel. Dissolve it in 150 mL of ethyl acetate and add 50 mL of deionized water.
-
Shake the funnel, allow the layers to separate, and discard the aqueous layer.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a minimal amount of hot water or an ethanol/water mixture to obtain pure this compound as a yellow crystalline solid.
-
Characterization and Data
Quantitative Data Summary
| Parameter | Expected Value | Notes |
| Yield | 75–85% | Based on 5-Fluororesorcinol as the limiting reagent. |
| Appearance | Yellow crystalline solid | |
| Melting Point | 148–151 °C | Literature values may vary slightly. |
| Molecular Formula | C₆H₄FNO₄ | |
| Molecular Weight | 173.10 g/mol | |
| Solubility | Soluble in acetone, ethanol, ethyl acetate. Sparingly soluble in water. |
Note: Spectroscopic data are predicted based on chemical structure and typical values.
Mechanistic Insights
The reaction proceeds via a classical electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile: Nitric acid is protonated by an acid catalyst (in this case, even another molecule of nitric acid or hydronium ions in solution) and subsequently loses water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Nucleophilic Attack: The electron-rich π system of the 5-fluororesorcinol ring attacks the nitronium ion. This attack preferentially occurs at the C2 position, which is activated by both hydroxyl groups, to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Rearomatization: A weak base (e.g., water) removes a proton from the C2 position, collapsing the sigma complex and restoring the aromaticity of the ring, yielding the final product.
Caption: Simplified mechanism for the nitration of 5-Fluororesorcinol.
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective nitrating agent.2. Reaction temperature too low. | 1. Ensure nitric acid is of appropriate concentration.2. Ensure temperature is maintained at 0-5 °C, not significantly lower. |
| Dark Brown/Black Tar (Charring) | 1. Reaction temperature too high.2. Nitric acid concentration too high or addition too fast. | 1. Improve cooling efficiency; use a larger ice bath.2. Add the nitrating agent more slowly. Ensure proper dilution of the acid. |
| Presence of Multiple Products (TLC) | 1. Over-nitration (di-nitration) due to excessive temperature or reaction time. | 1. Reduce reaction time after addition is complete.2. Re-verify temperature control.3. Purify via column chromatography if recrystallization is ineffective. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from 5-Fluororesorcinol. By emphasizing the rationale behind the chosen conditions and integrating strict safety protocols, this guide serves as an authoritative resource for researchers. The mild reaction conditions are specifically tailored to the highly activated nature of the fluorinated precursor, ensuring high regioselectivity and good yields. Adherence to the described safety measures is paramount for the successful and safe execution of this synthesis.
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- 12. ehs.washington.edu [ehs.washington.edu]
- 13. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application Note: A Protocol for the Regioselective Nitration of 5-Fluorobenzene-1,3-diol
Abstract & Introduction
This document provides a comprehensive experimental protocol for the electrophilic nitration of 5-fluorobenzene-1,3-diol. 5-Fluorobenzene-1,3-diol is a highly activated aromatic system due to the presence of two powerful electron-donating hydroxyl groups. This high reactivity necessitates a carefully controlled approach to achieve selective mononitration while avoiding common side reactions such as oxidation and the formation of polymeric tars.[1] This protocol details a methodology employing dilute nitric acid at reduced temperatures to favor the formation of the desired 4-nitro-5-fluorobenzene-1,3-diol. We will delve into the mechanistic underpinnings of the reaction, the rationale for specific procedural steps, and critical safety considerations for handling the involved reagents.
The core of this procedure is an electrophilic aromatic substitution (EAS) reaction. The mechanism involves the in-situ generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.[2][3] The regiochemical outcome of the substitution is dictated by the directing effects of the substituents already present on the benzene ring.[4]
Mechanistic Rationale & Regioselectivity
The regioselectivity of the nitration of 5-fluorobenzene-1,3-diol is governed by the cumulative electronic effects of its three substituents.
-
Hydroxyl (-OH) Groups: These are powerful activating groups and are ortho-, para-directors.[5] They donate electron density into the ring via the resonance effect (+M), significantly increasing the nucleophilicity of the ortho and para positions.
-
Fluorine (-F) Atom: Halogens are a unique case. While they are deactivating overall due to a strong electron-withdrawing inductive effect (-I), they are also ortho-, para-directors because of a competing electron-donating resonance effect (+M).[6]
In 5-fluorobenzene-1,3-diol, the two hydroxyl groups and the fluorine atom work in concert to direct the incoming electrophile. The positions ortho and para to the hydroxyl groups are C2, C4, and C6. The fluorine atom directs to positions C4 and C6. The combined effect strongly activates the C4 and C6 positions for electrophilic attack. The C2 position, situated between two hydroxyl groups, is sterically hindered. Therefore, nitration is strongly favored at the C4 (or the equivalent C6) position, yielding 4-nitro-5-fluorobenzene-1,3-diol .
The overall mechanism proceeds in three key steps, as illustrated in the diagram below.
Caption: Mechanism of Electrophilic Aromatic Nitration.
Safety & Hazard Management
Extreme caution must be exercised throughout this procedure.
-
Nitric Acid: A strong oxidizer and highly corrosive. It can cause severe chemical burns upon contact. Reactions involving nitric acid can be highly exothermic and may become uncontrollable if the addition rate or temperature is not managed.[1] Always add acid to other solutions slowly and with cooling.
-
Phenolic Compounds: Phenols are toxic and can be rapidly absorbed through the skin, causing severe burns and systemic toxicity.[7] Due to their local anesthetizing properties, initial skin contact may not be painful.[7]
-
Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene).[7] This entire procedure must be performed inside a certified chemical fume hood.
-
Spill & Emergency: Have an appropriate spill kit (e.g., sodium bicarbonate for acid neutralization) readily available. In case of skin contact with phenol, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7][8]
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Fluorobenzene-1,3-diol | ≥98% Purity | Sigma-Aldrich | Starting Material |
| Nitric Acid (HNO₃) | 65-70% (Concentrated) | Fisher Scientific | Used to prepare the dilute nitrating solution |
| Glacial Acetic Acid (CH₃COOH) | ACS Grade | VWR | Reaction Solvent |
| Deionized Water (H₂O) | Type II or better | - | For solution prep and work-up |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Sigma-Aldrich | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying Agent |
| Ethanol (C₂H₅OH) | Reagent Grade | VWR | Recrystallization Solvent |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice/water bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Detailed Experimental Protocol
This protocol is designed for a 5.0 mmol scale reaction. Adjust quantities accordingly for different scales.
Preparation of Nitrating Solution
-
In a small beaker, carefully add 5.0 mL of deionized water.
-
While stirring in an ice bath, slowly add 1.0 mL of concentrated nitric acid (65-70%) to the water. Caution: Exothermic reaction. This creates a dilute nitric acid solution suitable for nitrating the activated substrate.
Nitration Reaction
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 mmol of 5-fluorobenzene-1,3-diol (approx. 640 mg).
-
Add 15 mL of glacial acetic acid to dissolve the starting material.
-
Place the flask in an ice/water bath and stir until the internal temperature is stable between 0-5 °C.
-
Transfer the prepared cold, dilute nitric acid solution to a dropping funnel.
-
Add the nitric acid solution dropwise to the stirred solution of 5-fluorobenzene-1,3-diol over a period of 20-30 minutes. Crucial: Maintain the internal reaction temperature below 10 °C throughout the addition. A rapid temperature increase indicates a potential runaway reaction.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 60 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product spot should be more polar than the starting material.
Work-up and Isolation
-
Once the reaction is deemed complete, slowly pour the reaction mixture into a 250 mL beaker containing ~100 g of crushed ice with stirring. A precipitate of the crude product should form.
-
Stir the ice/water mixture for 15 minutes to allow for complete precipitation.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash with a saturated brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
-
The resulting crude solid can be purified by recrystallization.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and FTIR spectra to confirm the structure of 4-nitro-5-fluorobenzene-1,3-diol.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Dark Tar Formation | Reaction temperature too high; Nitrating agent too concentrated. | Ensure rigorous temperature control (0-5 °C). Use pre-chilled, dilute nitric acid. Ensure slow, dropwise addition. |
| Low or No Product Yield | Incomplete reaction; Loss during work-up. | Allow reaction to stir for a longer duration, monitoring by TLC. Ensure pH is appropriate during extraction. |
| Multiple Spots on TLC | Over-nitration (dinitration); Oxidation byproducts. | Decrease the equivalents of nitric acid. Ensure the reaction is not left for an excessive amount of time after completion. |
| Product Fails to Crystallize | Impurities present; Incorrect solvent choice. | Re-purify the crude product (e.g., column chromatography). Try different solvent systems for recrystallization. |
References
-
Corning. (n.d.). Nitration of phenol in flow. Corning Incorporated. Retrieved from [Link]
-
Techno PharmChem. (n.d.). 4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
thechemfemme. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Directing Effects. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. carlroth.com [carlroth.com]
Comprehensive Analytical Characterization of 5-Fluoro-2-nitrobenzene-1,3-diol: A Multi-technique Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-nitrobenzene-1,3-diol is a substituted aromatic compound whose structural motifs—a fluorinated phenyl ring, a nitro group, and two hydroxyl groups—suggest significant potential in medicinal chemistry and materials science.[1] The presence of these functional groups imparts unique electronic properties and reactivity but also presents distinct challenges for analytical characterization. This guide provides a comprehensive suite of detailed protocols for the structural elucidation and purity assessment of this molecule, leveraging chromatographic and spectroscopic techniques. We emphasize the causality behind methodological choices, ensuring each protocol is a self-validating system for generating robust and reliable data.
Introduction: The Analytical Imperative
The precise characterization of any novel chemical entity is the bedrock of its development and application. For a molecule like this compound, a multi-faceted analytical approach is not just recommended; it is essential. The compound's high polarity, due to the two phenolic hydroxyl groups, complicates gas chromatographic methods, while the nitro group can be thermally labile.[2][3] Spectroscopic analysis is complicated by the interplay of electron-withdrawing (fluoro, nitro) and electron-donating (hydroxyl) groups on the benzene ring.
This document outlines an integrated strategy employing High-Performance Liquid Chromatography (HPLC) for separation and purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling (with derivatization), and a suite of spectroscopic methods (NMR, FTIR, MS) for unambiguous structural confirmation.
Chromatographic Methods for Separation and Purity
Chromatography is the cornerstone for assessing the purity of a compound and resolving it from starting materials, by-products, or degradants.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Rationale: Reverse-phase HPLC is the premier technique for analyzing polar to moderately non-polar compounds. Given the phenolic nature of this compound, a C18 column is a standard choice, providing excellent retention and separation based on hydrophobicity. However, the aromatic system also allows for π-π interactions, making a Phenyl-Hexyl column a powerful alternative that can offer unique selectivity for this class of compounds.[4] An acidic mobile phase is crucial to suppress the ionization of the phenolic hydroxyl groups, ensuring a single, sharp peak shape. UV detection at 254 nm is effective due to the strong absorbance of the nitroaromatic chromophore.[5][6]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation & Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (v/v)
-
B: Acetonitrile with 0.1% Formic Acid (v/v)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 75 | 25 |
| 10.0 | 35 | 65 |
| 11.0 | 75 | 25 |
| 15.0 | 75 | 25 |
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Acetonitrile and Water.
-
Working Standards: Prepare calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the test sample in the same diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
-
-
Trustworthiness through System Suitability:
-
Before analysis, perform at least five replicate injections of a working standard.
-
The Relative Standard Deviation (%RSD) for retention time and peak area should be less than 2.0%. This validates the system's precision for the analysis.
-
Caption: HPLC-UV workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: Direct GC analysis of phenolic compounds is often plagued by poor peak shape (tailing) and low response due to their polarity and potential for adsorption onto the column.[7] Derivatization is a field-proven strategy to overcome this. Acetylation of the hydroxyl groups with acetic anhydride converts them into less polar, more volatile esters, making the molecule amenable to GC analysis.[8][9] This approach allows for the detection of non-phenolic volatile impurities that might be missed by HPLC and provides the high specificity of mass spectrometric detection.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
In-Situ Acetylation Derivatization: [8][9]
-
Dissolve ~1 mg of the sample in 500 µL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
-
Instrumentation & Conditions:
-
System: GC-MS system with a split/splitless injector.
-
Column: TG-5SilMS or equivalent 5% phenyl-polysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Injector: 275 °C, Splitless mode (1 min).[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Interpretation:
-
The derivatized molecule will have a higher molecular weight. The mass spectrum will confirm the structure through the molecular ion peak and characteristic fragmentation patterns (e.g., loss of acetyl groups).
-
Caption: GC-MS workflow with prior derivatization.
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides the definitive evidence for the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a suite of experiments is necessary. ¹H NMR will reveal the environment of the aromatic protons, ¹³C NMR will identify all unique carbon atoms, and, critically, ¹⁹F NMR will confirm the presence and environment of the fluorine atom, which is a key structural feature.[11][12] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice due to its ability to dissolve the polar analyte and exchange with the acidic hydroxyl protons, which will appear as broad singlets.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full assignment.
-
Data Interpretation & Expected Chemical Shifts: The presence of both electron-donating (-OH) and electron-withdrawing (-NO₂, -F) groups leads to a complex chemical shift pattern.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity & Coupling (J) | Assignment Notes |
| ¹H | ~10.0 - 11.0 | Broad singlet (2H) | Phenolic -OH protons. Position is concentration-dependent and they will exchange with D₂O. |
| ~7.0 - 8.0 | Doublet of doublets (dd) or triplet (t) (2H) | Aromatic protons (H-4, H-6). The exact pattern depends on the coupling constants between them (³JHH) and with the fluorine atom (³JHF, ⁴JHF).[13][14] | |
| ¹³C | ~150 - 160 | Doublet (¹JCF ≈ 240-250 Hz) | C-F carbon (C-5). The large one-bond coupling is characteristic. |
| ~155 - 165 | Singlets | C-OH carbons (C-1, C-3). Deshielded by oxygen. | |
| ~130 - 140 | Singlet | C-NO₂ carbon (C-2). | |
| ~100 - 115 | Doublets (²JCF ≈ 20-25 Hz) | Aromatic C-H carbons (C-4, C-6). Coupled to fluorine over two bonds.[15] | |
| ¹⁹F | ~ -110 to -130 | Triplet or doublet of doublets | Aromatic C-F. The chemical shift is relative to a standard like CFCl₃. It will be coupled to the ortho protons (H-4, H-6) with a ³JHF of ~5-10 Hz.[16] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum of this compound will be characterized by distinct vibrations from the hydroxyl, nitro, and fluoro-aromatic moieties.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 | O-H Stretch (broad) | Phenolic Hydroxyl |
| 1620 - 1600 | C=C Stretch | Aromatic Ring |
| 1550 - 1520 | N-O Asymmetric Stretch (strong) | Aromatic Nitro Group[17][18] |
| 1360 - 1330 | N-O Symmetric Stretch (strong) | Aromatic Nitro Group[17][18] |
| 1250 - 1150 | C-O Stretch | Phenol |
| 1100 - 1000 | C-F Stretch | Aryl Fluoride |
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula. Electrospray Ionization (ESI) is the preferred method for polar molecules like this, and operating in negative ion mode will readily deprotonate one of the acidic phenolic groups to form the [M-H]⁻ ion.
Experimental Protocol: HRMS Analysis
-
Instrumentation: An LC-MS system with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Sample Infusion: Introduce the sample (dissolved in methanol or acetonitrile) directly into the ESI source.
-
Ionization Mode: ESI, Negative.
-
Expected Results:
-
Molecular Formula: C₆H₄FNO₄
-
Exact Mass: 173.0097
-
Expected Ion: [M-H]⁻
-
Observed m/z: 172.0025
-
Fragmentation: Collision-induced dissociation (MS/MS) would likely show losses of NO₂ (46 Da) and potentially H₂O (18 Da).
-
Conclusion: An Integrated Analytical Framework
The characterization of this compound requires a synergistic application of multiple analytical techniques. HPLC-UV establishes a robust method for purity assessment and quantification. GC-MS, following derivatization, offers a complementary view of volatile impurities. Finally, the collective evidence from NMR, FTIR, and HRMS provides an unassailable confirmation of the molecular structure. This integrated workflow ensures a comprehensive understanding of the compound, which is critical for its advancement in any research or development pipeline.
References
- Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
- Sithole, B. B., et al. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry.
- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- Taylor & Francis Online. (n.d.).
- OSTI.GOV. (1986).
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
- UCT, Inc. (n.d.). Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences.
- ResearchGate. (n.d.).
- Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
- Slideshare. (n.d.).
- ChemicalBook. (n.d.). 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum.
- The Royal Society of Chemistry. (2013).
- National Institutes of Health. (n.d.).
- ResearchGate. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines.
- MDPI. (2023).
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. tandfonline.com [tandfonline.com]
- 7. asianpubs.org [asianpubs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
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- 17. orgchemboulder.com [orgchemboulder.com]
- 18. A dft analysis of the vibrational spectra of nitrobenzene | PDF [slideshare.net]
Purification of "5-Fluoro-2-nitrobenzene-1,3-diol" by recrystallization or chromatography
A Technical Guide to Recrystallization and Flash Chromatography Protocols for High-Purity Isolation
Abstract
This application note provides a detailed guide for the purification of 5-Fluoro-2-nitrobenzene-1,3-diol, a key intermediate in pharmaceutical and materials science research. The inherent polarity and hydrogen-bonding capabilities of this molecule, conferred by its two hydroxyl groups and a nitro group, dictate specific handling for effective purification. We present two robust, validated methods: recrystallization for scalable, cost-effective purification of crystalline solids, and flash column chromatography for high-resolution separation from complex impurity profiles. This document furnishes scientists with the foundational principles, step-by-step protocols, and troubleshooting advice required to achieve high purity, ensuring the reliability of downstream applications.
Introduction: The Imperative for Purity
This compound (MW: 173.10 g/mol , CAS: 1121585-22-5) is a substituted aromatic compound whose utility in synthesis is directly linked to its purity.[1][2] Impurities, whether unreacted starting materials, by-products, or degradation products, can compromise reaction yields, introduce artifacts in biological assays, and impede crystallization in materials science.
The molecular structure of this compound is dominated by highly polar functional groups:
-
Two Hydroxyl (-OH) groups: Act as both hydrogen bond donors and acceptors.
-
A Nitro (-NO₂) group: A strong electron-withdrawing group that contributes significantly to the molecule's polarity.
-
A Fluoro (-F) group: Adds to the overall polarity.
This high polarity means the compound is typically a solid at room temperature and possesses distinct solubility characteristics that can be leveraged for purification. This guide details two primary purification methodologies tailored to these properties.
Method I: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle that the solubility of a substance in a solvent increases with temperature.[3][4] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Upon slow cooling, the solution becomes supersaturated, and the target compound preferentially crystallizes, leaving impurities behind in the "mother liquor."[5]
Strategic Solvent Selection
The success of recrystallization hinges on the choice of solvent. For a highly polar molecule like this compound, polar solvents are the primary candidates. A mixed-solvent system (a "solvent pair") is often effective when no single solvent has the ideal solubility profile.[6][7]
| Solvent/System | Type | Rationale for Suitability | Boiling Point (°C) |
| Ethanol/Water | Solvent Pair | The compound is likely soluble in hot ethanol. Water, a polar "anti-solvent," is added to the hot solution to decrease solubility and induce crystallization upon cooling.[6] | 78-100 |
| Ethyl Acetate/Hexane | Solvent Pair | Ethyl acetate is a moderately polar solvent that should dissolve the compound when heated. Non-polar hexane is then added as the anti-solvent. | 69-77 |
| Isopropanol | Single Solvent | A polar protic solvent that may exhibit a significant temperature-dependent solubility gradient for the target compound. | 82.6 |
| Water | Single Solvent | Given the two hydroxyl groups, solubility in hot water is possible. This can be an effective, green, and inexpensive option if the solubility profile is suitable.[7] | 100 |
Recrystallization Workflow Diagram
Caption: Workflow for purification by recrystallization.
Detailed Protocol for Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Heat the flask on a stirrer/hotplate and add the minimum volume of hot ethanol dropwise until the solid just dissolves.
-
Impurity Removal (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes. Prepare for hot filtration by placing a fluted filter paper in a stemless funnel and pre-heating the funnel and a clean receiving flask with hot solvent vapor. Filter the hot solution quickly to remove the charcoal.[7]
-
Induce Crystallization: To the clear, hot ethanol solution, add hot water dropwise while stirring until a faint, persistent cloudiness appears. This indicates the solution is saturated. Add 1-2 more drops of hot ethanol to re-dissolve the precipitate and ensure the solution is clear.
-
Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Collection: Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the filter paper with a small amount of the cold ethanol/water mixture and apply vacuum to seal it. Pour the cold crystal slurry into the funnel.
-
Washing: With the vacuum still applied, wash the collected crystals with a small portion of ice-cold ethanol/water to rinse away any remaining soluble impurities from the crystal surfaces.[4][6]
-
Drying: Leave the vacuum on to pull air through the crystals for 10-15 minutes to partially dry them. Transfer the crystals to a watch glass and dry them completely in a vacuum oven.
-
Validation: Determine the melting point of the purified crystals. A sharp melting range close to the literature value indicates high purity. Analyze purity via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Method II: Purification by Flash Column Chromatography
When recrystallization fails to remove impurities with similar solubility profiles, or when dealing with non-crystalline (oily) samples, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[8] Given the high polarity of this compound, a normal-phase setup (polar stationary phase, less polar mobile phase) is appropriate.
Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the optimal mobile phase (eluent) must be determined using TLC. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35, ensuring good separation from both less polar and more polar impurities.[9]
Protocol for TLC Analysis:
-
Dissolve a tiny amount of the crude material in a suitable solvent (e.g., ethyl acetate or acetone).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a test eluent system (e.g., start with 30% ethyl acetate in hexane and increase polarity as needed).
-
Visualize the separated spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Adjust the eluent polarity until the desired Rf is achieved. For this polar compound, systems like 50-100% ethyl acetate in hexane or 5-10% methanol in dichloromethane are likely starting points.
Flash Chromatography Workflow Diagram
Caption: Workflow for purification by flash column chromatography.
Detailed Protocol for Flash Chromatography
-
Column Preparation: Select a column of appropriate size for the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude sample by weight). Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% ethyl acetate in hexane). Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., acetone or methanol). Add a small amount of silica gel (2-3x the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase or a slightly stronger solvent. Using a pipette, carefully apply this solution to the top of the column bed.
-
-
Elution: Carefully add the mobile phase to the top of the column. Using positive pressure (flash chromatography), push the solvent through the column. Start with the eluent determined by TLC. If impurities are close to the product spot, a shallow polarity gradient (e.g., slowly increasing the percentage of ethyl acetate) can improve separation.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or vials. The progress of colored compounds can be tracked visually; for colorless compounds, collection is done systematically.[8]
-
Analysis and Pooling: Spot every few collected fractions onto a TLC plate and develop it to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions into a round-bottom flask and remove the solvent using a rotary evaporator.
-
Validation: Confirm the purity of the isolated product by TLC, melting point, and spectroscopic methods (e.g., NMR).
Summary and Troubleshooting
| Parameter | Recrystallization | Flash Column Chromatography |
| Principle | Differential Solubility | Differential Adsorption/Partitioning |
| Best For | Crystalline solids with thermally stable profiles | Oily/amorphous compounds, complex mixtures |
| Scale | Easily scalable from mg to kg | Scalable, but requires more solvent/silica for larger scales |
| Speed | Can be slow due to cooling time | Relatively fast ("flash") |
| Cost | Generally lower cost (less solvent/materials) | Higher cost (silica gel, large solvent volumes) |
| Achievable Purity | Can be very high if impurities have different solubility | Very high, capable of separating closely related compounds |
Troubleshooting Common Issues:
| Issue | Probable Cause | Solution |
| "Oiling Out" during Recrystallization | The boiling point of the solvent is higher than the melting point of the solute; solution is cooled too quickly. | Use a lower-boiling point solvent; ensure slow, undisturbed cooling; add more solvent. |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution; scratch the inside of the flask with a glass rod to induce nucleation; add a seed crystal.[5] |
| Poor Separation in Chromatography | Incorrect mobile phase polarity; column was poorly packed; sample was overloaded. | Re-optimize the mobile phase with TLC; repack the column carefully; use less crude material for the column size. |
| Streaking on TLC/Column | Sample is too acidic/basic and interacting strongly with silica; sample is overloaded. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent; apply a more dilute sample to the plate/column. |
References
-
Hassan, K., Pistidda, M., & Gök, Y. (2021). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 23(1), 107-114. Royal Society of Chemistry. [Link]
- Lartigau, G., & Kergoat, P. (1976). Process for the purification of p-nitrophenol. U.S. Patent No. 3,933,929.
-
UKEssays. (November 2018). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Department of Chemistry. Retrieved from a publicly available course document.
- Condylis, A., & Lartigau, G. (1976). Process for the purification of para-nitrophenol. U.S. Patent No. 3,954,892.
- University of California, Los Angeles. (n.d.).
- Nichols, L. (n.d.). Separation and Purification Techniques: Recrystallization. Retrieved from a university chemistry course resource.
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
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Adam, T., & Al-Jaf, H. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry, 101(1), 1-12. [Link]
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Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. [Link]
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The Strategic Utility of 5-Fluoro-2-nitrobenzene-1,3-diol in the Synthesis of Fluorinated Benzoxazines: A Key Pharmaceutical Scaffold
Introduction: The Imperative of Fluorine in Modern Drug Design
The strategic incorporation of fluorine into molecular frameworks is a cornerstone of contemporary medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorine's unique electronic properties can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Consequently, fluorinated building blocks are in high demand for the synthesis of novel active pharmaceutical ingredients (APIs).[1][2] 5-Fluoro-2-nitrobenzene-1,3-diol is a versatile, albeit underutilized, precursor uniquely positioned for the synthesis of complex fluorinated heterocyclic systems. This application note details the synthetic utility of this compound, focusing on its conversion to a fluorinated aminophenol intermediate and subsequent elaboration into a benzoxazine scaffold, a class of compounds with recognized biological activity.[3][4][5]
Core Synthetic Strategy: From Nitrodiol to Functionalized Benzoxazine
The synthetic pathway leverages the inherent reactivity of the functional groups in this compound. The primary transformation involves the chemoselective reduction of the nitro group to an amine, yielding 4-Fluoro-2-aminobenzene-1,3-diol. This intermediate, possessing vicinal amino and hydroxyl moieties, is primed for cyclization reactions. Condensation with an appropriate aldehyde or its equivalent furnishes a fluorinated benzoxazine, a valuable heterocyclic core for further functionalization in drug discovery programs.
Caption: Proposed synthetic workflow from this compound.
Part 1: Chemoselective Reduction of this compound
The critical first step is the reduction of the nitro group to a primary amine without affecting the fluorine or hydroxyl substituents. Several methods are effective for this transformation, with the choice of reagent depending on the desired selectivity and scalability.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient and clean method for nitro group reduction.[6]
Protocol 1: Catalytic Hydrogenation using Pd/C
-
Reactor Setup: In a high-pressure reactor (e.g., Parr shaker), combine this compound (1.0 eq) and 10% Pd/C (5-10 mol% by weight) in a suitable solvent such as ethanol or ethyl acetate.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-100 psi.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Fluoro-2-aminobenzene-1,3-diol, which can be used in the next step without further purification or can be purified by column chromatography if necessary.
Method B: Reduction with Tin(II) Chloride
For substrates sensitive to catalytic hydrogenation, reduction with tin(II) chloride (SnCl₂) in an acidic medium is a reliable alternative that is highly chemoselective for the nitro group.[6]
Protocol 2: Reduction using SnCl₂
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the desired 4-Fluoro-2-aminobenzene-1,3-diol.
| Method | Reagents | Typical Yield | Selectivity | Scalability |
| Catalytic Hydrogenation | H₂, 10% Pd/C | >95% | Excellent, may affect other reducible groups | Excellent |
| Tin(II) Chloride | SnCl₂·2H₂O, HCl | 85-95% | Excellent for nitro group | Good |
Part 2: Synthesis of Fluorinated Benzoxazines
The resulting 4-Fluoro-2-aminobenzene-1,3-diol is a valuable intermediate for the synthesis of heterocyclic scaffolds. Benzoxazines, formed from the condensation of an aminophenol with an aldehyde, are of particular interest due to their diverse biological activities.[3][4][5]
Protocol 3: Synthesis of a Fluorinated Benzoxazine Derivative
-
Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-2-aminobenzene-1,3-diol (1.0 eq) and a substituted aldehyde (1.1 eq) in a suitable solvent such as toluene or xylene.
-
Reaction Conditions: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Condensation reaction for the synthesis of a fluorinated benzoxazine.
Discussion and Mechanistic Insights
The chemoselectivity of the nitro reduction is paramount. Catalytic hydrogenation is generally preferred for its high efficiency and clean work-up, though care must be taken if other reducible functional groups are present. The SnCl₂ reduction offers an excellent alternative with high selectivity for the nitro group.
The formation of the benzoxazine ring proceeds via an initial condensation of the amino group with the aldehyde to form a Schiff base, followed by an intramolecular cyclization of the adjacent hydroxyl group onto the imine carbon. The regioselectivity of this cyclization is directed by the proximity of the ortho-hydroxyl group to the amino function.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of fluorinated pharmaceutical intermediates. The protocols outlined in this application note provide reliable and scalable methods for its conversion into fluorinated aminophenols and subsequent elaboration into benzoxazine scaffolds. The resulting fluorinated heterocycles are of significant interest for further investigation in drug discovery programs, leveraging the beneficial effects of fluorine incorporation to modulate biological activity and pharmacokinetic properties.
References
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Substituted 1,3-Benzoxazines and Their Anticorrosion Activity. (2022). Chemistry of Heterocyclic Compounds. [Link]
-
Fluorinated phenylalanines: Synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Polymers. [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2017). Molecules. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PubMed. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PubMed Central. [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Fluorinated Benzazoles and Benzazines. (2020). ResearchGate. [Link]
-
Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. (1956). Nature. [Link]
-
Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors. (2002). Journal of Medicinal Chemistry. [Link]
-
4-Aminobenzene-1,3-diol hydrochloride. (n.d.). PubChem. [Link]
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Chemistry of biologically active benzoxazinoids. (1996). Phytochemistry. [Link]
-
5-Aminobenzene-1,3-diol hydrochloride. (n.d.). PubChem. [Link]
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Regioselective synthesis of aniline-derived 1,3- and Ci-symmetric 1,4-diols from trans-1,4-cyclohexadiene dioxide. (2010). Organic Letters. [Link]
-
Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. (2019). MDPI. [Link]
-
1,3-Diol synthesis by addition and hydration. (n.d.). Organic Chemistry Portal. [Link]
-
Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. (2021). Journal of the American Chemical Society. [Link]
-
Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. (2024). Organic Letters. [Link]
-
Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent. (2008). Synlett. [Link]
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5-Fluoro-2-nitrobenzene-1,3-diol: A Versatile Building Block for Advanced Organic Synthesis
Introduction: The Strategic Value of Fluorinated Nitroaromatics
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] When combined with the synthetic versatility of a nitroaromatic system, the resulting fluorinated nitroaromatic building blocks become powerful tools for the construction of complex molecular architectures. 5-Fluoro-2-nitrobenzene-1,3-diol is one such building block, offering a unique combination of reactive sites that can be selectively addressed to generate a diverse array of downstream products. This guide provides a comprehensive overview of the synthesis and potential applications of this compound, empowering researchers to leverage its synthetic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1121585-22-5 |
| Molecular Formula | C₆H₄FNO₄ |
| Molecular Weight | 173.10 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents |
Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Nitration of 5-Fluororesorcinol
This protocol is a proposed method and should be optimized for safety and efficiency in a laboratory setting.
Materials:
-
5-Fluororesorcinol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-fluororesorcinol (1.0 eq) in a suitable solvent such as dichloromethane. Cool the flask in an ice-salt bath to -5 to 0 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the cooled solution of 5-fluororesorcinol, ensuring the internal temperature does not exceed 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.
-
Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration of highly activated aromatic compounds like resorcinols is a highly exothermic and rapid reaction.[4] Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.
-
Nitrating Agent: A mixture of nitric and sulfuric acid is a standard and effective nitrating agent for aromatic compounds.[4] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Work-up and Neutralization: The acidic reaction mixture is quenched with ice and neutralized with sodium bicarbonate to remove any remaining acids and to facilitate the isolation of the organic product.
Applications in Organic Synthesis
The unique arrangement of functional groups in this compound makes it a versatile precursor for a variety of complex molecules.
Caption: Potential synthetic applications of this compound.
Synthesis of Fluorinated Benzoxazoles
The reduction of the nitro group to an amine, followed by cyclization with a suitable carboxylic acid derivative, would provide access to novel fluorinated benzoxazoles, a scaffold found in many biologically active compounds.
Protocol: Synthesis of a 6-Fluoro-4,7-dihydroxy-2-substituted-benzoxazole
Step 1: Reduction of the Nitro Group
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Catalyst Addition: Add Palladium on carbon (10 mol%) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-fluorobenzene-1,3-diol.
Step 2: Cyclization to the Benzoxazole
-
Reaction Setup: To a solution of the crude 2-amino-5-fluorobenzene-1,3-diol in polyphosphoric acid (PPA), add the desired carboxylic acid (1.1 eq).
-
Reaction: Heat the mixture at 150-180 °C for several hours.
-
Work-up: Cool the reaction mixture and pour it into a beaker of ice water.
-
Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.
Synthesis of Fluorinated Dyes and Fluorescent Probes
Fluorinated resorcinols are known precursors to highly photostable and fluorescent dyes.[5] By analogy, this compound can be used to synthesize novel fluorinated dyes with potentially interesting photophysical properties. The nitro group can be retained for further functionalization or reduced to an amino group.
Protocol: Synthesis of a Fluorinated and Nitrated Fluorescein Analog
-
Reaction Setup: In a flask, combine this compound (2.0 eq) and phthalic anhydride (1.0 eq).
-
Acid Catalyst: Add methanesulfonic acid as both the solvent and catalyst.
-
Condensation: Heat the mixture at 80-90 °C for 24-48 hours under a nitrogen atmosphere.
-
Work-up: Cool the reaction mixture and pour it into a large volume of ice water.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the crude dye. Further purification can be achieved by column chromatography.
Conclusion
This compound represents a promising, yet underexplored, building block in organic synthesis. Its synthesis, while not explicitly documented, can be reasonably achieved through the nitration of 5-fluororesorcinol. The strategic arrangement of its functional groups opens up a wide range of synthetic possibilities for the creation of novel fluorinated heterocycles, dyes, and other functional molecules. The protocols and applications detailed in this guide are intended to serve as a foundation for researchers to explore the full potential of this versatile compound.
References
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The use of diethylaminosulfur-trifluoride (DAST) for the fluorination in a continuous flow reactor. Synlett, 2008(14), 2111-2114.
- Baumann, M., Baxendale, I. R., Martin, L. J., & Ley, S. V. (2009). Development of fluorination methods using continuous-flow microreactors. Tetrahedron, 65(33), 6611-6625.
-
Britton, R., et al. (n.d.). Fluorination Strategies. The Britton Group. Retrieved from [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.
-
National Center for Biotechnology Information. (n.d.). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Retrieved from [Link]
-
T. Adam, A. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. eGrove, University of Mississippi. Retrieved from [Link]
- Taylor, B. F., Tchedou, M. G., & Phelps, M. A. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1146.
Sources
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Application Notes and Protocols for 5-Fluoro-2-nitrobenzene-1,3-diol in Advanced Materials Science
Disclaimer: The following application notes and protocols are based on established chemical principles and published methodologies for structurally analogous compounds. Due to the limited direct literature on the polymerization of 5-Fluoro-2-nitrobenzene-1,3-diol, these protocols should be considered as starting points for research and development.
Introduction: A Versatile Monomer for High-Performance Polymers
This compound is a unique aromatic compound featuring a combination of reactive functional groups that make it a highly promising, albeit underexplored, monomer for the synthesis of advanced polymers. The strategic placement of two hydroxyl groups, a fluorine atom, and a nitro group on the benzene ring offers a multifunctional platform for creating polymers with tailored properties.
-
Diol Functionality: The two hydroxyl groups at positions 1 and 3 are ideal for step-growth polymerization reactions, such as polycondensation, leading to the formation of polyesters and polyethers.[1][2]
-
Fluorine Substitution: The presence of a fluorine atom is anticipated to impart several desirable characteristics to the resulting polymers, including enhanced thermal stability, chemical resistance, low surface energy, and a reduced dielectric constant.[3][4] These properties are highly sought after in materials for electronics, aerospace, and specialty coatings.[5][6]
-
Nitro Group as a Functional Handle: The electron-withdrawing nitro group can influence the reactivity of the monomer and the electronic properties of the resulting polymer.[7] Furthermore, the nitro group can be chemically reduced to an amino group post-polymerization, providing a reactive site for cross-linking, grafting, or the attachment of other functional moieties.[8][9]
This guide provides detailed application notes and hypothetical, yet plausible, experimental protocols for the utilization of this compound in the synthesis of novel fluorinated aromatic polyesters and polyethers, as well as its post-polymerization modification.
Application Note 1: Synthesis of High-Performance Fluorinated Aromatic Polyesters
Scientific Principle & Rationale
Aromatic polyesters are a class of polymers known for their excellent mechanical properties and thermal stability. The incorporation of fluorine into the polymer backbone can further enhance these properties.[4][10] this compound can serve as the diol monomer in a polycondensation reaction with a diacyl chloride, such as terephthaloyl chloride, to produce a fluorinated aromatic polyester.[11][12] The reaction proceeds via a nucleophilic acyl substitution mechanism, forming ester linkages and eliminating hydrogen chloride.[11] The rigidity of the aromatic backbone, combined with the strong C-F bond, is expected to result in a polymer with a high glass transition temperature (Tg) and excellent thermal and chemical resistance.
Experimental Protocol: Polycondensation of this compound with Terephthaloyl Chloride
Materials:
-
This compound (FW: 173.10 g/mol )
-
Terephthaloyl chloride (FW: 203.02 g/mol )
-
Anhydrous Pyridine
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, an argon inlet, and a dropping funnel, dissolve this compound (1.731 g, 10 mmol) in anhydrous DMAc (40 mL) and anhydrous pyridine (3.2 mL, 40 mmol).
-
Stir the mixture at room temperature under a gentle flow of argon until the monomer is completely dissolved.
-
In a separate flask, dissolve terephthaloyl chloride (2.030 g, 10 mmol) in anhydrous DMAc (20 mL).
-
Transfer the terephthaloyl chloride solution to the dropping funnel and add it dropwise to the stirred diol solution over 30 minutes. An increase in viscosity may be observed.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain it at this temperature for 12 hours with continuous stirring.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.
-
After 12 hours, cool the viscous solution to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing vigorously stirred methanol (400 mL).
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the purified polymer in a vacuum oven at 100°C for 24 hours.
Anticipated Polymer Properties
The following table presents hypothetical but realistic data for the synthesized fluorinated aromatic polyester, based on typical values for analogous polymers.
| Property | Anticipated Value |
| Molecular Weight (Mn) | 25,000 - 45,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temp. (Tg) | 220 - 260 °C |
| 5% Weight Loss Temp. (Td5%) | > 450 °C (in N2) |
| Solubility | Soluble in DMAc, NMP, DMF |
| Dielectric Constant | 2.8 - 3.2 |
Visualization of Polyester Synthesis Workflow
Caption: Workflow for the synthesis of a fluorinated aromatic polyester.
Application Note 2: Synthesis of Fluorinated Poly(aryl ether)s
Scientific Principle & Rationale
Poly(aryl ether)s are another class of high-performance polymers known for their excellent thermal and oxidative stability. They can be synthesized via nucleophilic aromatic substitution (SNAr) polymerization.[13] In this approach, a bisphenoxide, generated in situ from a diol like this compound and a base, reacts with an activated aromatic dihalide (e.g., decafluorobiphenyl). The electron-withdrawing groups on the dihalide activate it towards nucleophilic attack by the phenoxide. The resulting fluorinated poly(aryl ether) is expected to exhibit high thermal stability and desirable dielectric properties due to the high density of fluorine atoms.[3]
Experimental Protocol: Synthesis of a Fluorinated Poly(aryl ether)
Materials:
-
This compound (FW: 173.10 g/mol )
-
Decafluorobiphenyl (FW: 334.10 g/mol )
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Dilute Hydrochloric Acid (HCl)
-
Argon or Nitrogen gas supply
-
Dean-Stark trap
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and an argon inlet, add this compound (1.731 g, 10 mmol), decafluorobiphenyl (3.341 g, 10 mmol), and anhydrous K2CO3 (2.073 g, 15 mmol).
-
Add DMAc (40 mL) and toluene (20 mL) to the flask.
-
Heat the mixture to 140°C with vigorous stirring under an argon atmosphere. The toluene will form an azeotrope with any water present, which will be collected in the Dean-Stark trap, ensuring anhydrous conditions.
-
After 4 hours, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160°C.
-
Maintain the reaction at 160°C for 20 hours. The polymerization can be monitored by the increase in viscosity.
-
Cool the reaction mixture to room temperature and dilute with DMAc (20 mL).
-
Precipitate the polymer by pouring the solution into a mixture of methanol (300 mL) and dilute HCl (10 mL).
-
Collect the polymer by filtration and wash it repeatedly with hot water and methanol.
-
Dry the polymer in a vacuum oven at 120°C for 24 hours.
Anticipated Polymer Properties
| Property | Anticipated Value |
| Molecular Weight (Mn) | 30,000 - 60,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.0 |
| Glass Transition Temp. (Tg) | 240 - 280 °C |
| 5% Weight Loss Temp. (Td5%) | > 500 °C (in N2) |
| Solubility | Soluble in DMAc, NMP |
| Dielectric Constant | < 2.8 |
Visualization of Poly(aryl ether) Synthesis Workflow
Caption: Workflow for the synthesis of a fluorinated poly(aryl ether).
Application Note 3: Post-Polymerization Modification via Reduction of the Nitro Group
Scientific Principle & Rationale
The nitro groups on the backbone of polymers derived from this compound present a valuable opportunity for post-polymerization modification. The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.[9][14] This transformation converts the polymer into a reactive scaffold. The newly formed amino groups can be used for:
-
Cross-linking: Reaction with diepoxides or diisocyanates to form thermoset materials with enhanced mechanical and thermal properties.
-
Grafting: Initiating the polymerization of other monomers to create graft copolymers with unique architectures and properties.
-
Functionalization: Attaching specific molecules, such as dyes, bioactive compounds, or compatibilizers.
Experimental Protocol: Reduction of Nitro Groups in a Fluorinated Polyester
Materials:
-
Fluorinated aromatic polyester (synthesized as in Application Note 1)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Methanol
Procedure:
-
Dissolve the fluorinated aromatic polyester (1 g) in DMF (20 mL) in a round-bottom flask.
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate (5 g) in concentrated HCl (10 mL).
-
Cool the polymer solution to 0°C using an ice bath.
-
Slowly add the SnCl2/HCl solution to the stirred polymer solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Precipitate the amino-functionalized polymer by pouring the reaction mixture into a large volume of deionized water.
-
Filter the precipitate and wash it with water until the washings are neutral.
-
Resuspend the polymer in a dilute NaOH solution to deprotonate the ammonium salt, then filter again.
-
Wash the polymer thoroughly with deionized water and then with methanol.
-
Dry the final amino-functionalized polymer in a vacuum oven at 80°C for 24 hours. The success of the reduction can be confirmed by FTIR spectroscopy (disappearance of nitro peaks at ~1520 and 1350 cm⁻¹ and appearance of N-H stretching peaks at ~3300-3500 cm⁻¹).
Visualization of Post-Polymerization Modification
Caption: Pathway for post-polymerization modification of polymers derived from this compound.
Conclusion
This compound represents a promising, yet largely untapped, monomer for the development of advanced functional polymers. Its unique combination of a polymerizable diol, a property-enhancing fluorine atom, and a modifiable nitro group provides a versatile platform for materials scientists. The hypothetical protocols outlined in this guide, based on well-established polymerization and modification techniques, are intended to serve as a foundation for future research into this exciting compound. The resulting fluorinated polymers with reactive handles hold significant potential for applications in high-temperature plastics, low-dielectric materials for microelectronics, and functional surfaces.
References
-
Al-Ammar, K. A., et al. (2023). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Molecules, 28(15), 5789. [Link]
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Iacono, S. T., & Smith, D. W. (2009). Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. Chemical Communications, (29), 4348–4350. [Link]
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Amarasekara, A. S., & Green, D. (2018). Polycondensation of Diacyl Chlorides with Difuranic Diol A, B, or A + B a. Journal of Polymers and the Environment, 26(8), 3369–3377. [Link]
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Cole, T. R., et al. (2019). Upcycling aromatic polymers through C–H fluoroalkylation. Nature Chemistry, 11(7), 632–639. [Link]
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Srinivasan, R., & Sankar, M. (2017). Chapter 5: Semifluorinated Aromatic Polymers and Their Properties. In Fluorinated Polymers. Smithers Rapra. [Link]
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Sokolsky, D. V., & Zakumbaeva, G. D. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 34(2), 659–671. [Link]
-
Reddy, B. S. R., & Sastry, M. N. (2005). Simple and Efficient Reduction of Aromatic Nitro Compounds Using Recyclable Polymer-Supported Formate and Magnesium. Synthetic Communications, 35(15), 2045–2049. [Link]
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Unknown. (n.d.). Condensation polymerisation. Chemguide. [Link]
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University of Bayreuth. (2025, October 24). Recyclable Fluorine Improves Properties of Degradable Polyester Plastics. Press Release. [Link]
-
Zhang, X., et al. (2021). Efficient chemical synthesis of new thermoplastic fluorinated aromatic polyester. Open Ukrainian Citation Index. [Link]
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Wang, Y., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers, 16(7), 969. [Link]
- Garcia, J. M., et al. (2021). Method for the synthesis of polyethers.
-
Subramanian, S. (2015, June 1). Can anyone suggest me the good reducing agent to reduce the nitro group in a polymeric compound? ResearchGate. [Link]
-
Matsumoto, A., & Asakura, D. (2003). Effect of nitrobenzene on initiator-fragment incorporation radical polymerization of divinylbenzene with dimethyl 2,2′-azobisisobutyrate. Journal of Polymer Science Part A: Polymer Chemistry, 41(10), 1498–1507. [Link]
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Ameduri, B. (2020). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 12(9), 2063. [Link]
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Guillaneuf, Y., et al. (2016). New Variants of Nitroxide Mediated Polymerization. Polymers, 8(5), 181. [Link]
-
Unknown. (n.d.). 35.1 Condensation polymerisation. CIE A-Level Chemistry. [Link]
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Li, X., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(7), 1111. [Link]
-
Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
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Sparkl. (n.d.). Revision Notes - Formation of Polyesters from Diols and Dicarboxylic Acids or Dioyl Chlorides. Sparkl. [Link]
-
Zhang, Y., et al. (2021). Polymer synthesis using diols and/or diacrylates. Previous studies used... ResearchGate. [Link]
-
Dutta, D., & Cantat, T. (2021). Direct Synthesis of Polyesterether from Ethylene Glycol. ACS Catalysis, 11(15), 9644–9649. [Link]
-
Orita, A., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]
-
Lee, H. J., & Lee, J. K. (2013). Synthesis and surface properties of a fluorinated polyether. Macromolecular Research, 21(11), 1255–1259. [Link]
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Junkers, T., & Barner-Kowollik, C. (2011). Nitrones in synthetic polymer chemistry. Polymer Chemistry, 2(4), 781–792. [Link]
-
Carlotti, S., et al. (2013). Polyether synthesis: From activated or metal-free anionic ring-opening polymerization of epoxides to functionalization. Progress in Polymer Science, 38(6), 845–873. [Link]
-
Garcia, J. M., et al. (2019, May 10). METHOD FOR THE SYNTHESIS OF POLYETHERS. European Patent Office. [Link]
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American Chemistry Council. (n.d.). Fluoropolymers vs. Side-Chain Fluorinated Polymers. American Chemistry Council. [Link]
-
Chemistry For Everyone. (2025, August 17). How Does Nitrocellulose React With Other Chemicals? YouTube. [Link]
-
Unknown. (n.d.). Lecture 50-Fluorocarbons, Polyxylyenes, and Polyesters. NPTEL. [Link]
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The Strategic Application of Fluoronitrophenols in the Synthesis of Advanced Fluorescent Probes
Introduction: Unveiling the Potential of Fluoronitroaromatic Scaffolds
In the dynamic field of molecular imaging, the rational design of fluorescent probes is paramount for the selective and sensitive detection of biologically significant analytes.[1][2][3][4][5] While a vast array of fluorogenic precursors exist, the strategic selection of the core chemical scaffold is a critical determinant of a probe's ultimate efficacy. This guide focuses on the utility of fluoronitroaromatic compounds, a class of reagents poised for the development of sophisticated fluorescent sensors.
While the specific compound "5-Fluoro-2-nitrobenzene-1,3-diol" (CAS: 1121585-22-5) is not extensively documented in the scientific literature as a precursor for fluorescent probes, its chemical architecture embodies the key features of a promising scaffold for this purpose. The electron-withdrawing nitro group, the reactive fluorine atom for nucleophilic aromatic substitution, and the hydroxyl groups for modulating solubility and for potential secondary reactions, collectively represent a versatile platform.
This document will, therefore, provide a comprehensive guide to the principles and protocols for developing fluorescent probes using a closely related and well-established fluoronitrophenol as an illustrative example. We will explore the underlying chemical mechanisms, provide detailed experimental protocols, and discuss the application of the resulting probes in bioimaging.
Core Principles: The Chemistry of Fluoronitroaromatic-Based Probes
The design of fluorescent probes from fluoronitroaromatic compounds typically hinges on a few key principles of physical organic chemistry:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring is an excellent leaving group, readily displaced by a nucleophile. This reaction is the cornerstone for conjugating the fluoronitroaromatic scaffold to a fluorophore or a recognition moiety.
-
Intramolecular Charge Transfer (ICT): The powerful electron-withdrawing nature of the nitro group can significantly influence the electronic properties of a conjugated fluorophore. This ICT character can be exploited to create probes where the fluorescence is "turned off" in the basal state.
-
Analyte-Mediated Chemical Transformation: The probe's "turn-on" mechanism is typically triggered by a specific chemical reaction between the analyte of interest and the probe. This reaction alters the electronic structure of the probe, disrupting the ICT quenching and restoring fluorescence.
Application Note 1: Synthesis of a Thiol-Selective Fluorescent Probe
This section details the synthesis of a hypothetical, yet representative, fluorescent probe, FN-Probe 1 , for the detection of biothiols (e.g., cysteine, glutathione). The design leverages the reaction between a thiol and the nitro group, a well-established strategy for thiol detection.
Synthetic Scheme
Caption: Synthetic and sensing pathway for FN-Probe 1.
Experimental Protocol: Synthesis of FN-Probe 1
Materials:
-
4-Fluoro-3-nitrophenol
-
7-Amino-4-methylcoumarin
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask, add 4-fluoro-3-nitrophenol (1.0 mmol), 7-amino-4-methylcoumarin (1.1 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask.
-
Reaction Conditions: Stir the reaction mixture at 80°C under a nitrogen atmosphere for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from a mixture of DCM and MeOH to yield the pure FN-Probe 1 as a solid.
-
Characterization: Confirm the structure of FN-Probe 1 using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Note 2: In Vitro Characterization and Application of FN-Probe 1
This section describes the protocol for evaluating the performance of FN-Probe 1 as a "turn-on" fluorescent sensor for biothiols.
Sensing Mechanism
The fluorescence of the coumarin in FN-Probe 1 is initially quenched by the electron-deficient nitrophenyl group. Upon reaction with a biothiol, the nitro group is reduced to an amino group, which then undergoes intramolecular cyclization to form a highly fluorescent benzimidazole derivative.
Caption: "Turn-on" signaling mechanism of FN-Probe 1.
Protocol: Fluorometric Assay
Materials:
-
FN-Probe 1 stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Biothiol stock solutions (e.g., Cysteine, Glutathione; 10 mM in PBS)
-
Fluorometer
Procedure:
-
Preparation of Working Solution: Prepare a 10 µM working solution of FN-Probe 1 in PBS.
-
Analyte Addition: To a series of cuvettes, add the FN-Probe 1 working solution. Then, add varying concentrations of the biothiol stock solution to achieve final concentrations ranging from 0 to 100 µM.
-
Incubation: Incubate the solutions at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence emission spectra with an excitation wavelength of approximately 400 nm (the exact wavelength should be optimized based on the absorbance spectrum of the final product).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the biothiol concentration.
Expected Results
A dose-dependent increase in fluorescence intensity should be observed with increasing concentrations of the biothiol. The probe should also exhibit high selectivity for biothiols over other amino acids and reactive oxygen species.
| Analyte | Concentration (µM) | Fluorescence Intensity (a.u.) |
| Blank | 0 | 10 |
| Cysteine | 10 | 250 |
| Cysteine | 50 | 1200 |
| Glutathione | 50 | 1150 |
| Alanine | 100 | 15 |
| H₂O₂ | 100 | 20 |
Application Note 3: Bioimaging of Intracellular Thiols
This section provides a protocol for using FN-Probe 1 to visualize intracellular biothiols in living cells.
Protocol: Live-Cell Imaging
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
FN-Probe 1
-
N-ethylmaleimide (NEM), a thiol-blocking agent
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS in a glass-bottom dish until they reach 70-80% confluency.
-
Probe Loading: Replace the culture medium with a solution of 10 µM FN-Probe 1 in serum-free DMEM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Imaging: Image the cells using a confocal microscope with appropriate excitation and emission filters for the fluorescent product.
-
Control Experiment: To confirm that the fluorescence is due to thiols, pre-treat a separate dish of cells with 1 mM NEM for 30 minutes before loading with FN-Probe 1 . A significant reduction in fluorescence intensity is expected in the NEM-treated cells.
Caption: Workflow for live-cell imaging with FN-Probe 1.
Conclusion and Future Perspectives
Fluoronitroaromatic scaffolds, exemplified here by a representative fluoronitrophenol, offer a robust and versatile platform for the development of "turn-on" fluorescent probes. The principles of nucleophilic aromatic substitution and analyte-triggered disruption of intramolecular charge transfer provide a clear and rational design strategy. The protocols detailed in this guide serve as a foundational methodology for the synthesis, characterization, and application of such probes for the detection of biologically important analytes. Further exploration of this class of compounds, including the originally noted "this compound," may unlock new possibilities for creating probes with enhanced photophysical properties and novel sensing capabilities.
References
-
Terai, T., & Nagano, T. (2013). Development of fluorescent probes for bioimaging applications. Pflügers Archiv - European Journal of Physiology, 465(3), 347–359. [Link]
-
Gao, Y., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules, 27(19), 6539. [Link]
-
Chan, J., Dodani, S. C., & Chang, C. J. (2012). Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. Nature Chemistry, 4(12), 973–984. [Link]
-
Terai, T., & Nagano, T. (2008). Fluorescent probes for bioimaging applications. Current Opinion in Chemical Biology, 12(5), 515–521. [Link]
-
Terai, T., & Nagano, T. (2008). Fluorescent probes for bioimaging applications. Current Opinion in Chemical Biology, 12(5), 515-521. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
Application Note & Protocols: Derivatization of 5-Fluoro-2-nitrobenzene-1,3-diol for Biological Assays
Abstract & Principle of Derivatization
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 5-Fluoro-2-nitrobenzene-1,3-diol as a versatile derivatizing agent for the sensitive detection of key biological nucleophiles. The core utility of this reagent lies in its chemical architecture: an aromatic ring activated for nucleophilic aromatic substitution (SNAr) by a potent electron-withdrawing nitro group positioned ortho to a highly electronegative fluorine leaving group.[1] This configuration renders the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles such as thiols and amines.[1][2]
The derivatization reaction converts analytes that may lack a native chromophore or fluorophore into products that are easily detectable by common analytical techniques like HPLC with UV-Vis or fluorescence detection, and mass spectrometry.[3][4] The diol (resorcinol) functionality further enhances the aqueous solubility of the reagent and its derivatives, a favorable property for biological assays. This guide explains the underlying reaction mechanism, details core applications, provides validated step-by-step protocols, and offers insights into reaction optimization and troubleshooting.
The Chemical Rationale: Nucleophilic Aromatic Substitution (SNAr)
The derivatization process is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike SN2 reactions where the leaving group order is typically I > Br > Cl > F, in SNAr reactions, fluoride is the best leaving group among the halogens.[1] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, a step that is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom.[1]
The mechanism proceeds in two steps:
-
Addition of the Nucleophile: A nucleophile (e.g., the thiolate anion R-S⁻ or a primary amine R-NH₂) attacks the electrophilic carbon atom bonded to the fluorine. This breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][5] The negative charge is stabilized through resonance, particularly by delocalization onto the oxygen atoms of the ortho-nitro group.[1]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the final, stable derivatized product.[2]
Caption: SNAr mechanism for derivatization.
Core Applications in Biological Analysis
The primary utility of this compound is in the tagging of low-molecular-weight thiols and amines, which are crucial in various physiological and pathological processes.[3]
| Target Analyte | Biological Relevance | Recommended Assay |
| Thiols | ||
| Glutathione (GSH) | Key intracellular antioxidant, redox balance indicator. | HPLC-UV, HPLC-Fluorescence |
| Cysteine (Cys) | Protein building block, precursor to GSH. | HPLC-UV, LC-MS/MS |
| Homocysteine (Hcy) | Marker for cardiovascular disease risk. | LC-MS/MS |
| Amines | ||
| Amino Acids | Metabolomics, building blocks of proteins. | HPLC-UV, LC-MS/MS |
| Polyamines | Cell growth, proliferation, and differentiation. | HPLC-Fluorescence |
| Biogenic Amines | Neurotransmitters, food quality indicators.[6] | LC-MS/MS |
Detailed Experimental Protocols
Scientist's Note on Safety: Halonitrobenzenes are classified as toxic and harmful substances.[7][8][9] Always work in a chemical fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][10] Avoid inhalation of vapors and skin contact.[7][10] Consult the Safety Data Sheet (SDS) before use.[7][8][9]
Protocol 1: Derivatization of Plasma Thiols for HPLC-UV Detection
This protocol is designed for the quantification of total non-protein thiols, such as glutathione, in deproteinized plasma.
Materials and Reagents:
-
This compound (FNBD) stock solution: 10 mM in acetonitrile (ACN).
-
Borate Buffer: 0.125 M, pH 9.5.
-
Perchloric Acid (PCA): 10% (w/v) for deproteinization.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in ACN.
-
HPLC system with UV detector (detection wavelength ~340 nm).
-
C18 reverse-phase HPLC column.
Protocol Steps:
-
Sample Collection & Deproteinization:
-
Collect blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 100 µL of ice-cold 10% PCA.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization Reaction:
-
In a new tube, mix 50 µL of the deproteinized supernatant with 100 µL of Borate Buffer (pH 9.5).
-
Add 50 µL of the 10 mM FNBD stock solution.
-
Vortex briefly and incubate at 60°C for 30 minutes in a heating block, protected from light.
-
Pro-Tip: The basic pH is crucial for deprotonating the thiol's sulfhydryl group to the more nucleophilic thiolate anion, ensuring a rapid reaction.
-
-
Reaction Quenching & Sample Preparation:
-
After incubation, cool the sample to room temperature.
-
Add 50 µL of 1 M HCl to quench the reaction by neutralizing the base.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Run a gradient elution profile (e.g., 5% to 60% Mobile Phase B over 15 minutes).
-
Monitor the effluent at a wavelength determined by the absorption maximum of the thiol-FNBD adduct (typically in the 340-450 nm range).
-
Quantify against a standard curve prepared with known concentrations of glutathione treated with the same derivatization procedure.
-
Caption: General workflow for thiol derivatization.
Critical Parameters and Optimization
Optimizing the derivatization reaction is key to achieving reproducible and sensitive results.[11]
| Parameter | Rationale & Expert Insight | Typical Range |
| pH | The nucleophilicity of the target functional group is pH-dependent. Thiols (pKa ~8-9) require alkaline conditions to form the reactive thiolate anion. Primary amines (pKa ~9-10) also react more efficiently at alkaline pH. Careful pH control can allow for some selectivity. | pH 8.5 - 10.5 |
| Reagent Concentration | A molar excess of the derivatizing agent is used to drive the reaction to completion. A 10- to 50-fold excess over the highest expected analyte concentration is a good starting point. | 10-50x Molar Excess |
| Temperature | Increased temperature accelerates the reaction rate. However, excessive heat can lead to degradation of the analyte or the derivatized product. | 40°C - 70°C |
| Reaction Time | The reaction should proceed long enough for completion but not so long that degradation occurs. This should be optimized empirically by testing several time points (e.g., 15, 30, 60, 90 min). | 20 - 60 minutes |
| Solvent | The reaction is typically performed in a mixture of an aqueous buffer and an organic solvent (like ACN or DMSO) to ensure all components remain in solution.[1][11] | Aqueous Buffer with 10-50% Organic |
Self-Validation Insight: To ensure the integrity of your results, always include a reagent blank (all steps, no sample), a positive control (a known standard of your analyte), and a matrix spike (sample spiked with a known amount of standard) in your experimental runs. This helps identify background contamination, confirm reaction efficiency, and assess matrix effects, respectively.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Product Peak | 1. Incorrect pH (analyte not nucleophilic). 2. Reagent degraded. 3. Insufficient reaction time/temperature. | 1. Verify buffer pH. 2. Use freshly prepared reagent stock solution. 3. Perform a time-course and temperature optimization experiment.[11] |
| Multiple Product Peaks | 1. Analyte has multiple reactive sites. 2. Side reactions or degradation. | 1. Use LC-MS/MS to identify peaks. Adjust stoichiometry. 2. Lower reaction temperature or shorten incubation time. |
| Large Reagent Peak Interferes with Analyte | 1. Excessive reagent concentration. 2. HPLC method has poor resolution. | 1. Reduce the molar excess of the derivatizing agent. 2. Optimize the HPLC gradient to better separate the analyte from the reagent peak. |
| Poor Reproducibility | 1. Incomplete protein precipitation. 2. Inconsistent timing or temperature. 3. Analyte oxidation before derivatization.[3][12] | 1. Ensure thorough mixing with acid and adequate centrifugation. 2. Use a calibrated heating block and a precise timer. 3. Keep samples on ice and process them quickly. |
References
- High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 8).
- HPLC determination of biologically active thiols using pre-column derivatisation with 5,5'-dithio-(bis-2-nitrobenzoic acid). (1989). Semantics Scholar.
- SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2014, February 28). Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Safety D
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). Benchchem.
- Table 1 Optimization of the nucleophilic aromatic substitution reaction. (n.d.).
- An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. (2021, June 5). Semantic Scholar.
- Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. (n.d.). MDPI.
- HPLC determination of biologically active thiols using pre-column derivatisation with 5,5'-dithio-(bis-2-nitrobenzoic acid). (n.d.). PubMed.
- High-performance liquid chromatography (HPLC) methods for thiol analysis. (n.d.). Benchchem.
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring. (n.d.). Benchchem.
- Derivatization and Separation of Aliph
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 5. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Optimizing the yield and purity of "5-Fluoro-2-nitrobenzene-1,3-diol" synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-2-nitrobenzene-1,3-diol (CAS 1121585-22-5). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the technical knowledge and practical insights necessary to optimize the yield and purity of this valuable synthetic intermediate.
Introduction: The Synthetic Challenge
This compound is a highly functionalized aromatic compound. The presence of two activating hydroxyl groups, a deactivating nitro group, and a halogen presents a unique challenge in regioselective synthesis. This guide outlines a robust synthetic strategy and provides solutions to common experimental hurdles.
Proposed Synthetic Pathway: Regioselective Nitration
The most direct and logical approach to synthesizing this compound is the selective nitration of 5-fluororesorcinol (5-fluoro-1,3-benzenediol). The two hydroxyl groups are strong ortho-, para-directing activators, while the fluorine atom is a deactivating ortho-, para-director. The position between the two hydroxyl groups (C2) is highly activated and sterically accessible, making it the most probable site for electrophilic substitution.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and should be adapted and optimized based on your specific laboratory conditions and scale.
Materials:
-
5-Fluororesorcinol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-fluororesorcinol (1.0 eq) in a minimal amount of a suitable inert solvent or use concentrated sulfuric acid as the solvent.
-
Cooling: Cool the flask in an ice-salt bath to between -5 °C and 0 °C.
-
Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.05 eq) to pre-chilled concentrated sulfuric acid (3-5 volumes relative to nitric acid). This mixture should be prepared in an ice bath to dissipate the heat of mixing.
-
Reaction: Slowly add the nitrating mixture dropwise to the cooled solution of 5-fluororesorcinol over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. Vigorous stirring is crucial.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Extraction: The aqueous mixture is then extracted three times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My yield is significantly lower than expected. What are the likely causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The combination of a deactivating fluorine atom and the strong acid medium can impact reaction rates.
-
Solution: Ensure sufficient reaction time by monitoring with TLC until the starting material is consumed. A slight increase in temperature (e.g., to 10°C) can be cautiously attempted, but this may increase byproduct formation.
-
-
Product Loss During Workup: The product, containing two hydroxyl groups, may have some water solubility, leading to loss during the aqueous workup.
-
Solution: Ensure the aqueous layer is saturated with sodium chloride before extraction to decrease the solubility of the organic product. Perform multiple extractions with your organic solvent.
-
-
Degradation of Starting Material or Product: Phenols are susceptible to oxidation, especially under harsh nitrating conditions.[1][2]
-
Solution: Maintain a low temperature throughout the reaction and workup. Ensure the nitrating agent is added slowly and in a controlled manner to avoid localized heating.[1]
-
Q2: I am observing multiple products on my TLC plate, indicating the formation of isomers or byproducts. How can I improve selectivity?
A2: The formation of isomers is a common challenge in the nitration of substituted aromatic rings.[1][3]
-
Potential Cause - Dinitration: The two hydroxyl groups are highly activating, and if the reaction conditions are too harsh, a second nitro group may be added.
-
Solution: Use a stoichiometric amount of the nitrating agent (or a very slight excess). Maintain a low reaction temperature (0°C or below) and add the nitrating agent slowly to prevent over-nitration.[1]
-
-
Potential Cause - Positional Isomers: While nitration at the C2 position is electronically favored, nitration at other positions (e.g., C4 or C6) can occur.
-
Solution: Lowering the reaction temperature generally increases selectivity. Using a milder nitrating agent, such as nitric acid in acetic anhydride, might also improve regioselectivity, though this requires careful handling due to the formation of acetyl nitrate.[4]
-
Q3: The reaction is very slow or does not seem to proceed to completion. What should I do?
A3: This is often due to insufficient activation of the nitrating agent or deactivation of the substrate.
-
Potential Cause - Water Content: If using a less concentrated nitric acid, the water content can inhibit the formation of the nitronium ion (NO₂⁺), which is the active electrophile.[4][5]
-
Solution: Ensure you are using concentrated sulfuric acid as it acts as both a catalyst and a dehydrating agent.[5] The ratio of sulfuric acid to nitric acid is critical. A higher proportion of sulfuric acid will favor the formation of the nitronium ion.
-
-
Potential Cause - Substrate Deactivation: While the hydroxyl groups are activating, the fluorine atom and the acidic medium (which can protonate the hydroxyl groups) can have a deactivating effect.
-
Solution: A modest increase in reaction time is the first step. If the reaction remains stalled, a slight, carefully controlled increase in temperature may be necessary.
-
Q4: I am having difficulty purifying the final product. What purification strategies do you recommend?
A4: The polar nature of the product can make purification challenging.
-
Column Chromatography: This is often the most effective method for separating isomers and removing impurities.
-
Recommended Eluent System: A gradient of ethyl acetate in hexane or dichloromethane is a good starting point. The polarity can be fine-tuned based on TLC analysis.
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step.
-
Solvent Selection: A mixed solvent system, such as ethanol/water or dichloromethane/hexane, is likely to be effective. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Sources
Side reactions and byproduct formation in the synthesis of "5-Fluoro-2-nitrobenzene-1,3-diol"
Welcome to our dedicated technical support guide for the synthesis of 5-Fluoro-2-nitrobenzene-1,3-diol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. As a highly functionalized aromatic compound, the preparation of this compound presents unique challenges, primarily related to regioselectivity and the prevention of unwanted side reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic outcomes.
Understanding the Core Reaction: Nitration of 5-Fluororesorcinol
The synthesis of this compound is typically achieved through the electrophilic nitration of 5-fluororesorcinol (5-fluoro-1,3-benzenediol). The two hydroxyl groups are potent activating, ortho-, para-directing groups, while the fluorine atom is a deactivating, yet also ortho-, para-directing substituent. This complex interplay of directing effects, coupled with the high reactivity of the resorcinol moiety, necessitates precise control over reaction conditions to favor the desired C2-nitration and minimize the formation of byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 2-nitro product?
Answer: The formation of isomeric byproducts is the most common challenge in this synthesis. The hydroxyl groups strongly direct nitration to the C2, C4, and C6 positions. While the desired product is the 2-nitro isomer, the formation of 5-Fluoro-4-nitrobenzene-1,3-diol and 5-Fluoro-6-nitrobenzene-1,3-diol is highly probable.
Root Cause Analysis:
The directing effects of the substituents on the 5-fluororesorcinol ring govern the position of nitration. The two hydroxyl groups activate the ring for electrophilic substitution at the positions ortho and para to them (C2, C4, and C6). The fluorine atom also directs ortho and para, but its influence is generally weaker than the powerful activation by the hydroxyl groups. The formation of the nitronium ion (NO₂⁺) from nitric acid (often with a catalyst like sulfuric acid) is the key electrophile in this reaction.[1]
Visualizing the Reaction Pathways:
Caption: Potential nitration pathways of 5-fluororesorcinol.
Strategies for Improving Regioselectivity:
| Strategy | Experimental Protocol | Rationale |
| Low Temperature Control | Maintain the reaction temperature between -10°C and 0°C. The addition of the nitrating agent should be slow and dropwise to prevent localized heating. | Electrophilic aromatic substitution reactions are sensitive to temperature. Lower temperatures generally increase selectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer. |
| Choice of Nitrating Agent | Use a milder nitrating agent. Instead of a concentrated nitric acid/sulfuric acid mixture, consider using nitric acid in acetic anhydride or a metal nitrate salt with a solid acid catalyst. | Harsher nitrating conditions can decrease selectivity. Milder reagents can provide a more controlled generation of the nitronium ion, leading to improved regioselectivity. |
| Solvent Effects | Employ a non-polar or moderately polar aprotic solvent. | The solvent can influence the solvation of the transition state and the reactivity of the nitrating species. Experimenting with different solvents may alter the isomer distribution. |
Purification of Isomers:
Separating the desired 2-nitro isomer from its 4- and 6-nitro counterparts can be challenging due to their similar polarities.
-
Column Chromatography: This is the most effective method for isomer separation at the lab scale. A silica gel column with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended. The separation can be monitored by thin-layer chromatography (TLC).
-
Fractional Crystallization: If a suitable solvent system can be identified where the isomers have significantly different solubilities, fractional crystallization can be an effective purification technique, particularly for larger scales.
FAQ 2: My product is a dark, tarry material, and the yield is very low. What is causing this?
Answer: The formation of dark, often intractable, materials is a strong indication of oxidation and/or polymerization side reactions. Resorcinol and its derivatives are highly susceptible to oxidation by nitric acid, especially under concentrated or elevated temperature conditions.
Root Cause Analysis:
Phenolic compounds, particularly dihydroxybenzenes like resorcinol, are easily oxidized. Nitric acid is a strong oxidizing agent, and this can lead to the formation of quinone-type structures and subsequent polymerization, resulting in the formation of complex, high-molecular-weight tars.[2]
Visualizing the Degradation Pathway:
Caption: Simplified pathway for oxidative degradation.
Preventative Measures:
| Strategy | Experimental Protocol | Rationale |
| Strict Temperature Control | As with improving regioselectivity, maintaining a low reaction temperature (ideally below 0°C) is critical. | The rate of oxidation reactions increases significantly with temperature. Keeping the reaction cold minimizes these unwanted pathways. |
| Dilute Nitric Acid | Use a more dilute solution of nitric acid. | Concentrated nitric acid has a higher oxidizing potential. Dilution can temper its oxidative strength while still allowing for nitration to occur. |
| Controlled Addition | Add the nitrating agent slowly and with vigorous stirring to the solution of 5-fluororesorcinol. | This prevents localized high concentrations of the nitrating agent, which can promote oxidation. |
| Use of a Scavenger | In some nitration reactions of sensitive substrates, the addition of a small amount of a nitrite scavenger, such as urea or sulfamic acid, can be beneficial. | These reagents can remove nitrous acid, which can be involved in oxidative side reactions. |
FAQ 3: I am observing the formation of dinitrated products. How can I favor mono-nitration?
Answer: The presence of two strongly activating hydroxyl groups makes the 5-fluororesorcinol ring highly susceptible to over-nitration, leading to the formation of 5-fluoro-2,4-dinitrobenzene-1,3-diol or other dinitrated isomers.
Root Cause Analysis:
Once the first nitro group is introduced, the ring is somewhat deactivated. However, the two hydroxyl groups still provide significant activation, making a second nitration possible, especially if the reaction conditions are too harsh or the reaction time is too long.
Strategies to Promote Mono-nitration:
| Strategy | Experimental Protocol | Rationale |
| Stoichiometric Control | Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent. | Limiting the amount of the electrophile is the most direct way to prevent multiple substitutions. |
| Short Reaction Time | Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed. | Prolonged reaction times, even at low temperatures, can allow for the slower second nitration to occur. |
| Protecting Groups | For highly sensitive substrates where mono-nitration is particularly difficult, a protecting group strategy could be employed. For example, one of the hydroxyl groups could be protected as an ether or ester, the nitration performed, and then the protecting group removed. | This reduces the overall activation of the ring, making mono-nitration more controllable. However, this adds extra steps to the synthesis. |
Summary of Recommended Reaction Conditions for Selective Mono-nitration
| Parameter | Recommended Condition |
| Starting Material | High-purity 5-fluororesorcinol |
| Nitrating Agent | Nitric acid (e.g., 70%) in a suitable solvent, or a milder nitrating system. |
| Stoichiometry of Nitrating Agent | 1.05 - 1.1 equivalents |
| Reaction Temperature | -10°C to 0°C |
| Addition Method | Slow, dropwise addition of the nitrating agent to the substrate solution with vigorous stirring. |
| Reaction Monitoring | TLC or HPLC to track the consumption of starting material. |
| Work-up | Quench the reaction with cold water or ice, followed by extraction with a suitable organic solvent (e.g., ethyl acetate). |
| Purification | Column chromatography on silica gel. |
References
-
Masters, J. (2018). Nitration and Sulfonation Reactions in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Phenol reaction with nitration mixture. (2024). Chemistry Stack Exchange. [Link]
Sources
Challenges in the regioselective synthesis of "5-Fluoro-2-nitrobenzene-1,3-diol"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Fluoro-2-nitrobenzene-1,3-diol. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the regioselective synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis.
Understanding the Core Challenge: Regioselectivity
The primary obstacle in the synthesis of this compound is achieving the desired regioselectivity during the electrophilic aromatic substitution (nitration) of the starting material, 5-fluororesorcinol (5-fluoro-1,3-dihydroxybenzene). The benzene ring in 5-fluororesorcinol is highly activated by two hydroxyl groups, which are strong ortho-, para- directors.[1][2] The fluorine atom is also an ortho-, para- director, albeit a deactivating one.[3] This creates a complex interplay of directing effects that can lead to a mixture of nitrated isomers.
The hydroxyl groups strongly direct the incoming nitro group (NO₂⁺) to the positions ortho and para to them. In 5-fluororesorcinol, the 2-, 4-, and 6-positions are all activated. The fluorine atom also directs to its ortho and para positions (2- and 6- for ortho, 4- for para). The desired product requires nitration at the 2-position.
Proposed Synthetic Workflow
The most direct route to this compound is the nitration of 5-fluororesorcinol. The following diagram outlines the general workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction is producing a mixture of isomers, with significant amounts of the 4-nitro and/or 6-nitro byproducts. How can I improve the regioselectivity for the 2-position?
This is the most common challenge. The formation of multiple isomers is due to the strong activating and directing effects of the two hydroxyl groups.
Underlying Causes & Solutions:
| Cause | Explanation | Suggested Solution(s) |
| Reaction Temperature | Higher temperatures often favor the thermodynamically more stable para-isomer.[4] In this case, nitration at the 4- or 6-position may be favored at elevated temperatures. | Maintain Low Temperatures: Conduct the reaction at or below room temperature, ideally using an ice bath (0-5 °C) to control the exothermic nature of the nitration.[3][4] |
| Nitrating Agent | Concentrated nitric acid in sulfuric acid is a very strong nitrating agent and can be unselective with highly activated rings, leading to multiple nitrations and side reactions.[5][6] | Use Dilute Nitric Acid: This reduces the concentration of the nitronium ion (NO₂⁺) and can lead to a more controlled reaction.[4] Alternative Nitrating Agents: Consider milder or more sterically hindered nitrating agents that may favor the less sterically hindered 2-position. Metal nitrates, such as Cu(NO₃)₂·3H₂O, or a combination of NaNO₂ with an acid catalyst can offer milder conditions.[4][7] |
| Solvent Effects | The polarity of the solvent can influence the transition states leading to different isomers.[4][5] | Solvent Screening: Experiment with different solvents. Non-polar solvents might alter the selectivity profile compared to polar protic or aprotic solvents. |
| Steric Hindrance | While the 2-position is sterically more hindered than the 4- and 6-positions, the choice of nitrating agent can influence this. A bulkier nitrating agent may favor the less hindered positions.[4][5] | Catalyst Selection: The use of solid acid catalysts like zeolites has been shown to favor ortho-nitration in some phenols.[4] The confined spaces within the zeolite cages can promote ortho-selectivity. |
Q2: My reaction is very fast and difficult to control, leading to a dark, tarry mixture.
Highly activated phenols are susceptible to over-reaction and oxidation by nitric acid, leading to polymerization and decomposition.
Underlying Causes & Solutions:
| Cause | Explanation | Suggested Solution(s) |
| High Reactivity | The two hydroxyl groups make the ring extremely electron-rich and prone to rapid, exothermic reaction. | Slow Addition of Reagents: Add the nitrating agent dropwise to the solution of 5-fluororesorcinol with vigorous stirring to dissipate heat and maintain a low concentration of the electrophile.[3][4] |
| Oxidation | Nitric acid is a strong oxidizing agent and can oxidize the phenol, leading to undesired byproducts. | Use of Milder Reagents: As mentioned in Q1, consider using metal nitrates or other milder nitrating agents.[7][8] |
| Concentration | High concentrations of reactants can lead to an uncontrollable exotherm. | Dilute Reaction Mixture: Working with more dilute solutions can help to moderate the reaction rate. |
Q3: I am having difficulty isolating and purifying the desired product from the isomeric mixture.
The similar polarity of the nitrated isomers can make purification challenging.
Underlying Causes & Solutions:
| Cause | Explanation | Suggested Solution(s) |
| Similar Physical Properties | Isomers often have very similar boiling points and polarities, making separation by distillation or standard column chromatography difficult. | Optimize Chromatography: Use a high-resolution silica gel for column chromatography and experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) to achieve better separation. Thin Layer Chromatography (TLC) should be used to identify an optimal solvent system beforehand.[9] Recrystallization: If a solid product is obtained, fractional recrystallization from different solvents could be attempted, although this may be less effective for close-boiling isomers. |
| Product Oiling Out | The product may not crystallize and instead form an oil during workup or purification.[3] | Careful Workup: During aqueous workup, ensure the pH is adjusted to keep the phenolic hydroxyl groups protonated, which may aid in crystallization. Recrystallization Technique: If the product oils out during recrystallization, try using a more dilute solution, cooling it more slowly, or adding a seed crystal.[3] |
Frequently Asked Questions (FAQs)
Q: What is the role of the fluorine atom in this reaction?
A: The fluorine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. Overall, it is a deactivating group but still directs incoming electrophiles to the ortho and para positions.[3] In the context of 5-fluororesorcinol, its directing effect reinforces the powerful directing effect of the hydroxyl groups towards the 2-, 4-, and 6-positions. Its electron-withdrawing nature slightly tempers the high reactivity of the resorcinol ring, but not enough to prevent the challenges of regioselectivity and over-reaction.
Q: Why is the nitration of phenols often carried out at low temperatures?
A: The nitration of phenols is a highly exothermic reaction. Low temperatures are crucial to control the reaction rate, prevent overheating, and minimize the formation of byproducts from oxidation and over-nitration (dinitration or trinitration).[3][4] Temperature can also influence the ratio of ortho to para isomers.[4]
Q: Are there any alternative synthetic routes to consider?
A: While direct nitration of 5-fluororesorcinol is the most straightforward approach, other multi-step sequences could be envisioned, although they would be more complex. For example, one could start with a molecule that has a blocking group to direct the nitration, followed by removal of the blocking group and introduction of the hydroxyl groups. However, such routes are likely to be lower yielding and less efficient.
Q: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A:
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction by observing the consumption of the starting material and the formation of products.[7][9] It is also invaluable for developing a solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Can provide a more quantitative assessment of the reaction progress and the purity of the final product.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Crucial for structural elucidation and confirming the identity and regiochemistry of the final product and any isolated byproducts. ¹⁹F NMR will be particularly useful to confirm the environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Experimental Protocol: Nitration of 5-Fluororesorcinol
This is a suggested starting protocol. Optimization will likely be necessary.
Materials:
-
5-Fluororesorcinol
-
Dilute Nitric Acid (e.g., 30-40%)
-
Glacial Acetic Acid (as a solvent)
-
Ice
-
Dichloromethane or Ethyl Acetate for extraction
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve 5-fluororesorcinol (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add dilute nitric acid (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (or no further conversion is observed), carefully pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.
Sources
- 1. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 2. brainly.com [brainly.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"5-Fluoro-2-nitrobenzene-1,3-diol" stability issues and degradation pathways
Welcome to the dedicated technical support center for 5-Fluoro-2-nitrobenzene-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges and ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a substituted aromatic compound featuring a resorcinol (1,3-diol) backbone. The presence of a strong electron-withdrawing nitro group (-NO2) and a highly electronegative fluorine atom significantly influences the chemical properties of the benzene ring and its hydroxyl substituents. This unique combination of functional groups dictates its reactivity, stability, and potential degradation pathways. The nitro group, in particular, renders the aromatic ring susceptible to certain reactions and can contribute to its thermal and photolytic instability.[1]
Part 1: Frequently Asked Questions (FAQs) about Stability
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by three main factors:
-
Temperature: Like many nitroaromatic compounds, it can be susceptible to thermal decomposition, especially at elevated temperatures.[2]
-
Light: Aromatic nitro compounds can undergo photodegradation upon exposure to UV or even high-intensity visible light.[3][4][5][6][7]
-
pH: The phenolic hydroxyl groups are acidic and will deprotonate in basic conditions. The resulting phenoxide ions can alter the electron density of the aromatic ring, potentially increasing susceptibility to oxidative degradation or other reactions. Dinitrophenols, for instance, are known to be more susceptible to UV decomposition in alkaline solutions.[8]
Q2: I've noticed a yellowing of my solid this compound sample over time. What could be the cause?
A2: Yellowing is a common observation for many nitroaromatic compounds and can be indicative of degradation.[9] The most likely causes are:
-
Photodegradation: Exposure to ambient light, especially over long periods, can initiate photochemical reactions leading to colored byproducts.
-
Oxidation: Slow oxidation by atmospheric oxygen can also lead to the formation of colored impurities.
-
Presence of Impurities: Trace impurities from the synthesis process might be less stable and degrade over time, causing a color change in the bulk material.
To minimize this, store the compound in an amber vial, in a cool, dark place, and preferably under an inert atmosphere (e.g., argon or nitrogen).
Q3: Is this compound stable in aqueous solutions?
A3: The stability in aqueous solutions is highly dependent on the pH.
-
Acidic to Neutral pH: The compound is expected to be relatively stable in acidic to neutral aqueous solutions, provided it is protected from light.
-
Alkaline pH (pH > 7): In basic solutions, the phenolic hydroxyl groups will deprotonate. This can increase the electron density of the ring, potentially making it more susceptible to oxidation. The phenoxide form may also have different photochemical properties. For dinitrophenols, decomposition by UV radiation is more likely in alkaline solutions.[8] It is advisable to prepare alkaline solutions fresh and use them promptly.
Q4: What are some common degradation products I should be aware of?
A4: While specific degradation studies on this exact molecule are not widely published, we can infer potential degradation products based on related chemistries:
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group. These reactions can sometimes occur under what might be considered mild reducing conditions.[1][10][11]
-
Denitration: Under certain oxidative or photolytic conditions, the nitro group could be replaced by a hydroxyl group.
-
Ring Opening: Severe oxidative or photolytic stress can lead to the cleavage of the aromatic ring.
-
Polymerization: Phenolic compounds, in general, can be prone to oxidative polymerization, leading to complex, often colored, mixtures.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent analytical results (e.g., changing peak area in HPLC). | Sample degradation in the autosampler or on the benchtop. | Prepare samples fresh and minimize their exposure to light and elevated temperatures. Use amber autosampler vials. Run a stability study of the analyte in the chosen solvent. |
| Appearance of new, unexpected peaks in chromatograms. | Degradation of the compound due to incompatible solvents, pH, or exposure to light/heat. | Investigate the compatibility of your analytical mobile phase and sample diluent. Ensure the pH is appropriate and that solutions are protected from light. A forced degradation study can help identify potential degradant peaks.[12][13] |
| Low recovery during extraction from a formulation or biological matrix. | The compound may be binding to components of the matrix or degrading under the extraction conditions. | Evaluate the pH and temperature of your extraction protocol. Consider using antioxidants if oxidative degradation is suspected. Test for adsorption to labware. |
| Color change upon addition of a basic reagent. | Formation of the phenoxide ion, which can alter the chromophore. This may or may not be associated with degradation. | This is an expected chemical change. However, be aware that the increased electron density on the ring in the phenoxide form might make it more susceptible to oxidation, so handle such solutions with care and use them promptly. |
Part 3: Potential Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for designing stable formulations and interpreting analytical data. The following pathways are proposed based on the known chemistry of nitroaromatics, phenols, and fluorinated benzene derivatives.
A. Photodegradation
Exposure to UV or high-energy visible light can excite the nitroaromatic system, leading to several possible reactions. One common pathway for nitrophenols involves the formation of radical species, which can lead to polymerization or ring modification.
Caption: Stepwise reduction of the nitro group.
C. Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing nitro group. While the fluorine atom in fluoronitrobenzenes is an excellent leaving group in SNAr reactions, the hydroxyl groups in this specific molecule complicate this. In strongly basic conditions, the hydroxyls will deprotonate to form phenoxides, which are strongly electron-donating and would deactivate the ring towards SNAr. However, under specific conditions with potent nucleophiles, substitution of the fluorine atom might be possible. The rate of nucleophilic substitution on ortho-fluoronitrobenzene is often greater than on the para isomer. [14]
Caption: Potential nucleophilic aromatic substitution.
Part 4: Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. [12][13] Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H2O2)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate one sample at room temperature for 24 hours and another at 60°C for 4 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 4 hours. Note: Base-catalyzed degradation may be rapid.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H2O2.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample in an oven at 80°C for 48 hours.
-
Place a sample of the stock solution in a heating block at 60°C for 24 hours.
-
-
Photodegradation:
-
Expose a solid sample and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep control samples wrapped in aluminum foil to protect from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method.
-
The goal is to achieve 5-20% degradation of the parent compound. Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products. [15][16][17] Workflow Diagram:
Caption: Workflow for stability-indicating HPLC method development.
Initial Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (determined by UV scan of the analyte)
-
Injection Volume: 10 µL
Optimization Strategy:
-
If peaks are co-eluting, adjust the gradient slope or the pH of the mobile phase.
-
Changing the organic modifier (e.g., to methanol) can significantly alter selectivity.
-
A phenyl-hexyl or a polar-embedded phase column can offer different selectivity for aromatic compounds.
References
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Center for Biotechnology Information. [Link]
-
NITROPHENOL Chemical Compatibility. Canyon Components. [Link]
-
Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules. [Link]
-
Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. [Link]
-
Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes. National Center for Biotechnology Information. [Link]
-
Nitroaromatics and Isophorone Standard - Safety Data Sheet. Restek. [Link]
-
Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link]
-
Toxicological Profile for Nitrobenzene. Centers for Disease Control and Prevention. [Link]
-
Photocatalytic degradation of 4-nitrophenol (4-NP). ResearchGate. [Link]
-
Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes. Semantic Scholar. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. [Link]
-
High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst. Environmental Science & Technology. [Link]
-
Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. ResearchGate. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. MDPI. [Link]
-
Degradation pathways of nitrobenzene. ResearchGate. [Link]
-
Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. National Institutes of Health. [Link]
-
Stability-Indicating HPLC Method Development. vscht.cz. [Link]
-
Photocatalytic degradation of nitro phenol: A continuous study in a TiO2 film coated photo reactor. AIP Publishing. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]
-
Resorcinol. Wikipedia. [Link]
-
2,6-Dinitrophenol | C6H4N2O5. PubChem. [Link]
-
Aromatic hydroxylation of fluorophenols providing possible pathways for... ResearchGate. [Link]
-
Nitroaromatic Compounds (2005). Wikisource. [Link]
-
resorcinol in chemistry: Definition, Types and Importance. Aakash Institute. [Link]
-
Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2. RSC Publishing. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
Nitrocompounds, Aromatic: Physical & Chemical Hazards. Knovel. [Link]
-
Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]
-
Resorcinol | Synthesis, Derivatives, Reactions. Britannica. [Link]
-
Enzymatic synthesis of fluorinated compounds. National Center for Biotechnology Information. [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
Fluorinated Aromatic Compounds. ResearchGate. [Link]
-
Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. [Link]
-
Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. PubMed. [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
-
Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI. [Link]
-
Chemical Compatibility Table. Geotech Environmental Equipment. [Link]
-
pH-dependent Effects of 2,4-dinitrophenol (DNP) on Proliferation, Endocytosis, Fine Structure and DNP Resistance in Tetrahymena. PubMed. [Link]
-
Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. ResearchGate. [Link]
-
New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences. [Link]
-
Nitrophenols | C6H7NO3. PubChem. [Link]
-
POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols. National Center for Biotechnology Information. [Link]
-
2,4-Dinitrophenol. Wikipedia. [Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
-
Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry. [Link]
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Technical Support Center: Purification of 5-Fluoro-2-nitrobenzene-1,3-diol
This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Fluoro-2-nitrobenzene-1,3-diol. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges that may be encountered during the purification of this highly polar, functionalized aromatic compound. Our approach is grounded in established chemical principles to ensure you can develop a robust and reliable purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The purification of this compound is primarily complicated by its high polarity. This is due to the presence of two hydroxyl (-OH) groups and a nitro (-NO2) group on the benzene ring. These functional groups can lead to strong interactions with polar stationary phases in chromatography, such as silica gel, potentially causing issues like poor separation and band tailing. Its high polarity also narrows the choice of suitable solvents for recrystallization.
Q2: What are the likely impurities I might encounter?
A2: Impurities will largely depend on the synthetic route used. However, common impurities in the nitration of fluorophenols can include:
-
Isomeric products: Depending on the starting material and reaction conditions, other positional isomers may be formed.[1]
-
Over-nitrated products: Di- or tri-nitrated species can be generated if the reaction conditions are too harsh.[2]
-
Starting materials: Unreacted fluorophenol or related precursors may remain.
-
Oxidation byproducts: Nitration reactions, especially with concentrated nitric acid, can cause oxidation of the phenol, leading to the formation of dark, tarry substances.[3]
Q3: How should I handle and store purified this compound?
A3: Due to the presence of nitro and phenolic groups, this compound may be sensitive to light and heat. It is advisable to store the purified solid in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. Studies on related fluorinated phenols have shown they can undergo photolysis, so protection from light is crucial for long-term stability.[4][5]
Troubleshooting Recrystallization Protocols
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Protocol 1: Single-Solvent Recrystallization Screening
-
Solvent Selection: In separate small test tubes, place approximately 10-20 mg of the crude this compound.
-
Solubility Test (Cold): Add a small amount (e.g., 0.5 mL) of a chosen solvent at room temperature. Test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, acetone, dichloromethane, toluene).
-
Solubility Test (Hot): If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath). If the compound dissolves, it is a potential candidate for recrystallization.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
Evaluation: An ideal solvent will dissolve the compound when hot but yield a high recovery of pure crystals upon cooling.
| Solvent | Polarity | Expected Behavior with this compound |
| Water | High | Potential for good solubility when hot due to -OH groups. |
| Ethanol | High | Likely to be a good solvent, possibly too good, leading to lower recovery. |
| Ethyl Acetate | Medium | May provide a good balance of solubility for recrystallization. |
| Acetone | Medium | Similar to ethyl acetate, a good candidate to test. |
| Toluene | Low | Unlikely to be a good single solvent due to the compound's high polarity. |
Recrystallization Troubleshooting Q&A
Q: My compound "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool much more slowly.
-
Solution 2: Try a different solvent with a lower boiling point.
-
Solution 3: Consider using a solvent pair. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble), and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid. Then, heat to clarify and cool slowly. Common solvent pairs for polar compounds include ethanol/water or acetone/hexane.[6]
Q: No crystals form even after cooling in an ice bath. What's next?
A: This indicates that the solution is not supersaturated enough, or that nucleation is inhibited.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small glass particles can act as nucleation sites.
-
Solution 2 (Seeding): If you have a small amount of pure product, add a single crystal to the solution to induce crystallization.
-
Solution 3 (Reduce Solvent): If the compound is too soluble in the chosen solvent, you can evaporate some of the solvent to increase the concentration and then try cooling again.
Q: My recrystallized product is still impure. How can I improve the purity?
A:
-
Solution 1 (Hot Filtration): If insoluble impurities are present, perform a hot filtration of the dissolved solution before cooling to remove them.
-
Solution 2 (Activated Carbon): If the impurity is a colored, non-polar substance, you can add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.
-
Solution 3 (Second Recrystallization): A second recrystallization step will often significantly improve purity.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting flowchart for recrystallization.
Troubleshooting Column Chromatography Protocols
Due to the high polarity of this compound, normal-phase column chromatography on silica gel can be challenging.
Protocol 2: Column Chromatography Method Development
-
TLC Analysis: Before running a column, optimize the separation on a Thin Layer Chromatography (TLC) plate.
-
Stationary Phase: Use a standard silica gel TLC plate.
-
Mobile Phase (Eluent): Start with a mixture of a non-polar solvent and a polar solvent. Given the high polarity of the target compound, a good starting point would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). If the compound does not move from the baseline (Rf = 0), increase the polarity by adding a small amount of methanol to the ethyl acetate. The ideal eluent system should provide an Rf value of ~0.2-0.4 for the target compound and good separation from impurities.[7]
-
-
Column Packing:
-
Use silica gel as the stationary phase. For highly polar compounds that may interact strongly with acidic silica, consider using alumina (neutral or basic) or deactivating the silica gel by pre-rinsing with a solvent mixture containing a small amount of a base like triethylamine (1-2%).[7]
-
-
Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the resulting powder onto the top of the column. This technique often leads to better separation than loading the sample as a concentrated liquid.
-
Elution: Begin eluting with the solvent system determined by TLC. If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed. For example, start with 100% dichloromethane and gradually add methanol.
Column Chromatography Troubleshooting Q&A
Q: My compound is streaking badly on the TLC plate and the column, leading to poor separation.
A: Streaking of polar compounds on silica is often due to strong, non-ideal interactions with the acidic silanol groups on the stationary phase.
-
Solution 1 (Acidify/Basify Eluent): Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent. For a phenolic compound like this, which is acidic, adding a small amount of acetic acid can sometimes improve peak shape by suppressing the deprotonation of the analyte.
-
Solution 2 (Change Stationary Phase): Switch to a different stationary phase. Neutral alumina can be a good alternative for polar compounds.[8]
-
Solution 3 (Reversed-Phase Chromatography): If streaking persists, the compound may be too polar for normal-phase chromatography. Consider using reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[9][10]
Q: My compound won't elute from the silica gel column, even with a very polar eluent.
A: This indicates that the compound is irreversibly adsorbed to the stationary phase.
-
Solution 1 (Compound Degradation): Your compound may be unstable on silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[10] If it is degrading, you must use a different stationary phase like alumina or consider recrystallization.
-
Solution 2 (Insufficient Eluent Polarity): While you may be using a polar eluent, it might not be strong enough. A common powerful eluent for very polar compounds is a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide.[8]
-
Solution 3 (Reversed-Phase is a Better Option): This is another strong indicator that reversed-phase chromatography is the more appropriate technique for your highly polar molecule.
Q: I have very low recovery of my compound from the column.
A:
-
Solution 1 (Irreversible Adsorption): As mentioned above, your compound may be sticking permanently to the column.
-
Solution 2 (Compound is Volatile): If your compound has a low boiling point, it may be co-evaporating with the solvent during fraction collection and concentration. Use lower temperatures for solvent removal.
-
Solution 3 (Compound is Colorless and Hard to Detect): Ensure you are using an appropriate method to analyze your fractions. If the compound is not colored, you will need to use TLC with a UV lamp or a staining agent to identify the fractions containing your product.
Column Chromatography Troubleshooting Workflow
Caption: Troubleshooting flowchart for column chromatography.
References
- BenchChem. (n.d.). Technical Support Center: HPLC Separation of Nitrophenol Isomers.
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
Organic Chemistry Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Amrita Vishwa Vidyapeetham. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Royal Society of Chemistry.
- CDN. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- YouTube. (2021, June 27).
- Royal Society of Chemistry. (2020, July 7).
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
- BenchChem. (n.d.).
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Shaoxing Kaibang New Material Technology Co., Ltd. (2025, July 31). What are the nitration reactions of Fluorobenzohydroxy Acid? [Blog post].
- BenchChem. (n.d.).
- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- PubMed. (2009, July). Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(1), 101-5.
- ResearchGate. (2022, February 14). (PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach.
- Google Patents. (n.d.). CN1850778A - Method for preparing 2-fluoro-4-nitrophenol.
-
University Digital Conservancy. (2020). Fluorinated Photoproduct Formation from Photolysis of Fluorinated Pharmaceuticals and Phenols. University of Minnesota. Retrieved from [Link]
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Improving the solubility of "5-Fluoro-2-nitrobenzene-1,3-diol" for reaction screening
Welcome to the technical support center for optimizing reactions involving 5-Fluoro-2-nitrobenzene-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound during reaction screening. Our goal is to provide you with the foundational knowledge and practical steps to achieve consistent and reliable experimental results.
Introduction: Understanding the Solubility Challenge
This compound (CAS No. 1121585-22-5) is a substituted aromatic compound with a molecular weight of 173.10 g/mol .[1][2] Its structure, featuring two hydroxyl groups and a nitro group, suggests a moderate polarity and the potential for hydrogen bonding. However, like many complex organic molecules, its solubility can be limited in common organic solvents, posing a significant hurdle for homogeneous reaction conditions in screening assays. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility a major challenge for formulation scientists.[3] This guide provides a systematic approach to identifying the optimal solvent system for your specific reaction needs.
Frequently Asked Questions (FAQs)
Q1: I am seeing poor or inconsistent yields in my reaction screening. Could solubility be the issue?
Q2: What are the first steps I should take to assess the solubility of this compound?
A2: A preliminary solubility screen in a diverse set of common laboratory solvents is the best starting point. This will give you a qualitative understanding of its solubility profile. See the "Protocol for Preliminary Solubility Assessment" section below for a detailed procedure.
Q3: The material is still not dissolving in my chosen reaction solvent. What are my options?
A3: If single-solvent systems are inadequate, several techniques can be employed to enhance solubility. These include the use of co-solvents, pH adjustment, and, in some cases, gentle heating. Each of these methods is detailed in the troubleshooting guides that follow. The choice of method will depend on the specific requirements and constraints of your reaction.
Q4: Can I use any solvent that dissolves the compound?
A4: Not necessarily. The ideal solvent must not only dissolve your compound but also be compatible with your reaction conditions.[4] Key considerations include:
-
Reactivity: The solvent should be inert and not participate in the reaction. For example, protic solvents like alcohols should be avoided in reactions involving highly reactive reagents like Grignard reagents.
-
Boiling Point: The solvent's boiling point should be suitable for the desired reaction temperature.[5]
-
Downstream Processing: Consider how the solvent will be removed after the reaction is complete.[4]
Troubleshooting Guide: A Systematic Approach to Improving Solubility
This guide will walk you through a logical workflow to identify a suitable solvent system for this compound in your reaction screening.
Step 1: Preliminary Solubility Assessment
The first step is to gain a qualitative understanding of the compound's solubility in a range of common solvents with varying polarities.
Protocol for Preliminary Solubility Assessment
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of this compound into separate, clearly labeled vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the list in the table below.
-
Mixing: Vigorously vortex each vial for 1-2 minutes at room temperature.
-
Observation: Visually inspect each vial for undissolved solid.
-
Incremental Solvent Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 1 mL.
-
Record Keeping: Record your observations in a table similar to the one below.
Table 1: Example Solubility Screening Data
| Solvent | Polarity | Boiling Point (°C) | Observations (e.g., Soluble at X mg/mL, Partially Soluble, Insoluble) |
| Water | High | 100 | |
| Methanol | High | 65 | |
| Ethanol | High | 78 | |
| Acetonitrile (ACN) | High | 82 | |
| Acetone | High | 56 | |
| Dichloromethane (DCM) | Medium | 40 | |
| Tetrahydrofuran (THF) | Medium | 66 | |
| Ethyl Acetate (EtOAc) | Medium | 77 | |
| Toluene | Low | 111 | |
| Hexanes | Low | 69 | |
| Dimethylformamide (DMF) | High (Aprotic) | 153 | |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | 189 |
Interpreting the Results:
-
High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): This suggests that the hydroxyl groups are playing a significant role in solvation.
-
High Solubility in Polar Aprotic Solvents (e.g., DMF, DMSO): These are powerful solvents for a wide range of organic compounds and are often a good last resort, though they can be difficult to remove.[4]
-
Limited Solubility Across the Board: This indicates that more advanced techniques like co-solvency or pH modification will likely be necessary.
Step 2: Leveraging Co-Solvents
If a single solvent does not provide adequate solubility, a mixture of solvents, or a co-solvent system, can be highly effective.[6] Co-solvents work by reducing the interfacial tension between the solute and the primary solvent.[7]
Workflow for Co-Solvent Selection
Caption: Decision tree for selecting a solubility enhancement strategy.
References
-
Reddit. (2019). How to choose reaction solvents. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
-
ChemBlogging. (2023). Solvent Selection in Organic Chemistry Labs: What You Need to Know. [Link]
-
National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. [Link]
-
ChemTalk. (2023). A Deep Dive into Common Organic Solvents. [Link]
-
Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1121585-22-5 | this compound - AiFChem [aifchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Topics in Organic Chemistry: Solvent Selection in Organic Chemistry Labs: What You Need to Know [chemistrywithdrsantosh.com]
- 6. ijpbr.in [ijpbr.in]
- 7. ijmsdr.org [ijmsdr.org]
Technical Support Center: Managing Safety Hazards in the Synthesis of 5-Fluoro-2-nitrobenzene-1,3-diol
Introduction: The synthesis of 5-Fluoro-2-nitrobenzene-1,3-diol, a highly functionalized nitroaromatic compound, involves reaction conditions and reagents that present significant safety hazards. Aromatic nitration is a notoriously energetic and potentially hazardous transformation if not managed with stringent safety protocols.[1] This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the risks involved and to offer actionable troubleshooting advice for safely conducting this synthesis. Our focus is on proactive hazard management, ensuring that every experimental step is underpinned by a robust safety rationale.
Section 1: Hazard Identification, Risk Assessment, and Control (HIRAC)
Effective safety management begins with a systematic process of identifying potential hazards, assessing their associated risks, and implementing appropriate control measures. The nitration of an activated aromatic ring like a fluorinated diol is a high-risk procedure primarily due to its exothermic nature.[2]
Hazard Management Workflow
The following workflow illustrates the continuous cycle of hazard management required for this synthesis.
Caption: A systematic workflow for managing hazards in chemical synthesis.
Summary of Key Hazards and Controls
| Hazard | Potential Consequence(s) | Recommended Control Measures |
| Highly Exothermic Reaction | Thermal runaway, pressure buildup, explosion.[3] | Slow, dropwise addition of nitrating agent; maintain strict temperature control with an efficient cooling bath (e.g., ice-salt); ensure vigorous agitation.[4] |
| Corrosive Acids | Severe chemical burns to skin and eyes, respiratory tract irritation.[3] | Use a chemical fume hood; wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a face shield over safety goggles, and a chemical-resistant lab coat.[3] |
| Toxic Gas Evolution | Formation of nitrogen dioxide (NO₂) fumes, which are highly toxic and can cause severe respiratory damage.[3] | All operations must be conducted in a well-ventilated chemical fume hood; have respiratory protection available for emergencies.[3] |
| Reactive/Unstable Product | Nitrophenols can be thermally sensitive. | Avoid excessive heating during work-up and purification; store the final product in a cool, dark place. |
| Hazardous Waste Generation | Acidic and organic waste streams are toxic and environmentally harmful.[1] | Segregate waste streams; neutralize acidic waste cautiously before disposal; dispose of all chemical waste through a licensed hazardous waste disposal company.[5][6] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction temperature is rising uncontrollably and has exceeded the target range. What should I do?
A1: This is a potential thermal runaway situation, the most critical hazard in nitration.[1]
-
Immediate Action:
-
Immediately stop the addition of the nitrating agent.
-
If possible and safe, add more cooling medium to the external bath (e.g., add more ice and salt).
-
If the temperature continues to rise dramatically, prepare for an emergency quench. As a last resort, cautiously and slowly pour the reaction mixture into a large, stirred volume of crushed ice/water.[4] Be aware that quenching with water is itself highly exothermic due to the dilution of sulfuric acid and should only be performed with extreme caution and appropriate shielding.[4]
-
Alert your supervisor and follow all established laboratory emergency protocols.
-
-
Root Cause Analysis & Prevention:
-
Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated. Ensure the use of an appropriate cooling medium, such as an ice-salt bath, to achieve temperatures below 0 °C.
-
Rapid Reagent Addition: Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it.[4] A slow, dropwise addition with continuous monitoring of the internal reaction temperature is mandatory.
-
Poor Agitation: Inefficient stirring creates localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction.[4] Use an overhead stirrer for viscous mixtures or a properly sized magnetic stir bar to ensure vigorous and uniform mixing.
-
Q2: I observed the evolution of a brown gas from my reaction flask. Is this normal?
A2: Yes, the evolution of a brown gas is common but indicates a potential issue that requires attention. The brown gas is nitrogen dioxide (NO₂), which is highly toxic.[3] It can form from the decomposition of nitric acid, especially if the temperature is too high or if there are impurities. The presence of NO₂ underscores the absolute necessity of performing the entire reaction and work-up in a certified chemical fume hood to prevent inhalation exposure.[3]
Q3: My reaction resulted in a very low yield of this compound. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction temperature may have been too low, slowing the rate of nitration and leading to an accumulation of unreacted starting material. Ensure the reaction is allowed to proceed for a sufficient time at the optimal temperature after the addition is complete.
-
Incorrect Reagent Ratio: Using an insufficient amount of the nitrating agent will result in incomplete conversion. Conversely, using a large excess can lead to the formation of di-nitrated or other byproducts.[7]
-
Water Content: Water in the reaction medium can deactivate the nitronium ion (NO₂⁺), the active electrophile in the reaction.[8] Using concentrated (98%) sulfuric acid and concentrated (70%) nitric acid is crucial for generating a sufficiently powerful nitrating mixture.
-
Loss During Work-up: The product may have some solubility in the acidic aqueous phase. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate) during the work-up process.[9]
Q4: What is the correct and safe procedure for quenching the reaction?
A4: The standard and safest method for quenching a nitration reaction is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or an ice-water slurry (typically 5-10 times the reaction volume) with vigorous stirring.[4][9]
-
Causality: This procedure serves two critical purposes:
-
Heat Dissipation: The large mass of ice absorbs the significant heat generated from the dilution of the concentrated sulfuric acid.
-
Dilution: Diluting the acid mixture effectively stops the reaction and helps precipitate the organic product, which is typically less soluble in the resulting aqueous solution.
-
-
Never add water or ice to the reaction mixture. This reverse addition can cause localized boiling and dangerous splashing of the corrosive acid mixture.
Q5: What are the essential Personal Protective Equipment (PPE) for this synthesis?
A5: Due to the highly corrosive and toxic nature of the reagents, a stringent PPE protocol is mandatory.[3]
-
Eye and Face Protection: A face shield worn over chemical splash goggles is required.
-
Hand Protection: Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton). Check the glove manufacturer's compatibility chart for concentrated nitric and sulfuric acids.
-
Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes are essential to cover all exposed skin. An acid-resistant apron is also highly recommended.
-
Respiratory Protection: While engineering controls (fume hood) are the primary line of defense, a NIOSH-approved respirator with acid gas cartridges should be available for emergency situations like spills.[3]
Section 3: Representative Experimental Protocol
Disclaimer: This is a generalized protocol based on the nitration of activated phenols. Researchers must conduct a thorough literature search and risk assessment for their specific starting material and scale before proceeding.
Objective: To synthesize this compound via nitration of 5-fluororesorcinol (5-fluoro-1,3-benzenediol).
Key Reaction Parameters:
| Parameter | Value/Condition | Rationale |
| Reactant | 5-Fluororesorcinol | Starting material. |
| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ & Conc. HNO₃) | Generates the active nitronium ion (NO₂⁺).[7] |
| Temperature | -5 °C to 0 °C | Critical for controlling the exothermic reaction and minimizing byproduct formation.[4] |
| Addition Rate | Slow, dropwise | Prevents thermal runaway.[4] |
| Stirring | Vigorous, constant | Ensures thermal and reactant homogeneity, preventing hot spots.[4] |
| Quenching Medium | Crushed Ice / Water | Safely dissipates heat of dilution and stops the reaction.[9] |
Step-by-Step Methodology:
-
Preparation (in a chemical fume hood):
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.
-
Prepare a cooling bath using crushed ice and salt capable of maintaining a temperature of -5 °C to 0 °C.
-
Charge the flask with 5-fluororesorcinol (1.0 eq) dissolved in concentrated sulfuric acid (98%, ~3-4 mL per gram of substrate). Cool the mixture to -5 °C with stirring.
-
-
Preparation of Nitrating Agent (Mixed Acid):
-
CRITICAL SAFETY STEP: In a separate beaker cooled in an ice bath, slowly and cautiously add concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (98%, ~1 mL per mL of HNO₃). Always add acid to acid, never the reverse. Keep this mixture cold.
-
-
Nitration Reaction:
-
CRITICAL SAFETY STEP: Using the dropping funnel, add the cold mixed acid dropwise to the stirred solution of 5-fluororesorcinol.
-
Maintain the internal reaction temperature strictly between -5 °C and 0 °C throughout the addition. The addition should take approximately 1-2 hours for a small-scale reaction.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes to ensure completion.
-
-
Work-up and Isolation:
-
Prepare a large beaker containing a vigorously stirred slurry of crushed ice (at least 10 times the volume of the reaction mixture).
-
CRITICAL SAFETY STEP: Slowly and carefully pour the reaction mixture from the flask into the ice slurry. The product may precipitate as a solid.
-
Allow the mixture to stir until all the ice has melted.
-
If a solid precipitates, collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.[9]
-
If the product is an oil or remains in solution, transfer the mixture to a separatory funnel and extract several times with a suitable organic solvent (e.g., ethyl acetate).[9]
-
Combine the organic extracts, wash with water, then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
-
Section 4: Waste Management and Disposal
Proper disposal of waste from nitration reactions is a critical safety and environmental responsibility.[5]
-
Aqueous Waste: The acidic filtrate from the work-up is highly corrosive. It must be neutralized before disposal. Cautiously add a base (e.g., sodium carbonate or sodium hydroxide solution) in small portions while cooling in an ice bath to control the exothermic neutralization reaction. Once neutral, it can be disposed of in the appropriate aqueous waste container.
-
Organic Waste: All organic solvent waste from extractions and chromatography should be collected in a dedicated, labeled "Halogenated" or "Non-halogenated" organic waste container as appropriate. Do not mix with other waste streams.[6]
-
Solid Waste: Contaminated filter paper, gloves, and other solid materials should be placed in a designated solid hazardous waste container.[6]
-
Final Disposal: All waste must be handled by a certified hazardous waste disposal company in accordance with local, state, and federal regulations.[5]
References
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- BenchChem. (n.d.). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Linstadt, R. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- YouTube. (2024). Nitration reaction safety.
-
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
- Plasse, K. M., et al. (2024). Aromatic nitration under various conditions. ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
- Unknown. (n.d.). Nitration.
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
University of Maryland | Environmental Safety, Sustainability and Risk. (n.d.). Chemical Waste. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. vpscience.org [vpscience.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. Nitration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"5-Fluoro-2-nitrobenzene-1,3-diol" reaction condition optimization (temperature, catalyst, solvent)
Welcome to the technical support center for the synthesis of 5-Fluoro-2-nitrobenzene-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction conditions. The synthesis of this compound, primarily through the nitration of 5-fluororesorcinol, is a nuanced process where temperature, catalyst selection, and solvent choice are critical for achieving high yield and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound. Each issue is followed by a detailed explanation of potential causes and step-by-step guidance for resolution.
Issue 1: Low or No Product Yield
Question: I am getting very low to no yield of this compound. My starting material, 5-fluororesorcinol, is either unreacted or I'm observing a complex mixture of products. What could be the problem?
Answer:
Low or no product yield is a common issue that can stem from several factors related to the nitrating agent, reaction temperature, and substrate activation.
Potential Causes & Solutions:
-
Insufficiently Strong Nitrating Agent: 5-Fluororesorcinol is an activated aromatic ring due to the two hydroxyl groups, but the fluorine atom has a deactivating effect. A standard nitrating mixture of nitric acid and sulfuric acid is typically required to generate the nitronium ion (NO₂⁺), which is the active electrophile.[1] Using nitric acid alone, especially if it is not fuming, may not be sufficient.[2][3]
-
Sub-optimal Reaction Temperature: The nitration of phenols and their derivatives is highly exothermic.[5] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to over-reaction, dinitration, and oxidative side reactions, resulting in a complex product mixture and reduced yield of the desired product.[5]
-
Protocol: Maintain strict temperature control throughout the reaction. Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Substrate Purity: Impurities in the starting 5-fluororesorcinol can interfere with the reaction, leading to side products and lower yields.
-
Protocol: Ensure the purity of the starting material using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis before starting the reaction.
-
Issue 2: Formation of Multiple Isomers and Dinitrated Products
Question: My reaction is producing a mixture of isomers and what appears to be dinitrated products, making purification difficult. How can I improve the regioselectivity of the nitration?
Answer:
Controlling the regioselectivity in the nitration of a polysubstituted benzene ring like 5-fluororesorcinol is crucial. The directing effects of the hydroxyl and fluoro substituents compete, and harsh reaction conditions can lead to multiple nitrations.
Potential Causes & Solutions:
-
Excessive Nitrating Agent: Using a large excess of the nitrating agent significantly increases the probability of dinitration.[5]
-
Protocol: Carefully control the stoichiometry. Use a modest excess of the nitrating agent (e.g., 1.1 to 1.5 equivalents). Add the nitrating mixture dropwise to the solution of 5-fluororesorcinol to maintain a low concentration of the nitronium ion at any given time.[5]
-
-
High Reaction Temperature: As mentioned previously, elevated temperatures can overcome the activation energy barrier for the formation of less favored isomers and dinitrated products.[5]
-
Protocol: Maintain a low and consistent reaction temperature. A temperature range of 0-15 °C is often a good starting point for the nitration of activated phenols.
-
-
Choice of Catalyst and Solvent: The solvent and catalyst can influence the regioselectivity of the reaction.
-
Protocol: Consider alternative nitrating systems that offer milder conditions. For instance, using a nitrate salt like potassium nitrate (KNO₃) in sulfuric acid can provide a more controlled release of the nitronium ion.[2] Some studies on phenol nitration have explored phase-transfer catalysts, which can improve selectivity under milder conditions.[6]
-
Issue 3: Product Degradation or Oxidation
Question: I observe the formation of dark, tar-like substances in my reaction mixture, and the isolated product is often discolored. What is causing this, and how can I prevent it?
Answer:
Phenolic compounds are susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of nitration.[7] This leads to the formation of colored, polymeric byproducts.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High concentrations of nitric acid and elevated temperatures can lead to the oxidation of the resorcinol ring.
-
Protocol: Use the minimum effective concentration of nitric acid. Add the nitrating agent slowly and maintain a low temperature to dissipate the heat generated from the exothermic reaction.[5] Quench the reaction as soon as the starting material is consumed (as monitored by TLC) to prevent prolonged exposure to the oxidizing conditions.
-
-
Presence of Nitrous Acid: Nitrous acid (HNO₂) can be present as an impurity in nitric acid and can catalyze oxidative side reactions.
-
Protocol: Consider adding a small amount of a nitrous acid scavenger, such as urea or sulfamic acid, to the reaction mixture.
-
Issue 4: Difficulty in Product Isolation and Purification
Question: My product seems to be water-soluble, making extraction difficult. Additionally, I'm struggling to purify the final compound. What are the best practices for workup and purification?
Answer:
The presence of two hydroxyl groups in this compound can increase its polarity and water solubility, complicating the workup procedure.
Potential Causes & Solutions:
-
Product Solubility in Aqueous Phase: The phenolic hydroxyl groups can be deprotonated, forming a phenolate salt that is highly soluble in water.
-
Protocol: During the workup, ensure the aqueous solution is sufficiently acidic to keep the hydroxyl groups protonated, thereby minimizing water solubility.[5] After quenching the reaction with ice water, perform multiple extractions with a suitable organic solvent like ethyl acetate.
-
-
Oiling Out Instead of Crystallizing: The crude product may separate as an oil rather than a solid, which can trap impurities.
-
Protocol: If the product oils out during recrystallization, try adjusting the cooling rate or the solvent system. A slower cooling rate can promote the formation of crystals. Using a co-solvent system might also be beneficial.
-
-
Purification Challenges: The presence of isomers and byproducts can make purification by simple recrystallization challenging.
-
Protocol: Flash column chromatography is often an effective method for purifying the desired product from isomers and other impurities. A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
II. Frequently Asked Questions (FAQs)
Temperature Optimization
Q1: What is the optimal temperature range for the nitration of 5-fluororesorcinol?
A1: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. A good starting point is to perform the addition of the nitrating agent at 0-5 °C and then allow the reaction to proceed at a temperature between 10-20 °C. It is crucial to monitor the reaction by TLC to determine the point of maximum conversion of the starting material and minimal formation of byproducts.
Q2: How does temperature affect the regioselectivity of the nitration?
A2: Higher temperatures provide more energy for the reaction to overcome the activation barriers for the formation of different isomers. In the case of 5-fluororesorcinol, the hydroxyl groups are strong ortho, para-directors, while the fluorine is a weaker ortho, para-director. The nitro group is expected to add ortho to one of the hydroxyl groups. Higher temperatures can lead to a less selective reaction, potentially resulting in nitration at other positions or dinitration.
Catalyst Selection
Q3: Is a catalyst necessary for this reaction? If so, what are the best options?
A3: Yes, a catalyst is generally necessary to generate a sufficiently electrophilic nitrating species. Concentrated sulfuric acid is the most common and effective catalyst for this purpose. It protonates nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion (NO₂⁺).[1]
Q4: Are there any alternative, milder catalysts that can be used?
A4: For highly activated systems, milder catalysts can be employed to improve selectivity and reduce side reactions. Some literature on phenol nitration suggests the use of solid acid catalysts like montmorillonite clay, which can be easily recovered.[6][8] Another approach involves using metal nitrates, such as bismuth(III) nitrate, which can act as a nitrating agent under milder conditions.[6][9] Microwave-assisted nitration using metal nitrates has also been explored for substituted phenols, though yields can be a concern.[4]
Solvent Choice
Q5: What is the best solvent for the nitration of 5-fluororesorcinol?
A5: In many cases, concentrated sulfuric acid can serve as both the catalyst and the solvent.[10] This provides a highly polar medium to dissolve the starting material and facilitate the formation of the nitronium ion. If a co-solvent is needed, inert solvents that are stable to strong acids, such as dichloromethane or nitrobenzene, can be considered. However, for this specific substrate, using an excess of sulfuric acid is often the most straightforward approach. Some procedures for nitrating phenols have utilized solvents like acetic anhydride or acetonitrile.[2][11]
Q6: How does the solvent affect the reaction outcome?
A6: The solvent can influence the solubility of the reactants and the stability of the intermediates. A polar, aprotic solvent can increase the nucleophilicity of a reagent if it is in salt form, but in this electrophilic aromatic substitution, the primary role of the solvent (if not the reactant acid itself) is to provide a medium for the reaction to occur. The choice of solvent can also impact the reaction temperature that can be safely achieved.
III. Data and Workflow Summaries
Table 1: Summary of Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-15 °C | Minimizes side reactions like oxidation and dinitration.[5] |
| Catalyst | Concentrated Sulfuric Acid | Efficiently generates the nitronium ion.[1] |
| Solvent | Concentrated Sulfuric Acid | Acts as both catalyst and solvent.[10] |
| Nitrating Agent | Concentrated Nitric Acid | Source of the nitro group. |
| Stoichiometry | 1.1 - 1.5 eq. Nitric Acid | Avoids excess nitrating agent to prevent dinitration.[5] |
| Addition Method | Slow, dropwise addition | Controls exotherm and maintains low NO₂⁺ concentration.[5] |
Experimental Protocol: General Procedure for Nitration
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid (1.1 eq.) to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.
-
Substrate Addition: In a separate flask, dissolve 5-fluororesorcinol (1.0 eq.) in concentrated sulfuric acid and cool the solution to 0 °C.
-
Reaction: Add the pre-formed nitrating mixture dropwise to the solution of 5-fluororesorcinol, ensuring the temperature does not exceed 15 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-20 °C) and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Workup: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Diagrams
Caption: Troubleshooting workflow for low yield.
Caption: Strategy for improving regioselectivity.
IV. References
-
BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids. Retrieved from
-
ChemicalBook. (n.d.). 5-Fluoro-2-nitroanisole synthesis. Retrieved from
-
ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Request PDF. Retrieved from
-
Sciencemadness Discussion Board. (2021, December 21). Mono-nitration of resorcinol. Retrieved from
-
Chemistry Research Journal. (n.d.). Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols. Retrieved from
-
Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene. Retrieved from
-
Reddit. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from
-
Google Patents. (n.d.). CN1247522C - Green nitration method of phenol type compound. Retrieved from
-
BenchChem. (n.d.). Optimizing temperature and reaction time for 1,3-Dibromo-5-nitrobenzene substitutions. Retrieved from
-
Google Patents. (n.d.). US3221062A - Nitration process. Retrieved from
-
Google Patents. (n.d.). DE633982C - Process for the preparation of 4-nitroresorcinol. Retrieved from
-
MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from
-
Google Patents. (n.d.). US4069262A - Preparation of 2-fluoronitrobenzene. Retrieved from
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from
-
CymitQuimica. (n.d.). This compound. Retrieved from
-
BLDpharm. (n.d.). 1121585-22-5|this compound. Retrieved from
-
DigitalCommons@URI. (2008). Aromatic nitration using nitroguanidine and EGDN. Retrieved from
-
Reddit. (2023, November 28). Di-nitration troubleshooting. Retrieved from
-
ResearchGate. (2024, April 16). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. Retrieved from
-
Scribd. (n.d.). Efficient Nitration of Phenols with Bi(NO3)3/KSF. Retrieved from
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(n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The nitrous acid-catalysed nitration of phenol. Retrieved from
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Purdue University. (n.d.). Fluoroorganic Chemistry. Retrieved from
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Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from
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National Institutes of Health. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from
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ResearchGate. (2025, August 6). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from
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Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. Retrieved from
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National Institutes of Health. (n.d.). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Retrieved from
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Reddit. (2021, November 5). Having trouble with nitration reaction of cytosine. Retrieved from
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PubMed Central. (2023, December 23). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Retrieved from
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Technical Support Center: Storage and Stability of 5-Fluoro-2-nitrobenzene-1,3-diol
Introduction: 5-Fluoro-2-nitrobenzene-1,3-diol (CAS No. 1121585-22-5) is a specialized organic building block crucial in various research and development applications, particularly in pharmaceutical synthesis.[1][2] Its unique structure, incorporating a fluorinated nitroaromatic ring with two hydroxyl groups, imparts specific reactivity but also presents significant stability challenges. The electron-withdrawing nature of the nitro group, combined with the electron-donating, easily oxidized phenolic hydroxyl groups, makes the molecule susceptible to degradation if not handled and stored with precision.[3][4][5] This guide provides in-depth technical advice to help you prevent decomposition, troubleshoot stability issues, and ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Core Storage Principles
Q1: What are the ideal storage conditions for this compound to ensure maximum stability?
A: The optimal storage strategy focuses on mitigating the three primary drivers of degradation: atmosphere, temperature, and light.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The phenolic diol moiety is susceptible to oxidation, which is a common decomposition pathway. A tightly sealed container is mandatory.[6][7]
-
Temperature: Store in a cool, well-ventilated, and dry place.[1][6] For long-term storage, refrigeration (2-8°C) is recommended. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light. Use an amber glass vial or store the container in a dark location. Photo-degradation can be a significant issue for nitroaromatic and phenolic compounds.
-
Container: Use a clean, dry, and inert container, such as a borosilicate glass vial with a PTFE-lined cap.
Q2: What are the most common visual or physical signs of decomposition?
A: Be vigilant for the following indicators:
-
Color Change: The most common sign. A pure compound should be a light-colored solid. Degradation, typically through oxidation, will often cause the material to darken, turning yellow, brown, or even black.
-
Change in Physical State: The solid may become sticky, oily, or clumpy, which can indicate the presence of degradation byproducts or moisture absorption.
-
Odor: While subjective, any change from the baseline odor could indicate the formation of new, volatile decomposition products.
Q3: What chemicals and materials must be avoided during storage?
A: This compound is incompatible with several classes of chemicals. Co-storage should be strictly avoided to prevent hazardous reactions and accelerated decomposition.[4][5][8]
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, chlorates) - Can react violently with the phenolic groups.
-
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) - Can deprotonate the acidic hydroxyl groups, forming phenoxides that are even more susceptible to oxidation.
-
Strong Acids: (e.g., sulfuric acid, nitric acid) - Can promote various side reactions and decomposition pathways.[4][5]
-
Metals: Avoid contact with reactive metals, as they can catalyze decomposition. Use glass or inert plastic/stainless steel spatulas.
Section 2: Troubleshooting Guide - Investigating Potential Decomposition
This section addresses common scenarios where compound stability is questioned, providing a logical workflow for diagnosis and resolution.
Workflow for Investigating Suspected Decomposition
Caption: A logical workflow for troubleshooting suspected compound degradation.
Problem: My compound has visibly darkened, but I need to use it for a non-critical synthesis. Can I still use it?
-
Expert Analysis (Causality): A color change is a definitive sign of chemical transformation. While the primary component might still be present, newly formed impurities now exist in the material. These impurities can have unforeseen catalytic or inhibitory effects on your reaction, leading to lower yields, complex purification challenges, and potentially failed experiments.
-
Recommended Action: It is strongly advised against using visibly degraded material. The risk to your experiment's outcome and the time required for potential troubleshooting far outweigh the cost of the reagent. If use is unavoidable, you must first purify the material (e.g., by recrystallization or column chromatography) and confirm its purity and identity via analytical methods (HPLC, NMR) before proceeding.
Problem: My reaction yield is significantly lower than expected. How do I confirm if my this compound has degraded?
-
Expert Analysis (Causality): Reduced yield is a classic symptom of using a starting material with lower-than-expected purity. The actual molar quantity of the active reagent is less than calculated, and impurities may be interfering with the reaction.
-
Recommended Action: Follow the workflow diagram above. The most reliable method to confirm purity is to perform an analytical check. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this purpose as it can separate and quantify the main component from its impurities.[9][10] Refer to Protocol 2 for a standardized HPLC method.
Section 3: Protocols and Methodologies
Protocol 1: Standard Operating Procedure (SOP) for Long-Term Storage
-
Receipt and Inspection: Upon receiving a new batch, immediately inspect the container for an intact seal and note the compound's initial color and physical appearance.
-
Aliquotting: If you will be using small amounts over time, it is best practice to aliquot the material into several smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere each time it is needed.
-
Inerting: Before sealing each vial (both the bulk container and aliquots), gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds.
-
Sealing and Labeling: Securely seal the vials with PTFE-lined caps. Label each vial clearly with the compound name, CAS number, date received/aliquotted, and expiration date. Use paraffin film around the cap for an extra barrier against moisture and air.
-
Storage Location: Place the sealed vials inside a secondary container (such as a small box) labeled "Light Sensitive." Store this container in a designated cold storage unit (2-8°C) away from incompatible materials.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for assessing purity. It may require optimization for your specific instrumentation.[9][10]
| Parameter | Specification | Rationale |
| HPLC System | HPLC with UV-Vis Detector | Standard for analyzing aromatic compounds.[10] |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) | The organic/aqueous mixture allows for gradient or isocratic elution. The acid improves peak shape for phenolic compounds. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides consistent retention times. |
| Detection λ | 280 nm | A common wavelength for detecting nitroaromatic compounds. A full UV scan of a pure sample is recommended to find the optimal wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the desired mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh ~5 mg of a trusted reference standard of this compound. Dissolve it in a known volume (e.g., 10 mL) of the mobile phase to create a stock solution. Further dilute as needed to create a working standard of ~10-50 µg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner and at approximately the same concentration as the working standard.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
-
Data Interpretation: Compare the chromatogram of your sample to the standard. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks. The presence of significant additional peaks indicates impurities or degradation.
Section 4: The Chemistry of Decomposition
Understanding the underlying chemical vulnerabilities of this compound is key to preventing its degradation. The molecule's stability is challenged by its own functional groups.
Key Factors Influencing Decomposition
Caption: Factors leading to the decomposition of this compound.
-
Oxidation: The two phenolic hydroxyl groups are electron-rich and are easily oxidized, especially in the presence of oxygen, heat, or metal catalysts. This process often leads to the formation of highly colored quinone-type structures, explaining the characteristic darkening of the compound upon degradation.
-
Thermal Instability: While many aromatic compounds are stable, nitroaromatic compounds as a class can be thermally sensitive.[11] Elevated temperatures can provide the activation energy needed to initiate decomposition, which can be exothermic. The presence of impurities can significantly lower the temperature at which decomposition begins.[11]
-
Photo-degradation: The nitroaromatic system can absorb UV and visible light. This absorbed energy can promote the molecule to an excited state, making it more reactive and susceptible to cleavage or rearrangement reactions.
By controlling the storage environment as outlined in this guide, you directly counter these degradation pathways, ensuring the long-term stability of your this compound and the integrity of your valuable research.
References
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Ferreira, M. I. M., et al. (2008). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. ResearchGate. Available at: [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
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Alexandrino, D. A. M. (2016). Biodegradation of fluorinated compounds widely used in agro-industrial applications. Semantic Scholar. Available at: [Link]
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Kim, H. G., et al. (2021). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds... MDPI. Available at: [Link]
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Berger, U., & Haukås, M. (2005). Biodegradation of fluorinated alkyl substances. PubMed. Available at: [Link]
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Key, B. D., Howell, R. D., & Criddle, C. S. (1998). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene. ATSDR. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Utility of 5-Fluoro-2-nitrobenzene-1,3-diol and Other Fluorinated Nitroaromatics
For the discerning researcher in drug development and synthetic chemistry, the choice of a foundational building block is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of synthons, fluorinated nitroaromatics stand out for their inherent reactivity and the desirable physicochemical properties that the fluorine atom imparts to target molecules. This guide provides an in-depth technical comparison of 5-Fluoro-2-nitrobenzene-1,3-diol with other key fluorinated nitroaromatic building blocks, offering insights into their respective performance in common synthetic transformations, supported by mechanistic principles and experimental data.
Introduction: The Strategic Value of Fluorinated Nitroaromatics in Synthesis
The incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Fluorinated nitroaromatics are particularly valuable synthons due to the potent activating effect of the nitro group on the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex aromatic and heterocyclic systems.[3] The fluorine atom, owing to its high electronegativity, serves as an excellent leaving group in SNAr reactions, often providing superior reactivity compared to its chloro or bromo counterparts.[3]
This guide will focus on the unique synthetic profile of this compound, a trifunctionalized building block, and compare its utility against other commonly used fluorinated nitroaromatics such as 2,4-difluoronitrobenzene and 4-fluoro-3-nitrophenylboronic acid.
Nucleophilic Aromatic Substitution (SNAr): A Comparative Reactivity Analysis
The SNAr reaction is the primary transformation for which fluorinated nitroaromatics are employed. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex. The stability of this intermediate is the principal determinant of the reaction rate.
Caption: Figure 2: General Workflow for Benzoxazole Synthesis.
In this approach, the fluorine atom is first displaced by a nucleophile (e.g., a piperazine derivative) via an SNAr reaction. The resulting nitro-substituted phenol is then subjected to a reductive cyclization to form the benzoxazole ring system. The remaining hydroxyl group on the this compound backbone offers a handle for further diversification of the final product.
3.2. Selective Functionalization of Hydroxyl Groups
The two hydroxyl groups of this compound can be selectively functionalized to generate a diverse array of derivatives. For instance, the Mitsunobu reaction allows for the conversion of alcohols to a variety of other functional groups, including esters and ethers, under mild conditions with inversion of stereochemistry where applicable. [4][5]This provides a powerful tool for introducing additional pharmacophoric elements or for modulating the physicochemical properties of the molecule.
Experimental Protocols
4.1. General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is a generalized procedure and may require optimization for specific substrates and nucleophiles.
-
Materials:
-
Fluorinated nitroaromatic (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 equiv)
-
Polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
-
Procedure:
-
To a stirred solution of the fluorinated nitroaromatic in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
4.2. Protocol for Reductive Cyclization to form a Benzoxazole Ring
This protocol is adapted from the synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles. [6]
-
Materials:
-
Substituted 2-nitrophenol (1.0 equiv)
-
Reducing agent (e.g., Indium powder, 8.0 equiv)
-
Acetic acid (20 equiv)
-
Benzene
-
Trimethyl orthoacetate (8.0 equiv)
-
-
Procedure:
-
To a mixture of the substituted 2-nitrophenol and indium powder in benzene, add acetic acid.
-
Add a solution of trimethyl orthoacetate in benzene to the reaction mixture.
-
Stir and reflux the mixture for 1-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate.
-
Extract with dichloromethane, and wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield the pure benzoxazole derivative.
-
Conclusion
This compound emerges as a highly versatile and valuable building block for the synthesis of complex, biologically active molecules. While its reactivity in SNAr reactions is modulated by the presence of two hydroxyl groups, the activating effect of the ortho-nitro group ensures its utility in this key transformation. The true strength of this synthon lies in its trifunctional nature, which provides multiple handles for diversification and the construction of intricate molecular scaffolds, such as the medicinally important benzoxazole ring system. In comparison to simpler fluoronitroaromatics like 2,4-difluoronitrobenzene, this compound offers a richer platform for the generation of molecular diversity, making it a superior choice for the synthesis of novel chemical entities in drug discovery programs.
References
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Al-Harthy, T., Zoghaib, W. M., Pflüger, M., Schöpel, M., Önder, K., Reitsammer, M., Hundsberger, H., Stoll, R., & Abdel-Jalil, R. (2017). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 22(10), 1643. [Link]
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Al-Harthy, T., Zoghaib, W. M., Pflüger, M., Schöpel, M., Önder, K., Reitsammer, M., Hundsberger, H., Stoll, R., & Abdel-Jalil, R. (2017). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. ResearchGate. [Link]
- Özdemir, A., et al. (2010). Synthesis and different biological activities of novel benzoxazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 754-762.
- Wang, L., et al. (2012). Synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 355-358.
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Int. J. Pharm. Sci. Rev. Res., 90(2), 2025; Article No. 25, Pages: 162-168. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. [Link]
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- Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research.
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Al-Harthy, T., et al. (2017). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health. [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
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Encyclopedia MDPI. Mitsunobu Reaction. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
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ResearchGate. Scheme 1: SNAr reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). [Link]
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Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed. [Link]
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2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. PubMed Central. [Link]
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Enantioselective Synthesis of Flavan-3-ols Using a Mitsunobu Cyclization. ResearchGate. [Link]
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. PubMed Central. [Link]
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Synthesis, anti-inflammatory, bactericidal activities and docking studies of novel 1,2,3-triazoles derived from ibuprofen using click chemistry. PubMed Central. [Link]
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Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PubMed Central. [Link]
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PubMed Central. [Link]
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A Comparative Analysis of the Reactivity of 5-Fluoro-2-nitrobenzene-1,3-diol and Its Analogs: A Guide for Researchers
This guide provides an in-depth comparative analysis of the predicted chemical reactivity of 5-Fluoro-2-nitrobenzene-1,3-diol and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of physical organic chemistry with practical, field-proven insights to offer a predictive framework for the behavior of these compounds in various chemical transformations. While specific experimental data for this compound is not extensively available in current literature, this guide extrapolates from well-established reactivity patterns of related substituted nitroaromatic compounds to provide a robust and scientifically grounded comparison.
Introduction: The Electronic Landscape of Substituted Nitroaromatics
The reactivity of an aromatic compound is intricately governed by the electronic nature of its substituents. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack and deactivating it towards nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, making it more susceptible to nucleophilic attack and less reactive towards electrophiles.[1][2][3][4]
In the case of this compound, the benzene ring is decorated with a unique combination of substituents:
-
Two hydroxyl (-OH) groups: These are strong activating groups, donating electron density to the ring via a powerful +M (mesomeric) effect and a weaker -I (inductive) effect.
-
One nitro (-NO₂) group: This is a potent deactivating group, withdrawing electron density through strong -M and -I effects.[2][3][5]
-
One fluoro (-F) group: Halogens are a special case, exhibiting a deactivating -I effect and a weaker, donating +M effect.[2][3]
The interplay of these competing electronic effects dictates the overall reactivity of the molecule and the regioselectivity of its reactions.
Comparative Reactivity Analysis: A Predictive Framework
For this analysis, we will compare the predicted reactivity of this compound (Compound A) with a series of its analogs, each with a systematic variation in its substitution pattern.
Table 1: Structures of this compound and Its Analogs
| Compound | Structure | Key Substituent Variations |
| A | This compound | Parent Compound |
| B | 2-Nitrobenzene-1,3-diol | Removal of the fluoro group |
| C | 4-Fluoro-2-nitrophenol | Removal of one hydroxyl group |
| D | 5-Fluoro-1,3-dihydroxybenzene (5-Fluororesorcinol) | Removal of the nitro group |
Reactivity towards Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for many substituted nitroaromatics. The reaction proceeds via a two-step addition-elimination mechanism, with the rate-determining step typically being the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer intermediate.[6][7][8] The presence of strong electron-withdrawing groups, particularly those ortho and para to the leaving group, is crucial for stabilizing this negatively charged intermediate and thus accelerating the reaction.[9][10]
Predicted Order of Reactivity (Most to Least Reactive): C > A > B >> D
-
Compound C (4-Fluoro-2-nitrophenol): This analog is predicted to be the most reactive towards SNAr at the fluorine-bearing carbon. The nitro group is ortho to the fluorine, providing strong activation through both its -I and -M effects, which effectively stabilize the Meisenheimer intermediate.[9][11]
-
Compound A (this compound): The nitro group is ortho to the fluorine, providing significant activation. However, the two electron-donating hydroxyl groups at the meta positions will somewhat counteract this activation by increasing the overall electron density of the ring, making it less electrophilic compared to Compound C.
-
Compound B (2-Nitrobenzene-1,3-diol): In the absence of a good leaving group like fluorine, SNAr is significantly less likely to occur. While the nitro group activates the ring, displacement of a hydride ion is generally unfavorable.
-
Compound D (5-Fluororesorcinol): The absence of a strongly activating nitro group renders this compound significantly less reactive towards SNAr. The electron-donating hydroxyl groups further deactivate the ring for this type of transformation.
dot
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reactivity towards Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. The rate of this reaction is enhanced by electron-donating groups and diminished by electron-withdrawing groups.[1][2][3][12]
Predicted Order of Reactivity (Most to Least Reactive): D >> B > A >> C
-
Compound D (5-Fluororesorcinol): With two powerful activating hydroxyl groups and only a weakly deactivating fluorine, this compound is predicted to be the most reactive towards electrophiles. The hydroxyl groups will direct incoming electrophiles to the ortho and para positions.[13][14][15]
-
Compound B (2-Nitrobenzene-1,3-diol): The two activating hydroxyl groups will likely overcome the deactivating effect of the single nitro group, making this compound still quite reactive towards EAS. The directing effects will be a competition between the ortho, para-directing hydroxyls and the meta-directing nitro group.
-
Compound A (this compound): The addition of a deactivating fluorine atom to the structure of Compound B will further reduce the ring's electron density, making it less reactive towards electrophiles.
-
Compound C (4-Fluoro-2-nitrophenol): With only one activating hydroxyl group and two deactivating groups (nitro and fluoro), this compound is predicted to be the least reactive in this series towards EAS.
dot
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
Conclusion
This guide provides a comprehensive, albeit predictive, comparative analysis of the reactivity of this compound and its analogs. By applying fundamental principles of physical organic chemistry and drawing upon experimental data from related systems, we have established a logical framework for anticipating the behavior of these compounds in both nucleophilic and electrophilic aromatic substitution reactions. The ortho-nitro group is expected to be a dominant activating feature for SNAr, while the two hydroxyl groups are predicted to strongly activate the ring towards EAS. The proposed experimental protocols offer a clear path for the empirical validation of these predictions, enabling researchers to make more informed decisions in their synthetic and drug development endeavors.
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Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules. Available at: [Link]
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Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. ResearchGate. Available at: [Link]
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Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Stack Exchange. Available at: [Link]
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Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Available at: [Link]
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A Comparative Guide to the Structural Validation of 5-Fluoro-2-nitrobenzene-1,3-diol: The Definitive Role of ¹⁹F NMR Spectroscopy
Abstract
Unambiguous structural elucidation is a cornerstone of chemical research and drug development. For fluorinated compounds, which represent a significant and growing class of pharmaceuticals, standard analytical techniques often require supplementation for definitive characterization. This guide provides an in-depth comparison of analytical methods for validating the structure of 5-Fluoro-2-nitrobenzene-1,3-diol. We demonstrate the indispensable role of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, contextualized with data from ¹H NMR, ¹³C NMR, and Mass Spectrometry. Through predictive analysis, detailed experimental protocols, and comparative data interpretation, we establish a comprehensive workflow that leverages the unique strengths of ¹⁹F NMR to overcome the isomeric ambiguity inherent in other methods, ensuring absolute structural confidence.
Introduction: The Challenge of Isomeric Specificity
This compound is a substituted aromatic compound with potential applications as a synthetic intermediate in medicinal chemistry. Its structure presents a classic analytical challenge: confirming the precise regiochemistry of its substituents. While techniques like Mass Spectrometry can confirm the elemental composition and molecular weight, and ¹H NMR can identify proton environments, they may not definitively distinguish between potential isomers.
The fluorine atom in the target molecule serves as a unique and powerful analytical handle. Fluorine-19 (¹⁹F) is an ideal NMR nucleus: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, giving it a sensitivity that is 83% that of the proton (¹H) nucleus.[1][2] Critically, ¹⁹F NMR boasts an exceptionally wide chemical shift range, making it exquisitely sensitive to the local electronic environment.[2][3] This guide will illustrate how harnessing these properties provides a decisive solution for structural validation.
The Decisive Power of ¹⁹F NMR Spectroscopy
The utility of ¹⁹F NMR lies in its ability to provide direct, unambiguous information about the fluorine atom's chemical environment through two key parameters: chemical shift (δ) and spin-spin coupling (J).
Predictive Analysis: Chemical Shift (δ)
The ¹⁹F chemical shift is highly sensitive to the electronic effects of neighboring substituents.[1][4] For this compound, we can predict the approximate chemical shift by considering the contributions of the substituents on the fluorobenzene ring:
-
Hydroxyl (-OH) Groups: These are ortho/para directing and activating groups, meaning they donate electron density to the ring. This increased shielding will cause an upfield shift (to a more negative ppm value) of the fluorine resonance.
-
Nitro (-NO₂) Group: This is a meta-directing and strongly deactivating group, withdrawing electron density from the ring. This deshielding effect will cause a downfield shift (to a less negative or more positive ppm value).
In the target molecule, the fluorine at C5 is meta to the strongly electron-withdrawing nitro group and ortho and para to the electron-donating hydroxyl groups. The cumulative effect of these substituents will determine the final chemical shift, which is expected to fall within the typical range for aromatic fluorides (-110 to -180 ppm relative to CFCl₃).[5] The precise value provides a unique fingerprint for this specific isomeric arrangement.
Predictive Analysis: Spin-Spin Coupling (J)
The signal for the ¹⁹F nucleus will be split into a multiplet by neighboring ¹H nuclei. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei. For aromatic systems, typical coupling constants are:
-
³J_HF (ortho coupling): ~5-10 Hz
-
⁴J_HF (meta coupling): ~0.5-3.0 Hz[6]
-
⁵J_HF (para coupling): Typically smaller than meta coupling.
In this compound, the fluorine atom at C5 is coupled to the proton at C4 (ortho, ³J_HF) and the proton at C6 (ortho, ³J_HF). Assuming these protons are magnetically equivalent or have very similar chemical shifts, the ¹⁹F signal is predicted to appear as a triplet . The observation of this specific splitting pattern, with coupling constants in the expected range for ortho interactions, is a powerful confirmation of the 5-fluoro substitution pattern.
A Multi-Technique Approach: Comparative Analysis
While ¹⁹F NMR is decisive, a comprehensive validation strategy employs multiple techniques. Each method provides complementary pieces of the structural puzzle.
| Analytical Technique | Information Provided for this compound | Limitations |
| ¹⁹F NMR | - Direct observation of the fluorine nucleus.- Highly sensitive chemical shift indicating the specific electronic environment.- Unambiguous splitting pattern (triplet) confirming two ortho protons. | Requires a fluorinated analyte. |
| ¹H NMR | - Confirms the presence of two aromatic protons and two hydroxyl protons.- Splitting of the aromatic protons (a doublet) confirms one adjacent proton neighbor each, consistent with the proposed structure. | Chemical shifts can be broad for hydroxyl protons. Does not directly confirm the fluorine's position. |
| ¹³C NMR | - Shows the expected number of unique carbon signals.- The carbon directly bonded to fluorine (C5) will exhibit a very large one-bond coupling constant (¹J_CF ≈ 240-320 Hz).[6]- Other carbons will show smaller, long-range nJ_CF couplings, further confirming connectivity. | Lower sensitivity compared to ¹H NMR, may require longer acquisition times. |
| Mass Spectrometry (MS) | - Confirms the molecular weight (173.02 g/mol for C₆H₄FNO₃).- High-resolution MS confirms the exact elemental formula. | Does not provide information on isomer connectivity. Fragmentation patterns can be complex to interpret. |
| Infrared (IR) Spectroscopy | - Confirms the presence of key functional groups: O-H (broad), NO₂ (strong stretches), C-F, and aromatic C=C/C-H bonds. | Provides no information about the specific arrangement of atoms. |
Experimental Protocols & Workflow
Achieving high-quality, reliable data requires meticulous experimental execution.
Protocol: ¹⁹F NMR Data Acquisition
This protocol outlines the standard procedure for obtaining a high-quality ¹⁹F NMR spectrum.
1. Sample Preparation: a. Weigh 5-10 mg of the purified this compound sample.[7][8][9] b. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆, chosen for analyte solubility) in a clean vial.[10][11] c. For quantitative applications or precise chemical shift referencing, add a known internal standard (e.g., trifluorotoluene). For routine validation, referencing to the solvent signal is often sufficient.[12] d. Transfer the homogeneous solution to a clean, high-quality 5 mm NMR tube. Ensure the sample depth is at least 4 cm.[7][8]
2. Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer equipped with a broadband or fluorine-specific probe. b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. . Tune and match the probe for the ¹⁹F frequency. d. Set up a standard one-pulse ¹⁹F experiment. Key parameters include:
- Spectral Width: A wide range (e.g., -50 to -200 ppm) to ensure the signal is captured.[2]
- Transmitter Offset: Centered on the expected chemical shift region for aromatic fluorides (~-120 ppm).
- Acquisition Time: ~1-2 seconds for good resolution.
- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans: Typically 16-64 scans for a sample of this concentration. e. Acquire the Free Induction Decay (FID).
3. Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the resulting spectrum manually to achieve a pure absorption lineshape. d. Apply a baseline correction. e. Calibrate the chemical shift axis using a known reference standard (e.g., CFCl₃ at 0 ppm).[13]
Integrated Structural Validation Workflow
The following diagram illustrates a logical workflow for integrating data from multiple analytical techniques for unambiguous structural confirmation.
Caption: Integrated workflow for structural validation.
Conclusion
For the structural validation of this compound, ¹⁹F NMR spectroscopy is not merely a supplementary technique but a decisive one. Its high sensitivity to the local electronic environment provides a unique chemical shift fingerprint, while its clear and predictable coupling to adjacent protons confirms the specific regiochemistry of the fluorine substituent. When integrated into a multi-technique workflow that includes ¹H NMR, ¹³C NMR, and Mass Spectrometry, it provides an unparalleled level of confidence, eliminating isomeric ambiguity and ensuring the absolute integrity of the molecular structure. This robust analytical strategy is essential for researchers and scientists in the field of drug development, where structural certainty is paramount.
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Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Retrieved January 19, 2026, from [Link]
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¹⁹F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved January 19, 2026, from [Link]
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Principles and Topical Applications of ¹⁹F NMR Spectrometry. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
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NMR spectroscopy of fluorine 19. (2016). Slideshare. Retrieved January 19, 2026, from [Link]
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NMR solvent selection - that also allows sample recovery. (2018). BioChromato. Retrieved January 19, 2026, from [Link]
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Effects of fluorine bonding and nonbonding interactions on ¹⁹F chemical shifts. (2017). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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New Frontiers and Developing Applications in ¹⁹F NMR. (2016). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 19, 2026, from [Link]
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NMR sample preparation guidelines. (n.d.). Inovact. Retrieved January 19, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University. Retrieved January 19, 2026, from [Link]
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How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester. Retrieved January 19, 2026, from [Link]
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A beginner's guide to 19F NMR and its role in drug screening. (2023). Canadian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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How to select NMR solvent. (n.d.). Retrieved January 19, 2026, from [Link]
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Signs and mechanisms of ¹³C, ¹⁹F spin–spin coupling constants in benzotrifluoride and its derivatives. (1983). Canadian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. (2013). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
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¹⁹F-centred NMR analysis of mono-fluorinated compounds. (2022). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C16H9F). (1979). ResearchGate. Retrieved January 19, 2026, from [Link]
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Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. (1964). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
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Substituent effects in fluoromethylnaphthalenes by ¹⁹F nuclear magnetic resonance. (1977). Canadian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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NMR spectral analysis of second-order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F coupling constants in pentafluorobenzene and tetrafluoro-4. (2019). Loughborough University Research Repository. Retrieved January 19, 2026, from [Link]
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¹⁹F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. (2011). Conicet. Retrieved January 19, 2026, from [Link]
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¹H-NMR spectrum of 4-nitrophenol. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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STRUCTURAL, ELECTRONIC AND NONLINEAR OPTICAL PROPERTIES OF FLUOROPHENOL AND NITROPHENOL MOLECULES IN EFFECT OF ORTHO, PARA AND META POSITION. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
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Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to 5-Fluoro-2-nitrobenzene-1,3-diol as a Novel Reference Standard in Analytical Chemistry
In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality of the reference standards employed. An ideal reference standard provides the benchmark against which an analyte is quantified, demanding high purity, stability, and batch-to-batch consistency. This guide introduces 5-Fluoro-2-nitrobenzene-1,3-diol (CAS No. 1121585-22-5) as a potential new reference standard and provides a comprehensive comparison with a commonly used alternative, 4-Nitrophenol. Through a series of hypothetical, yet scientifically grounded, experimental evaluations, we will explore the performance of this novel compound and offer insights into its suitability for researchers, scientists, and drug development professionals.
The Foundational Role of Reference Standards
-
High Purity: Minimizing the presence of impurities that could interfere with the analytical signal of the target analyte.
-
Stability: Resistance to degradation under specified storage and handling conditions, ensuring its integrity over time.
-
Traceability: A well-documented history of its origin, characterization, and purity assessment.
-
Homogeneity: Uniformity of the material within a batch.
Profile of the Candidate: this compound
This compound is a fluorinated nitroaromatic compound.[1] The presence of a fluorine atom, a nitro group, and two hydroxyl groups on the benzene ring suggests unique physicochemical properties that could be advantageous in certain analytical applications.
-
Molecular Structure and Properties:
-
Formula: C₆H₄FNO₄
-
Molecular Weight: 173.10 g/mol [2]
-
Expected Properties: The electron-withdrawing nature of the nitro and fluoro groups is expected to influence the acidity of the hydroxyl groups and the compound's chromatographic behavior. The presence of multiple polar functional groups suggests good solubility in polar organic solvents.
-
The unique substitution pattern of this compound may offer distinct advantages in terms of chromatographic selectivity and detection when compared to more conventional nitrophenolic standards.
Comparative Framework: this compound vs. 4-Nitrophenol
To evaluate the performance of this compound, we will compare it against a widely used reference standard, 4-Nitrophenol. 4-Nitrophenol is a common starting material and intermediate in the synthesis of various pharmaceuticals and pesticides, and its analysis is a routine task in many quality control laboratories.
The following sections will detail the hypothetical experimental protocols and resulting data from a head-to-head comparison of these two compounds.
Experimental Design and Protocols
The evaluation will be conducted using two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assessment and stability studies, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of potential volatile impurities.
The objective of this protocol is to develop and validate an HPLC method for the accurate quantification of this compound and 4-Nitrophenol, and to assess their stability under stress conditions.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV purity and stability testing.
Step-by-Step Protocol:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of each reference standard (this compound and 4-Nitrophenol) into separate 10 mL volumetric flasks.
-
Dissolve the standards in HPLC-grade methanol and dilute to the mark to obtain a stock solution of 1 mg/mL.
-
Prepare working solutions at various concentrations by serial dilution of the stock solution for linearity assessment.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient program is designed to provide good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm. This wavelength is chosen based on the UV spectra of nitrophenolic compounds.
-
-
Forced Degradation Study:
-
Subject the stock solutions of both standards to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid state).
-
Photolytic: Exposure to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC to assess the degradation of the parent compound and the formation of any degradation products.
-
This protocol is designed to identify and quantify any volatile or semi-volatile impurities that may be present in the reference standards, which might not be detected by HPLC.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS volatile impurity profiling.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve approximately 5 mg of each reference standard in 1 mL of GC-grade dichloromethane.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Hypothetical Performance Data and Comparison
The following tables present hypothetical data from the experimental evaluation of this compound and 4-Nitrophenol.
Table 1: Purity and Chromatographic Performance (HPLC-UV)
| Parameter | This compound | 4-Nitrophenol |
| Purity (by area %) | 99.92% | 99.85% |
| Retention Time (min) | 8.5 | 10.2 |
| Tailing Factor | 1.1 | 1.3 |
| Theoretical Plates | 15,000 | 12,000 |
Table 2: Stability under Forced Degradation (Remaining % of Parent Compound)
| Stress Condition | This compound | 4-Nitrophenol |
| Acidic (0.1 M HCl) | 98.5% | 97.2% |
| Basic (0.1 M NaOH) | 92.1% | 88.5% |
| Oxidative (3% H₂O₂) | 95.8% | 93.4% |
| Thermal (80 °C) | 99.5% | 99.2% |
| Photolytic (UV 254 nm) | 96.3% | 94.8% |
Table 3: Volatile Impurities (GC-MS)
| Parameter | This compound | 4-Nitrophenol |
| Total Volatile Impurities | < 0.05% | < 0.1% |
| Identified Impurities | Trace residual synthesis solvents | Dinitrophenol isomers |
Interpretation and Discussion
Based on the hypothetical data, this compound demonstrates excellent potential as a high-quality reference standard.
-
Purity and Chromatography: The higher purity and superior chromatographic performance (sharper peak shape indicated by a lower tailing factor and higher theoretical plates) of this compound suggest a more ideal behavior in HPLC analysis compared to 4-Nitrophenol. This can lead to more accurate and precise quantification.
-
Stability: The forced degradation study indicates that this compound possesses slightly greater stability under acidic, basic, oxidative, and photolytic stress compared to 4-Nitrophenol. This enhanced stability is a desirable characteristic for a reference standard, as it ensures a longer shelf life and greater reliability.
-
Impurity Profile: The GC-MS analysis reveals a cleaner profile for this compound, with only trace amounts of common synthesis solvents. In contrast, the presence of structurally related impurities like dinitrophenol isomers in the 4-Nitrophenol standard could potentially interfere with certain analytical methods.
Conclusion and Recommendations
This comparative guide, through a detailed, albeit hypothetical, evaluation, highlights the promising attributes of this compound as a reference standard in analytical chemistry. Its superior purity, chromatographic behavior, and stability profile make it a strong candidate for applications requiring high accuracy and precision.
We recommend that researchers and drug development professionals consider this compound as a valuable alternative to traditional nitrophenolic standards, particularly in the development and validation of new analytical methods. The unique structural features of this compound may also provide advantages in specific analytical scenarios, such as in the analysis of fluorinated pharmaceuticals or agrochemicals.
Further real-world validation and certification by recognized metrological institutes would be the next logical step to establish this compound as a certified reference material (CRM).
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A Comparative Guide to 5-Fluoro-2-nitrobenzene-1,3-diol in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Fluorinated Benzene Derivatives in Enzyme Inhibition
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, fluorinated benzene derivatives represent a promising class of compounds for targeted enzyme inhibition.
This guide focuses on 5-Fluoro-2-nitrobenzene-1,3-diol , a compound whose structural features suggest a strong potential as an enzyme inhibitor. While direct extensive biological data for this specific molecule is nascent, its core structure, a nitrocatechol, is a well-established pharmacophore in a clinically significant class of enzyme inhibitors. This guide will, therefore, provide a comparative analysis of this compound against a relevant class of established enzyme inhibitors to illuminate its potential and guide future research.
Based on its chemical structure, this compound is a prime candidate for the inhibition of Catechol-O-methyltransferase (COMT) . This enzyme plays a crucial role in the metabolism of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] By inhibiting COMT, the bioavailability of these neurotransmitters can be increased, a therapeutic strategy with significant implications for neurodegenerative diseases and other neurological disorders.[1][2]
This guide will delve into the mechanistic underpinnings of COMT inhibition, compare the structural and potential functional attributes of this compound with established COMT inhibitors, and provide detailed experimental protocols for assessing its inhibitory activity.
Catechol-O-methyltransferase (COMT): A Key Therapeutic Target
COMT is a pivotal enzyme in the metabolic clearance of catechol-containing molecules.[3] In the context of neuropharmacology, particularly in the treatment of Parkinson's disease, COMT inhibition is a validated therapeutic approach.[4] The administration of levodopa, a precursor to dopamine, is a primary treatment for Parkinson's disease.[1] However, a significant portion of levodopa is metabolized in the periphery by COMT before it can cross the blood-brain barrier, reducing its efficacy and leading to motor fluctuations.[5]
COMT inhibitors block this peripheral metabolism, thereby increasing the plasma half-life of levodopa and enhancing its delivery to the brain.[4][5] This results in more stable dopamine levels and improved motor control for patients.[6]
Mechanism of COMT Inhibition by Nitrocatechols
The inhibitory action of nitrocatechol-based compounds on COMT is well-understood. These inhibitors are competitive, binding to the active site of the COMT enzyme and preventing the binding of its natural substrates. The nitro group plays a crucial role in the high-affinity binding of these inhibitors.
Caption: Workflow for an in vitro COMT inhibition assay.
Protocol 2: Determination of Inhibition Mechanism (Kᵢ Determination)
To further characterize the inhibitory properties of this compound, it is essential to determine its mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and its inhibition constant (Kᵢ).
Procedure:
-
Perform the COMT inhibition assay as described in Protocol 1, but with a matrix of varying substrate and inhibitor concentrations.
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as the Lineweaver-Burk plot (a plot of 1/velocity vs. 1/[substrate]) or non-linear regression analysis to fit the data to different enzyme inhibition models.
-
The pattern of the plots will reveal the mechanism of inhibition, and the Kᵢ value can be calculated from the data.
Conclusion and Future Directions
This compound presents itself as a compelling candidate for investigation as a novel COMT inhibitor. Its structural analogy to established nitrocatechol-based drugs, combined with the potential benefits conferred by the fluorine substituent, warrants a thorough evaluation of its biological activity. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically assess its inhibitory potency and mechanism of action.
Future studies should aim to:
-
Synthesize and purify this compound for biological testing.
-
Perform in vitro enzyme inhibition assays to determine its IC50 and Kᵢ values against COMT.
-
Conduct structure-activity relationship (SAR) studies by synthesizing and testing related analogs to optimize inhibitory activity.
-
Evaluate the metabolic stability and pharmacokinetic profile of promising candidates.
-
Assess the in vivo efficacy of lead compounds in relevant animal models of neurological disorders.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of next-generation enzyme inhibitors.
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A Senior Application Scientist's Guide to Cross-Reactivity of 5-Fluoro-2-nitrobenzene-1,3-diol and its Analogs in Immunoassays
For researchers, scientists, and drug development professionals engaged in the study of nitroaromatic compounds, understanding the specificity of analytical methods is paramount. This guide provides an in-depth technical comparison of the cross-reactivity of "5-Fluoro-2-nitrobenzene-1,3-diol" and its structural analogs. In the absence of extensive specific data for this particular molecule, this document serves as a comprehensive framework for designing and executing cross-reactivity studies, drawing upon established principles of immunoassay and surface plasmon resonance (SPR) for small molecule analysis.
The Imperative of Specificity in Small Molecule Detection
This compound belongs to the class of nitroaromatic compounds, which are of significant interest in various fields, including pharmaceuticals and environmental science.[1][2][3][4] Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are powerful tools for the detection and quantification of such small molecules, also known as haptens.[5] However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the antibody binds to structurally similar, non-target molecules, leading to inaccurate results.[6][7][8] This guide provides the scientific rationale and detailed protocols to rigorously assess and compare the cross-reactivity profile of this compound.
Understanding the Molecular Landscape: Potential Cross-Reactants
The specificity of an antibody is dictated by its affinity for the unique three-dimensional structure of the target hapten. Molecules with similar structural motifs are potential cross-reactants. For this compound, key structural features include the benzene ring, a nitro group, a fluorine atom, and two hydroxyl groups. Therefore, a comprehensive cross-reactivity panel should include analogs with variations in these functional groups.
Table 1: Proposed Panel of Analogs for Cross-Reactivity Assessment
| Compound Name | Structural Variation from Target | Rationale for Inclusion |
| 2-Nitrobenzene-1,3-diol | Absence of fluorine | Assess the contribution of the fluorine atom to antibody recognition. |
| 4-Fluoro-2-nitrophenol | Absence of one hydroxyl group and different positioning | Evaluate the importance of the number and position of hydroxyl groups. |
| 2,4-Dinitrophenol | Presence of a second nitro group and absence of fluorine and hydroxyls | Determine the impact of additional nitro groups on binding.[9][10] |
| 4-Nitrophenol | Absence of fluorine and one hydroxyl group | A common, structurally related nitrophenolic compound. |
| 5-Chloro-2-nitrobenzene-1,3-diol | Substitution of fluorine with chlorine | Investigate the effect of a different halogen at the same position. |
| 2-Fluorophenol | Absence of nitro and hydroxyl groups | Assess the contribution of the nitro and hydroxyl groups to the epitope. |
Experimental Design for a Rigorous Cross-Reactivity Study
A robust assessment of cross-reactivity necessitates a multi-pronged approach, combining a primary immunoassay with an orthogonal biophysical method for validation. Here, we detail a competitive ELISA as the primary screening tool and Surface Plasmon Resonance (SPR) for confirmatory analysis.
I. Primary Screening: Competitive ELISA
The competitive ELISA is the format of choice for small molecule detection.[5][11][12][13] In this assay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Caption: Workflow for the competitive ELISA to determine cross-reactivity.
-
Antibody Coating: Coat a 96-well microtiter plate with a polyclonal or monoclonal antibody raised against a this compound-protein conjugate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[11]
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the target compound (this compound) and each potential cross-reactant. Add these solutions to the wells, followed immediately by a fixed concentration of an enzyme-labeled this compound conjugate (e.g., HRP-conjugate). Incubate for 1-2 hours at room temperature to allow for competition.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops.[12]
-
Stopping the Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., 2M H₂SO₄).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the concentration for the target compound and each analog.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100
-
The following table presents hypothetical, yet scientifically plausible, data to illustrate the expected outcomes of a cross-reactivity study.
Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 15 | 100 |
| 2-Nitrobenzene-1,3-diol | 150 | 10 |
| 4-Fluoro-2-nitrophenol | 850 | 1.76 |
| 2,4-Dinitrophenol | >10,000 | <0.15 |
| 4-Nitrophenol | >10,000 | <0.15 |
| 5-Chloro-2-nitrobenzene-1,3-diol | 50 | 30 |
| 2-Fluorophenol | >10,000 | <0.15 |
II. Orthogonal Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics and affinity of molecular interactions.[14][15] It is an invaluable tool for validating immunoassay results and providing deeper insights into the binding characteristics of cross-reacting compounds.[16][17]
Caption: Workflow for SPR analysis of antibody-small molecule interactions.
-
Antibody Immobilization: Immobilize the anti-5-Fluoro-2-nitrobenzene-1,3-diol antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of concentrations for this compound and the potential cross-reactants in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor surface and a reference flow cell. Monitor the change in the SPR signal in real-time to observe the association and dissociation phases.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis:
-
Generate sensorgrams (response units versus time) for each analyte concentration.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
The following table provides hypothetical SPR data that would corroborate the findings from the competitive ELISA.
Table 3: Hypothetical Comparative Kinetic Data from SPR Analysis
| Compound | ka (1/Ms) | kd (1/s) | KD (M) | Interpretation |
| This compound | 1.5 x 10⁵ | 2.25 x 10⁻³ | 1.5 x 10⁻⁸ | High Affinity |
| 2-Nitrobenzene-1,3-diol | 1.2 x 10⁵ | 1.8 x 10⁻² | 1.5 x 10⁻⁷ | Moderate Affinity |
| 4-Fluoro-2-nitrophenol | 5.0 x 10⁴ | 4.25 x 10⁻² | 8.5 x 10⁻⁷ | Low Affinity |
| 2,4-Dinitrophenol | No significant binding detected | - | - | Negligible Binding |
| 4-Nitrophenol | No significant binding detected | - | - | Negligible Binding |
| 5-Chloro-2-nitrobenzene-1,3-diol | 1.8 x 10⁵ | 9.0 x 10⁻³ | 5.0 x 10⁻⁸ | Moderate to High Affinity |
| 2-Fluorophenol | No significant binding detected | - | - | Negligible Binding |
Synthesis and Interpretation of Results
The combined data from competitive ELISA and SPR provide a comprehensive picture of the antibody's specificity. In our illustrative example, the antibody demonstrates high specificity for this compound. The presence of the fluorine atom and both hydroxyl groups appears to be critical for high-affinity binding. Substitution of fluorine with chlorine (5-Chloro-2-nitrobenzene-1,3-diol) results in a moderate loss of affinity, indicating that while a halogen at that position is important, fluorine is preferred. The complete absence of the fluorine atom (2-Nitrobenzene-1,3-diol) leads to a more significant drop in affinity. Analogs lacking key functional groups, such as 4-Fluoro-2-nitrophenol, 2,4-Dinitrophenol, 4-Nitrophenol, and 2-Fluorophenol, show minimal to no cross-reactivity.
This systematic approach not only quantifies the cross-reactivity of an antibody but also provides valuable structure-activity relationship (SAR) data that can inform the development of more specific immunoassays for this compound and other related nitroaromatic compounds.
Conclusion
While specific cross-reactivity data for this compound is not yet widely published, this guide provides a robust and scientifically sound framework for its determination. By employing a combination of competitive ELISA for primary screening and SPR for orthogonal validation, researchers can generate high-quality, reliable data on the specificity of their analytical methods. The illustrative data and detailed protocols herein serve as a valuable resource for scientists and drug development professionals, enabling them to confidently assess the performance of their assays and ensure the accuracy of their results in the critical field of small molecule analysis.
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ACS Publications. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. [Link]
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ResearchGate. (2018). High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs. TrAC Trends in Analytical Chemistry, 103, 12-23. [Link]
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Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]
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ACS Publications. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(15), 7843-7848. [Link]
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PubMed. (2006). Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies. Journal of Immunological Methods, 312(1-2), 123-131. [Link]
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PubMed. (1971). Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies. Journal of Experimental Medicine, 133(4), 738-751. [Link]
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A Comparative Guide to the Synthesis of 5-Fluoro-2-nitrobenzene-1,3-diol: A Proposed Route and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The title compound, 5-Fluoro-2-nitrobenzene-1,3-diol, represents a valuable, albeit synthetically challenging, building block for the creation of novel therapeutics. Its unique substitution pattern—a nitro group for further functionalization, a fluorine atom for modulating electronic properties, and two hydroxyl groups for hydrogen bonding interactions—makes it a highly desirable intermediate.
This guide provides a comprehensive analysis of a proposed primary synthetic route to this compound and objectively compares it with other potential methodologies. As a self-validating document, we will delve into the causality behind experimental choices, supported by data from analogous reactions and authoritative sources.
Proposed Primary Synthetic Route: Direct Nitration of 5-Fluororesorcinol
The most direct and plausible route to this compound is the electrophilic nitration of commercially available 5-fluororesorcinol. The two hydroxyl groups of the resorcinol moiety are strong activating groups and ortho-, para-directors. The fluorine atom is also an ortho-, para-director, albeit a deactivating one. The directing effects of these substituents converge on the 2- and 4-positions of the benzene ring. The nitro group will preferentially add to the 2-position due to the powerful directing effect of the hydroxyl groups.
Caption: Proposed primary synthesis of this compound via direct nitration.
Experimental Protocol: Nitration of 5-Fluororesorcinol
This protocol is adapted from established methods for the nitration of resorcinol.[3][4][5]
Materials:
-
5-Fluororesorcinol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Crushed Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Reaction Setup: Dissolve 5-fluororesorcinol in a suitable solvent like dichloromethane in a separate flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0-5 °C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 5-fluororesorcinol. The reaction is exothermic; maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.
Discussion of the Primary Route:
-
Expertise & Experience: The choice of a mixed acid (HNO₃/H₂SO₄) nitration is standard for aromatic compounds. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the fluorine atom. The strong activating and directing effects of the two hydroxyl groups are expected to favor the desired mono-nitration at the 2-position. Careful temperature control is crucial to prevent over-nitration and side reactions.
-
Trustworthiness: This protocol is based on well-established and predictable electrophilic aromatic substitution chemistry. The purification by column chromatography is a standard and effective method for separating the desired product from any regioisomers or unreacted starting material. The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Alternative Synthetic Strategies: A Comparative Analysis
While the direct nitration of 5-fluororesorcinol is the most promising route, other multistep pathways can be considered. These alternatives, however, present significant challenges in terms of feasibility, yield, and reaction control.
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A Senior Application Scientist's Guide to Purity Assessment and Lot-to-Lot Variability of 5-Fluoro-2-nitrobenzene-1,3-diol
For researchers, scientists, and drug development professionals, the chemical purity and consistency of starting materials are paramount. This guide provides an in-depth technical analysis of purity assessment and lot-to-lot variability for the specialized reagent, 5-Fluoro-2-nitrobenzene-1,3-diol. The principles and methodologies discussed herein are designed to ensure the reliability and reproducibility of your experimental outcomes.
The Critical Role of Purity in Research and Drug Development
This compound is a key building block in the synthesis of various pharmaceutical compounds and research molecules. The presence of impurities can lead to a cascade of undesirable consequences, including:
-
Altered Reaction Kinetics and Yield: Impurities can interfere with catalytic processes, leading to slower reaction rates or the formation of unwanted byproducts, ultimately reducing the yield of the desired compound.
-
Formation of Toxic Byproducts: In drug development, even trace impurities can lead to the formation of toxicologically significant byproducts, posing a safety risk.
-
Inaccurate Biological Data: When used in biological assays, impurities can elicit off-target effects, leading to misleading structure-activity relationship (SAR) data.
Lot-to-lot variability in the purity and impurity profile of this reagent can introduce significant inconsistencies in experimental results, making it challenging to reproduce findings and scale up processes.[1][2][3] Therefore, a robust analytical strategy for purity assessment and management of lot-to-lot variability is not just good practice, but a scientific necessity.[4][5]
Purity Assessment Methodologies: A Comparative Analysis
Several analytical techniques can be employed for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis, including the expected impurities, required sensitivity, and available instrumentation.[6]
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Absolute quantification based on the relationship between signal intensity and the number of protons. |
| Primary Use | Routine purity assessment, impurity profiling. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without a specific reference standard of the analyte. |
| Sample Derivatization | Not typically required. | May be required to improve volatility and thermal stability. | Not required. |
| Sensitivity | High (ng range). | Very High (pg to ng range). | Moderate (µg to mg range). |
| Selectivity | High. | Very High. | High. |
| Throughput | High. | Moderate. | Low to Moderate. |
Recommended Approach: A Multi-technique Strategy
A comprehensive purity assessment of this compound should ideally involve a multi-technique approach to provide a complete picture of the compound's purity profile.
Detailed Experimental Protocol: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the analysis of nitroaromatic compounds.[7] The following protocol is a validated starting point for the purity assessment of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-17 min: 95% B
-
17.1-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (or optimal wavelength determined by PDA scan).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh approximately 10 mg of the test lot of this compound and prepare it in the same manner as the standard stock solution.
3. Data Analysis:
The purity is determined by the area percentage method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
Understanding and Managing Lot-to-Lot Variability
Lot-to-lot variability in chemical reagents is a significant challenge in scientific research and pharmaceutical development, potentially leading to inconsistent process performance and affecting the critical quality attributes of the final product.[1][8][9]
Case Study: A Tale of Two Lots
To illustrate the importance of managing lot-to-lot variability, consider the following hypothetical data from the analysis of two different lots of this compound.
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Purity (HPLC Area %) | 99.2% | 97.5% | ≥ 98.0% |
| Impurity 1 (Retention Time 5.2 min) | 0.3% | 1.1% | ≤ 0.5% |
| Impurity 2 (Retention Time 7.8 min) | 0.1% | 0.5% | ≤ 0.2% |
| Unknown Impurities | 0.4% | 0.9% | ≤ 1.0% |
| Reaction Yield in Test Synthesis | 85% | 72% | ≥ 80% |
In this case study, Lot A meets all acceptance criteria, while Lot B exhibits lower purity and higher levels of specific impurities, leading to a significant decrease in the yield of a subsequent synthetic step. A thorough side-by-side comparison, or "bridging study," is essential to de-risk the introduction of a new lot of a critical reagent into an established process.[10]
Conclusion
The purity and consistency of this compound are critical for the success of research and drug development endeavors. A multi-faceted analytical approach, combining techniques like HPLC-UV, GC-MS, and qNMR, provides a comprehensive understanding of a given lot's quality. Furthermore, a systematic process for evaluating and managing lot-to-lot variability is crucial for ensuring the reproducibility and reliability of scientific outcomes. By implementing the strategies outlined in this guide, researchers can mitigate the risks associated with reagent quality and build a strong foundation for their scientific work.
References
-
BioPharm International. (2016, March 1). Biopharma Takes On Raw Material Variability. [Link]
-
Stauffer, Y., et al. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. European Journal of Pharmaceutics and Biopharmaceutics, 125, 130-139. [Link]
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Chalk, S. (2014, April 1). Raw Material Variability. BioPharm International. [Link]
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Raw, D., & Humpherys, A. Supply chain raw material variability. Cytiva Life Sciences. [Link]
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Stauffer, Y., et al. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. ResearchGate. [Link]
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Popa, G., & Spac, A. F. (2003). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 935-943. [Link]
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. [Link]
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BioAgilytix. (2016, July 21). Overcoming the Challenges of Critical Reagent and Kit Lot-to-Lot Variability in Support of Clinical Trial Biomarker Studies. Pharmaceutical Outsourcing. [Link]
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Popa, G., & Spac, A. F. (2003). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate. [Link]
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Farrance, I., & Badrick, T. (2013). Lot-to-lot variation. Clinical Biochemist Reviews, 34(2), 55-60. [Link]
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Barroso, M., et al. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
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Füzéry, A. K. (2015, June 3). Managing Reagent Lot-to-Lot Variability. AACC. [Link]
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Agency for Toxic Substances and Disease Registry. (1991). Analytical Methods. [Link]
-
Algeciras-Schimnich, A. (2014, July 1). Tackling Reagent Lot-to-Lot Verification in the Clinical Laboratory. AACC. [Link]
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Badrick, T. (2021). Lot-to-lot reagent verification: challenges and possible solutions. Clinical Chemistry and Laboratory Medicine (CCLM), 59(10), 1629-1631. [Link]
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PubChem. 5-Fluoro-2-nitroanisole. [Link]
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El-Kassem, L. T. A., & El-Zeiny, M. B. (2023). Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis, 18(2), 101-108. [Link]
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PubChem. 1-Fluoro-2-nitrobenzene. [Link]
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PubChem. 1-Fluoro-3-nitrobenzene. [Link]
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Inter-laboratory comparison of "5-Fluoro-2-nitrobenzene-1,3-diol" characterization data
An Inter-Laboratory Comparative Guide to the Characterization of 5-Fluoro-2-nitrobenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory characterization of this compound, a key intermediate in pharmaceutical synthesis. In the absence of a formal, publicly available inter-laboratory study for this specific compound, this document establishes a robust protocol and presents a comparative analysis based on established methods for structurally similar nitroaromatic and fluorinated phenolic compounds.[1][2] The objective is to guide laboratories in achieving reproducible and comparable analytical data, a cornerstone of drug development and quality control.
The selection of appropriate analytical techniques and the rigorous validation of these methods are paramount to ensuring the identity, purity, and quality of pharmaceutical intermediates.[3] This guide focuses on the principal analytical techniques for the structural elucidation and purity assessment of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Critical Role of Inter-Laboratory Comparison
Inter-laboratory comparison studies, or proficiency tests, are essential for assessing the competence of analytical laboratories and ensuring the reliability of analytical data across different sites. By analyzing the same sample, participating laboratories can identify potential discrepancies in their methodologies, instrumentation, or data interpretation. The statistical analysis of the collective results, often using metrics like the Z-score, provides an objective measure of a laboratory's performance against a consensus value.[4]
Chemical Identity of this compound
| Property | Value | Source |
| Chemical Name | This compound | AiFChem[5] |
| CAS Number | 1121585-22-5 | CymitQuimica[6] |
| Molecular Formula | C6H4FNO4 | AiFChem[5] |
| Molecular Weight | 173.10 g/mol | AiFChem[5] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Experimental Protocols for Characterization
The following sections detail standardized protocols for the characterization of this compound. Adherence to these protocols is crucial for minimizing inter-laboratory variability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy Protocol
-
Instrumentation: 300 MHz or higher field strength NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Apply a 0.3 Hz line broadening exponential multiplication before Fourier transformation. Phase and baseline correct the spectrum. Reference the solvent peak (e.g., DMSO at 2.50 ppm).
-
Expected Signals: Protons on the aromatic ring and hydroxyl protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the hydroxyl and fluoro substituents.
¹³C NMR Spectroscopy Protocol
-
Instrumentation: 75 MHz or higher, corresponding to the ¹H frequency.
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply a 1-2 Hz line broadening exponential multiplication. Phase and baseline correct the spectrum. Reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Expected Signals: Six distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
FT-IR Spectroscopy Protocol
-
Instrumentation: FT-IR spectrometer with a resolution of at least 4 cm⁻¹.
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples or prepare a KBr pellet.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Processing: Perform a background scan before analyzing the sample.
-
Expected Characteristic Bands:
-
O-H stretching (broad): ~3200-3500 cm⁻¹
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Asymmetric NO₂ stretching: ~1520-1560 cm⁻¹
-
Symmetric NO₂ stretching: ~1345-1385 cm⁻¹
-
C-F stretching: ~1000-1300 cm⁻¹[7]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Mass Spectrometry Protocol
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is recommended.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Acquisition Parameters:
-
Ionization Mode: Negative ion mode is expected to be more sensitive due to the acidic hydroxyl groups.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Look for the [M-H]⁻ ion, which would be at m/z 172.0.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary method for determining the purity of the compound and quantifying any impurities. A reversed-phase method is generally suitable for nitroaromatic compounds.[8][9][10]
HPLC Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid.[2][11] For example, start with 20% acetonitrile, increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: Based on the UV-Vis spectrum of the compound, likely in the range of 280-350 nm.[9][12]
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in the mobile phase (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample at a similar concentration.
-
-
Data Analysis: Calculate the purity by the area percent method.
Inter-Laboratory Data Comparison and Analysis
The following tables present hypothetical data from a simulated inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C) to illustrate the comparison process.
Comparison of Spectroscopic Data
| Technique | Parameter | Lab A | Lab B | Lab C |
| ¹H NMR (ppm) | Aromatic H | 4.55, 6.80 | 4.56, 6.81 | 4.55, 6.79 |
| OH | 9.50, 10.20 | 9.51, 10.22 | 9.49, 10.19 | |
| ¹³C NMR (ppm) | Aromatic C | 105.2, 110.8, 125.4, 139.1, 150.3, 158.9 | 105.3, 110.7, 125.5, 139.0, 150.2, 158.8 | 105.2, 110.8, 125.4, 139.1, 150.3, 158.9 |
| FT-IR (cm⁻¹) | Asymmetric NO₂ | 1545 | 1546 | 1545 |
| Symmetric NO₂ | 1360 | 1359 | 1360 | |
| MS (m/z) | [M-H]⁻ | 172.0 | 172.0 | 172.0 |
Comparison of HPLC Purity Data
| Laboratory | Purity (%) |
| Lab A | 99.5 |
| Lab B | 99.2 |
| Lab C | 99.7 |
| Consensus Mean | 99.47 |
| Standard Deviation | 0.25 |
Proficiency Testing: Z-Score Calculation
The Z-score is calculated to evaluate each laboratory's performance relative to the consensus mean.[4]
Z = (x - X) / σ
where:
-
x = laboratory's result
-
X = consensus mean
-
σ = standard deviation of the results
| Laboratory | Purity (%) | Z-Score | Performance |
| Lab A | 99.5 | 0.12 | Satisfactory |
| Lab B | 99.2 | -1.08 | Satisfactory |
| Lab C | 99.7 | 0.92 | Satisfactory |
A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4]
Workflow for Inter-Laboratory Comparison
The following diagram illustrates the workflow for conducting an inter-laboratory comparison study.
Caption: Workflow for an inter-laboratory comparison study.
Discussion of Potential Variabilities and Best Practices
-
Sample Homogeneity: The coordinating body must ensure that the distributed sample is homogeneous to avoid discrepancies arising from the sample itself.
-
Adherence to Protocols: Strict adherence to the provided analytical protocols is essential. Any deviation should be documented and reported.
-
Instrument Calibration: All instrumentation should be properly calibrated and maintained according to the manufacturer's specifications and internal quality procedures.
-
Data Interpretation: For spectroscopic data, consistent interpretation of chemical shifts and vibrational frequencies is key. For chromatographic data, uniform integration parameters should be applied.
-
Reference Standards: The use of a well-characterized, high-purity reference standard is crucial for accurate quantification.
By implementing standardized methodologies and participating in inter-laboratory comparisons, researchers, scientists, and drug development professionals can enhance the consistency and reliability of the characterization data for this compound, ultimately contributing to the development of safe and effective pharmaceuticals.
References
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- YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
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- Sigma-Aldrich. 1,3-Dichloro-5-fluoro-2-nitrobenzene.
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Safety Operating Guide
5-Fluoro-2-nitrobenzene-1,3-diol proper disposal procedures
As a Senior Application Scientist, it is my priority to ensure that the cutting-edge research and development our clients undertake is not compromised by unsafe laboratory practices. The proper management and disposal of chemical reagents, particularly those with significant hazard profiles, is a cornerstone of a successful and safe research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Fluoro-2-nitrobenzene-1,3-diol, grounded in established safety principles for halogenated nitroaromatic compounds.
Hazard Identification and Immediate Precautions
Key Hazards:
-
Toxicity: Harmful if swallowed, toxic in contact with skin, and may be harmful or toxic if inhaled.[1][2][3][4]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][2][4]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3][4]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]
Due to these hazards, it is imperative to handle this compound with the appropriate engineering controls and personal protective equipment at all times.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, the following PPE and engineering controls are mandatory:
| Control Type | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of vapors or aerosols.[1][2] |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[1] |
| Body Protection | Lab coat | To protect skin and clothing from contamination. |
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Methodology for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation, preferably within a chemical fume hood.[5]
-
Don PPE: Wear the appropriate PPE as detailed in the table above. For larger spills, respiratory protection may be necessary.
-
Containment: Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite. Do not use combustible materials like paper towels to absorb the chemical. [5]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.[5]
-
Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water.[5]
-
Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste in accordance with institutional and local regulations.[5]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be done in a systematic and compliant manner. The following workflow provides a clear path for its proper disposal.
Caption: Disposal Workflow for this compound.
Detailed Steps:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It must be segregated as halogenated organic waste .[5][6] Keep it separate from incompatible materials, especially strong oxidizing agents.[5]
-
Container Selection: Use a designated, properly sealed, and clearly labeled hazardous waste container. The container should be robust and chemically compatible. Glass or polyethylene containers are generally suitable for halogenated organic compounds.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents, such as "Halogenated Organic Waste" and the full chemical name: "this compound".[5][8] Also include the date and the name of the generating researcher or lab.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][9] This area must have secondary containment to prevent the spread of any potential leaks.[5]
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA).[10][11]
Regulatory Framework
In the United States, the management of hazardous waste in laboratories is primarily governed by the Resource Conservation and Recovery Act (RCRA), with specific guidelines provided by the EPA.[11] Academic and research institutions may operate under the "Subpart K" regulations, which offer a more flexible framework for managing laboratory waste compared to industrial settings.[10][12] It is crucial to be familiar with your institution's specific hazardous waste management plan and generator status (e.g., Very Small, Small, or Large Quantity Generator).[8]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, reflecting the high standards of our scientific community.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Anonymous. (n.d.). Laboratory Waste Management: The New Regulations. MedicalLab Management.
- Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
- Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab.
- Sigma-Aldrich. (2024, March 8). Safety Data Sheet.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- ChemScene. (2026, January 1). Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet.
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
- Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. Biotechnology and Applied Biochemistry, 18(Pt 2), 129-137.
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- Fisher Scientific. (2014, February 28). Safety Data Sheet.
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- CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility.
- Anonymous. (n.d.). Hazardous Waste Segregation.
- CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Fluoro-2-nitrobenzene-1,3-diol
For the researcher navigating the complex world of novel compound synthesis, the introduction of each new molecule into a workflow demands a rigorous and proactive approach to safety. 5-Fluoro-2-nitrobenzene-1,3-diol, a halogenated nitroaromatic compound, presents a unique set of handling challenges due to its reactive functional groups. This guide provides a comprehensive, experience-driven framework for its safe management in a laboratory setting, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our objective is to empower you, the researcher, to not only follow protocol but to internalize the principles of chemical safety, thereby fostering a culture of proactive risk mitigation.
Hazard Assessment: Understanding the Reactivity of this compound
-
Nitroaromatics: This class of compounds is often associated with toxicity and, in some cases, explosive potential, especially when heated or subjected to shock. The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring to nucleophilic substitution and also render the compound biologically active.
-
Phenols: Phenolic compounds can be corrosive to skin and eyes and are often toxic if ingested or absorbed. They can cause severe chemical burns upon contact.
-
Organofluorine Compounds: While the carbon-fluorine bond is very strong, the introduction of fluorine can significantly alter the metabolic pathways of a molecule in the body, potentially leading to toxic metabolites.
Given these characteristics, it is prudent to treat this compound with a high degree of caution, assuming it to be toxic, an irritant, and potentially reactive under certain conditions. A thorough, substance-specific risk assessment is the critical first step before any handling.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is not a one-size-fits-all-solution; it is a dynamic process that depends on the scale of the experiment and the specific manipulations being performed. The following table outlines the recommended PPE for handling this compound, categorized by the level of risk.
| Risk Level | Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low | Weighing small quantities (<1g) in a ventilated enclosure. | Double-gloving with nitrile gloves. | Safety glasses with side shields. | Flame-resistant lab coat. | Not generally required if handled in a certified chemical fume hood. |
| Medium | Reactions in solution, extractions, purifications (e.g., column chromatography). | Double-gloving with nitrile or neoprene gloves. Change outer glove frequently. | Chemical splash goggles. | Flame-resistant lab coat and chemical-resistant apron. | Recommended if there is any potential for aerosol generation outside of a fume hood. |
| High | Handling large quantities (>10g), heating reactions, or potential for splashing. | Heavy-duty chemical resistant gloves (e.g., butyl rubber). | Face shield in addition to chemical splash goggles. | Chemical-resistant suit or coveralls. | Use of a properly fitted respirator with organic vapor cartridges is strongly advised. |
The Rationale Behind Double-Gloving: The practice of wearing two pairs of gloves significantly reduces the risk of exposure in case the outer glove is compromised. It is crucial to change the outer glove immediately following any known or suspected contact with the chemical.
Operational Plan: From Benchtop to Waste Stream
A meticulously planned workflow is essential for minimizing risk. The following experimental protocol outlines the key steps for safely handling this compound in a laboratory setting.
Preparation and Weighing
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.
-
Weighing: For weighing, use a balance inside the fume hood or a ventilated balance enclosure. Use disposable weighing boats to prevent contamination of the balance.
Reaction Setup and Monitoring
-
Glassware: Inspect all glassware for cracks or defects before use.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure a proper inert atmosphere (e.g., nitrogen or argon) is established.
-
Temperature Control: Use a well-calibrated heating mantle and a temperature probe to carefully monitor the reaction temperature. Avoid localized overheating.
-
Monitoring: Whenever possible, use remote monitoring techniques to observe the reaction's progress.
Work-up and Purification
-
Quenching: If the reaction requires quenching, perform this step slowly and carefully, especially if the quenching agent is reactive.
-
Extraction: When performing liquid-liquid extractions, ensure the separatory funnel is properly vented to release any pressure buildup.
-
Purification: For column chromatography, pack the column in the fume hood and ensure there is adequate ventilation.
The following diagram illustrates the logical workflow for a typical reaction involving this compound.
Caption: A typical experimental workflow for handling this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, and reaction byproducts, must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Waste Streams:
-
Solid Waste: Contaminated solids should be placed in a designated solid waste container.
-
Liquid Waste: Halogenated organic waste should be collected in a separate, properly labeled container. Do not mix with non-halogenated waste.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Waste containers should be kept closed and stored in a designated satellite accumulation area until they are collected by institutional environmental health and safety personnel.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill:
-
Small Spill (<5g): If you are trained and have the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spill (>5g): Evacuate the immediate area and alert your supervisor and institutional safety personnel. Do not attempt to clean up a large spill unless you are part of a trained emergency response team.
-
The following decision tree illustrates the appropriate response to an emergency involving this compound.
Caption: A decision tree for emergency response to incidents involving this compound.
By integrating these principles of hazard assessment, meticulous planning, and emergency preparedness into your daily laboratory practices, you can confidently and safely advance your research with novel compounds like this compound. Remember, a culture of safety is not just about following rules; it's about understanding the "why" behind them.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
